molecular formula C7H13NO B1302386 1-(Piperidin-4-yl)ethanone CAS No. 30818-11-2

1-(Piperidin-4-yl)ethanone

Cat. No.: B1302386
CAS No.: 30818-11-2
M. Wt: 127.18 g/mol
InChI Key: STNLQJRBZHAGSO-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)ethanone (CAS 30818-11-2) is a high-purity organic compound featuring a piperidine ring substituted with an acetyl group. This structure serves as a versatile and critical building block in medicinal chemistry and drug discovery research. The piperidine nucleus is a fundamental scaffold found in a wide range of biologically active molecules and is a common feature in FDA-approved drugs . As a key synthetic intermediate, this compound is valuable for developing novel therapeutic agents. Research indicates that piperidine derivatives exhibit a broad spectrum of pharmacological activities, including serving as anticancer agents by acting as HSP70 inhibitors or through DNA intercalation, antiviral agents against strains like influenza, and antimicrobial agents . The piperidine ring is also integral to the structure of several known active molecules, such as the alkaloid piperine, which demonstrates antioxidant, anti-inflammatory, and antidepressant-like effects . Please note that this product is intended for research and further manufacturing applications only. It is not intended for diagnostic or direct human use. Researchers should consult the safety data sheet (SDS) prior to handling. This compound has a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol . It is typically stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(9)7-2-4-8-5-3-7/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNLQJRBZHAGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369100
Record name 1-(Piperidin-4-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30818-11-2
Record name 1-(Piperidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(piperidin-4-yl)ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 1-(Piperidin-4-yl)ethanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(Piperidin-4-yl)ethanone, a key building block in medicinal chemistry and drug development. This document summarizes its physicochemical characteristics, structural information, and provides detailed experimental protocols for its synthesis and purification.

Core Chemical Properties

This compound, also known as 4-acetylpiperidine, is a heterocyclic ketone with a piperidine ring substituted at the 4-position with an acetyl group. It is a versatile intermediate used in the synthesis of a wide range of pharmaceutical compounds. The hydrochloride salt is a common and stable form of this compound.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-AcetylpiperidineN/A
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
Appearance Solid[2]
Melting Point 156-157 °C (hydrochloride salt)[2]
Boiling Point 183.7±40.0 °C (Predicted for trifluoro-derivative)[3]
pKa 9.26±0.10 (Predicted for trifluoro-derivative)[3]

Structural Information

The structural details of this compound are crucial for understanding its reactivity and role in molecular interactions.

IdentifierValueSource
CAS Number 30818-11-2 (free base)[1]
89895-06-7 (hydrochloride salt)[2][4]
Canonical SMILES CC(=O)C1CCNCC1[1]
InChI Key BWWUETLSKAKGGM-UHFFFAOYSA-N[5]

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of a Boc-protected intermediate followed by deprotection.

Step 1: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate

This procedure is adapted from the synthesis of related compounds.[6]

Materials:

  • tert-Butyl-4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

  • Methylmagnesium bromide (3.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 2 N Hydrochloric acid

  • 6 N Sodium hydroxide

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl-4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.3 equivalents) to the solution while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Quench the reaction by the slow addition of 2 N hydrochloric acid.

  • Basify the mixture to pH 10 with 6 N sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 10:1 v/v) as the eluent to yield pure tert-butyl 4-acetylpiperidine-1-carboxylate.[6]

Step 2: Deprotection of tert-Butyl 4-acetylpiperidine-1-carboxylate

The Boc protecting group can be removed under acidic conditions using either trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Method A: Deprotection using Trifluoroacetic Acid (TFA) [7][8]

Materials:

  • tert-Butyl 4-acetylpiperidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve the Boc-protected piperidine in anhydrous DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v, a 1:1 mixture with DCM is common).

  • Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Method B: Deprotection using Hydrochloric Acid (HCl) [9]

Materials:

  • tert-Butyl 4-acetylpiperidine-1-carboxylate

  • 4M HCl in dioxane

  • Dioxane

  • Methanol

  • Ammonia in Methanol (4N)

  • Solid-phase extraction (SCX) column

Procedure:

  • Dissolve the Boc-protected piperidine in dioxane.

  • Add 4M HCl in dioxane and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Dissolve the resulting solid in methanol and pass it through an SCX column.

  • Elute the column with 4N ammonia in methanol.

  • Concentrate the methanolic solution under reduced pressure to obtain the free base, this compound.

Experimental Workflow Diagram:

G Synthesis of this compound start tert-Butyl-4-(methoxy(methyl)carbamoyl) piperidine-1-carboxylate step1 Grignard Reaction with MeMgBr in THF start->step1 intermediate tert-Butyl 4-acetylpiperidine-1-carboxylate step1->intermediate step2a Deprotection with TFA in DCM intermediate->step2a step2b Deprotection with HCl in Dioxane intermediate->step2b product This compound step2a->product step2b->product

Caption: Synthetic pathways to this compound.

Spectroscopic Data

Predicted ¹H NMR Chemical Shifts for 1-(1-acetylpiperidin-4-yl)ethanone (in CDCl₃, 400 MHz):

ProtonsChemical Shift (ppm)MultiplicityIntegration
C-acetyl CH₃~ 2.15Singlet3H
N-acetyl CH₃~ 2.10Singlet3H
Piperidine H-2,6 eq~ 4.5 - 3.8Multiplet2H
Piperidine H-2,6 ax~ 3.1 - 2.6Multiplet2H
Piperidine H-4~ 2.8 - 2.4Multiplet1H
Piperidine H-3,5 eq~ 1.9 - 1.7Multiplet2H
Piperidine H-3,5 ax~ 1.6 - 1.4Multiplet2H

Predicted ¹³C NMR Chemical Shifts for 1-(1-acetylpiperidin-4-yl)ethanone (in CDCl₃, 100 MHz):

CarbonChemical Shift (ppm)
C=O (Ketone)~ 209
C=O (Amide)~ 169
C-4 (Piperidine)~ 48
C-2,6 (Piperidine)~ 45 & ~40 (due to rotamers)
C-3,5 (Piperidine)~ 28
C-acetyl CH₃~ 28

Note: For this compound, the signals corresponding to the N-acetyl group would be absent, and the chemical shifts of the piperidine ring protons and carbons would be shifted due to the presence of the free secondary amine.

Safety Information

The hydrochloride salt of this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Pictogram:

  • GHS07 (Exclamation mark)[5]

References

An In-Depth Technical Guide to 1-(Piperidin-4-yl)ethanone and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)ethanone, a key chemical intermediate with significant potential in pharmaceutical research and development. The document details its chemical identifiers, physicochemical properties, plausible synthetic routes, and its putative role as a ligand for the sigma-1 receptor, a target of interest for various neurological and psychiatric disorders.

Chemical Identifiers and Physicochemical Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with an acetyl group at the 4-position. It is most commonly available and utilized as its hydrochloride salt to enhance stability and ease of handling. The chemical identifiers and key physicochemical properties for both the free base and the hydrochloride salt are summarized below.

Table 1: Chemical Identifiers
IdentifierThis compound (Free Base)This compound Hydrochloride
CAS Number 30818-11-2[1]89895-06-7[2][3]
IUPAC Name This compound[1]1-(4-piperidinyl)ethanone hydrochloride[3]
Synonyms 4-Acetylpiperidine4-Acetylpiperidinium chloride[2]
Molecular Formula C₇H₁₃NOC₇H₁₄ClNO[2]
SMILES CC(=O)C1CCNCC1[1]CC(C1CCNCC1)=O.[H]Cl[2]
InChI Key STNLQJRBZHAGSO-UHFFFAOYSA-N[1]BWWUETLSKAKGGM-UHFFFAOYSA-N[3]
Table 2: Physicochemical Properties
PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Weight 127.19 g/mol [1]163.65 g/mol [2]
Appearance Not specified (likely an oil or low-melting solid)Solid
Melting Point Not specified156-157 °C
Boiling Point Not specifiedNot specified
Solubility Not specifiedNot specified
Purity ≥95% (typical)[1]≥97% (typical)[2]

Experimental Protocols: Synthesis of this compound Hydrochloride

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Oxidation cluster_4 Step 5: Debenzylation & Salt Formation A N-Benzyl-bis(β-propionic acid methyl ester) B 1-Benzyl-4-keto-3-piperidinecarboxylic acid methyl ester A->B  Na, Toluene, Heat   C 1-Benzyl-4-piperidone B->C  HCl (aq), Heat   D 1-Benzyl-4-acetyl-4-hydroxypiperidine C->D  1. CH3MgBr, THF 2. H2O quench   E 1-Benzyl-4-acetylpiperidine D->E  PCC or Swern Oxidation   F This compound Hydrochloride E->F  H2, Pd/C, HCl in EtOH  

A plausible synthetic workflow for this compound Hydrochloride.

Detailed Methodology (Adapted from related procedures):

Step 1: Synthesis of 1-Benzyl-4-keto-3-piperidinecarboxylic acid methyl ester In a flame-dried round-bottom flask under an inert atmosphere, sodium metal is added to anhydrous toluene. The mixture is heated to reflux, and N-benzyl-bis(β-propionic acid methyl ester) is added dropwise. The reaction is refluxed for several hours until the consumption of the starting material is observed by TLC. After cooling, the reaction is quenched with methanol and then water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Benzyl-4-piperidone The crude product from Step 1 is refluxed in an aqueous solution of hydrochloric acid for several hours. The reaction mixture is then cooled and neutralized with a sodium hydroxide solution to a pH of 8-9. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to afford 1-benzyl-4-piperidone.

Step 3: Synthesis of 1-Benzyl-4-acetyl-4-hydroxypiperidine To a solution of 1-benzyl-4-piperidone in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the tertiary alcohol.

Step 4: Synthesis of 1-Benzyl-4-acetylpiperidine The alcohol from Step 3 is dissolved in dichloromethane and treated with pyridinium chlorochromate (PCC) or subjected to Swern oxidation conditions. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then filtered through a pad of silica gel and celite, and the filtrate is concentrated to yield the crude ketone, which can be purified by column chromatography.

Step 5: Synthesis of this compound Hydrochloride 1-Benzyl-4-acetylpiperidine is dissolved in ethanol containing hydrochloric acid. Palladium on carbon (10%) is added, and the mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete. The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to yield this compound hydrochloride as a solid, which can be recrystallized from an appropriate solvent system like methanol/diethyl ether.

Biological Activity and Signaling Pathways

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Molecules containing this motif have shown a high affinity for a variety of biological targets, with a notable interest in the sigma-1 receptor (σ1R).

The sigma-1 receptor is a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity. The dysregulation of sigma-1 receptor function has been implicated in a range of disorders, making it a promising therapeutic target.

While there is no direct experimental evidence in the searched literature quantifying the binding affinity of this compound for the sigma-1 receptor, its structural similarity to known sigma-1 receptor ligands strongly suggests that it may interact with this target. The general signaling pathway of the sigma-1 receptor is depicted below.

G Ligand σ1R Ligand (e.g., this compound?) Sigma1R_BiP Sigma-1 Receptor-BiP Complex (Inactive State) Ligand->Sigma1R_BiP Binding Sigma1R Active Sigma-1 Receptor Sigma1R_BiP->Sigma1R Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation IonChannels Ion Channels (K+, Na+, Ca2+) Sigma1R->IonChannels Modulation Ca_ER Ca2+ Release from ER IP3R->Ca_ER Activation Mitochondria Mitochondria Ca_ER->Mitochondria Uptake CellularResponse Modulation of Neuronal Excitability, Plasticity, and Cell Survival Mitochondria->CellularResponse Leads to IonChannels->CellularResponse Leads to

Simplified Sigma-1 Receptor Signaling Pathway.

Further research, including competitive binding assays and functional studies, is necessary to definitively characterize the interaction of this compound with the sigma-1 receptor and to explore its potential therapeutic applications.

Conclusion

This compound and its hydrochloride salt are valuable chemical entities for drug discovery and development. This guide has provided a detailed summary of their chemical identifiers, physicochemical properties, and a plausible synthetic route. The likely interaction with the sigma-1 receptor highlights a promising avenue for future research into novel therapeutics for neurological and psychiatric conditions. The information presented herein is intended to serve as a foundational resource for scientists and researchers working in this exciting field.

References

Spectroscopic Profile of 1-(Piperidin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Piperidin-4-yl)ethanone. The information presented herein is essential for the identification, characterization, and quality control of this piperidine derivative in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₃NO

  • Molecular Weight: 127.18 g/mol

  • CAS Number: 89895-06-7 (for the hydrochloride salt)[1][2][3][4]

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-a (C-acetyl CH₃)~ 2.15Singlet3H
H-b (Piperidine H-2,6 eq)~ 3.10Multiplet2H
H-c (Piperidine H-2,6 ax)~ 2.60Multiplet2H
H-d (Piperidine H-4)~ 2.45Multiplet1H
H-e (Piperidine H-3,5 eq)~ 1.80Multiplet2H
H-f (Piperidine H-3,5 ax)~ 1.60Multiplet2H
H-g (Piperidine NH)~ 1.50Broad Singlet1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (ppm)
C=O (Ketone)~ 209
C-4 (Piperidine)~ 48
C-2,6 (Piperidine)~ 46
C-3,5 (Piperidine)~ 29
C-acetyl CH₃~ 28
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted as follows.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (Piperidine)3300 - 3500Medium, Broad
C-H Stretch (Aliphatic)2850 - 3000Strong
C=O Stretch (Ketone)1710 - 1720Strong, Sharp
C-N Stretch (Piperidine)1000 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in determining its molecular weight and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
127[M]⁺ (Molecular Ion)
112[M - CH₃]⁺
84[M - COCH₃]⁺
43[COCH₃]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

    • Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a homogeneous field.

    • For ¹H NMR, acquire the spectrum using typical parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • For ¹³C NMR, acquire the proton-decoupled spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups of the molecule.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like GC-MS or LC-MS.

  • Instrument Setup and Data Acquisition (Electron Ionization - EI for GC-MS):

    • Set the ion source to the appropriate temperature (e.g., 200-250 °C).

    • Use a standard electron energy of 70 eV.

    • Acquire data over a mass range of m/z 40-300.

  • Data Processing:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and assign structures to the major fragment ions.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

References

An In-depth Technical Guide to the Solubility and Stability of 1-(Piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(Piperidin-4-yl)ethanone, focusing on its solubility and stability. The information presented herein is critical for researchers and professionals involved in drug discovery, formulation development, and quality control. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard methodologies and theoretical considerations for determining these crucial parameters, adhering to industry-standard guidelines.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in various solvents is a fundamental step in its development. The following tables outline the expected data to be generated from solubility studies.

Table 1: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water4Data not availableShake-Flask
Purified Water25Data not availableShake-Flask
Purified Water37Data not availableShake-Flask
0.1 N HCl (pH 1.2)37Data not availableShake-Flask
Phosphate Buffer (pH 6.8)37Data not availableShake-Flask
Phosphate Buffer (pH 7.4)37Data not availableShake-Flask
Methanol25Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Acetonitrile25Data not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableShake-Flask

Table 2: Kinetic Solubility of this compound

Solvent SystemTemperature (°C)Kinetic Solubility (µM)Method
Phosphate Buffered Saline (PBS), pH 7.425Data not availableNephelometry/Turbidimetry

Stability Profile

Evaluating the stability of this compound under various stress conditions is mandated by regulatory guidelines to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are instrumental in identifying potential degradation products and establishing degradation pathways.

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionConditionsObservations% DegradationMajor Degradation Products
Hydrolytic
Acidic0.1 N HCl, 60°C, 24hData not availableData not availableData not available
NeutralPurified Water, 60°C, 24hData not availableData not availableData not available
Basic0.1 N NaOH, 60°C, 24hData not availableData not availableData not available
Oxidative 3% H₂O₂, RT, 24hData not availableData not availableData not available
Thermal 80°C, 48h (Solid State)Data not availableData not availableData not available
Photolytic ICH Q1B conditions (Solid State & Solution)Data not availableData not availableData not available

Experimental Protocols

Detailed and validated methodologies are crucial for obtaining reliable and reproducible solubility and stability data. The following sections describe standard experimental protocols that can be adapted for this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration/Centrifugation: Filter the collected supernatant through a suitable filter (e.g., 0.45 µm) or centrifuge at high speed to remove any remaining undissolved solid.

  • Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Stability Indicating Method (SIM) Development and Forced Degradation Studies

A stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.

Protocol:

  • Method Development: Develop a robust HPLC method, typically a reverse-phase method, capable of separating this compound from potential impurities and degradants. The method should be optimized for parameters such as column type, mobile phase composition, flow rate, and detector wavelength.

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and heat.

    • Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and heat.

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid compound to high temperature.

    • Photodegradation: Expose the solid compound and its solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1][2]

  • Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products to ensure that each peak corresponds to a single component.

  • Method Validation: The developed stability-indicating method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key workflows and potential pathways relevant to the study of this compound.

G cluster_0 Thermodynamic Solubility Workflow step1 Add excess this compound to solvent step2 Equilibrate at constant temperature (24-48h) step1->step2 step3 Sample supernatant step2->step3 step4 Filter/Centrifuge to remove solids step3->step4 step5 Quantify concentration by HPLC-UV step4->step5 step6 Determine equilibrium solubility step5->step6

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_1 Forced Degradation Study Workflow start This compound (Solid & Solution) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at time points stress->sample neutralize Neutralize/Dilute sample->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze evaluate Evaluate Degradation Profile & Identify Degradants analyze->evaluate

Caption: Workflow for Forced Degradation Studies.

G cluster_2 Hypothetical Metabolic Pathway parent This compound metabolite1 N-Dealkylation Metabolite parent->metabolite1 CYP450 (e.g., CYP3A4) metabolite2 Hydroxylation on Piperidine Ring parent->metabolite2 CYP450 metabolite3 Oxidation of Ketone parent->metabolite3 Oxidoreductases conjugate Glucuronide Conjugate metabolite2->conjugate UGTs

Caption: Hypothetical Metabolic Pathways of this compound.

Predicted Metabolic Pathways

Based on the known metabolism of other piperidine-containing drugs, several metabolic pathways can be predicted for this compound.[3][4] The primary routes of metabolism are likely to involve cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3][4]

  • N-Dealkylation: This is a common metabolic pathway for piperidine derivatives, which would involve the removal of the acetyl group to yield 4-acetylpiperidine.[3]

  • Hydroxylation: The piperidine ring is susceptible to hydroxylation at various positions, leading to the formation of more polar metabolites.

  • Oxidation: The ketone functional group could undergo reduction to a secondary alcohol.

  • Conjugation: The hydroxylated metabolites can undergo further phase II metabolism, such as glucuronidation, to facilitate excretion.

In silico tools can be employed to predict the sites of metabolism and the resulting metabolites, providing valuable guidance for experimental metabolism studies.[5][6][7]

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is currently limited in the public domain, the outlined protocols and theoretical considerations offer a robust starting point for researchers and drug development professionals. Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), is paramount for generating high-quality data suitable for regulatory submissions.[8][9][10] Further experimental work is necessary to fully characterize the physicochemical properties of this compound.

References

An In-depth Technical Guide to 1-(Piperidin-4-yl)ethanone Hydrochloride: Properties, Handling, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)ethanone hydrochloride, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, detailed handling and safety protocols, and a plausible experimental approach for its synthesis and purification.

Core Properties

This compound hydrochloride, also known as 4-acetylpiperidine hydrochloride, is a solid, water-soluble organic compound. Its chemical structure consists of a piperidine ring substituted at the 4-position with an acetyl group, and it is supplied as a hydrochloride salt.

Chemical and Physical Data

A summary of the key quantitative data for this compound hydrochloride is presented in Table 1 for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₁₄ClNO[1]
Molecular Weight 163.65 g/mol [1]
CAS Number 89895-06-7[1][2]
Appearance Solid
Melting Point 151-158 °C[3]
IUPAC Name This compound;hydrochloride[4]
InChI Key BWWUETLSKAKGGM-UHFFFAOYSA-N
SMILES CC(C1CCNCC1)=O.Cl[1]
Purity Typically >95%[2]
Computational Data

Computationally derived properties provide further insight into the molecule's behavior.

PropertyValueReference
Topological Polar Surface Area (TPSA) 29.1 Ų[1]
logP 0.9968[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Safety and Handling

Proper handling of this compound hydrochloride is crucial to ensure laboratory safety. This compound is classified as a warning-level hazard.

Hazard Identification

The following hazard statements are associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is mandatory:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

A comprehensive list of recommended handling procedures is provided in Table 2.

AspectProtocol
Ventilation Handle in a well-ventilated place.
Personal Protective Equipment Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.
Hygiene Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere at room temperature.
Spill Response Avoid dust formation. Evacuate personnel to safe areas. Collect and arrange for disposal in suitable, closed containers.

Experimental Protocols

Plausible Synthesis of this compound hydrochloride

A potential synthetic route to this compound hydrochloride can be adapted from methods used for similar structures, such as the synthesis of 4-acetyl 4-phenyl piperidine hydrochloride.[7] A common precursor for such syntheses is 4-cyanopyridine.[8]

Step 1: Synthesis of 1-Benzyl-4-acetyl-4-cyanopiperidine

This step would involve the reaction of 1-benzyl-4-cyanopiperidine with a suitable acetylating agent.

Step 2: Hydrolysis and Decarboxylation to form 1-Benzyl-4-acetylpiperidine

Acidic or basic hydrolysis of the cyano group followed by decarboxylation would yield the N-benzylated intermediate.

Step 3: Debenzylation to form this compound

Catalytic hydrogenation is a common method for the removal of a benzyl protecting group.

Step 4: Formation of the Hydrochloride Salt

Treatment of the free base with hydrochloric acid would yield the final product, this compound hydrochloride.

The logical workflow for this proposed synthesis is depicted in the following diagram:

G cluster_synthesis Plausible Synthetic Pathway A 1-Benzyl-4-cyanopiperidine B 1-Benzyl-4-acetyl-4-cyanopiperidine A->B Acetylation C 1-Benzyl-4-acetylpiperidine B->C Hydrolysis & Decarboxylation D This compound C->D Debenzylation (e.g., Catalytic Hydrogenation) E This compound hydrochloride D->E HCl

Caption: Plausible synthetic route to this compound hydrochloride.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Protocol:

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room and elevated temperatures to identify a suitable solvent or solvent pair.

  • Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

The general workflow for purification by recrystallization is illustrated below:

G cluster_purification Recrystallization Workflow Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Filter Hot Filtration (if necessary) Dissolve->Filter Cool Slow Cooling to Induce Crystallization Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for the purification of a solid organic compound by recrystallization.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities and signaling pathways associated with this compound hydrochloride. However, the piperidin-4-one core is a well-established pharmacophore found in a wide range of biologically active molecules, including those with antimicrobial, anticancer, and anti-HIV properties.[5][6] Its utility as a synthetic intermediate suggests that it is a valuable starting material for the development of novel therapeutic agents targeting various biological pathways.[9][10] For instance, derivatives of piperidine are known to act as acetylcholinesterase inhibitors.[11]

Conclusion

This compound hydrochloride is a valuable chemical intermediate with well-defined physical and chemical properties. Adherence to strict safety and handling protocols is essential when working with this compound. While specific biological activity data for this molecule is not currently available, its structural features make it a promising scaffold for the synthesis of novel drug candidates. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, purification, and handling of this important building block in medicinal chemistry and drug discovery. Further research is warranted to explore the potential pharmacological profile of derivatives synthesized from this versatile intermediate.

References

Synthesis of 1-(Piperidin-4-yl)ethanone from 4-Acetylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(piperidin-4-yl)ethanone from 4-acetylpyridine. The primary transformation involves the reduction of the pyridine ring to a piperidine ring via catalytic hydrogenation. This process is a fundamental reaction in medicinal chemistry, as the piperidine moiety is a prevalent scaffold in a vast array of pharmaceutical agents.[1] This document provides a comprehensive overview of the reaction, including a summary of catalytic systems, detailed experimental protocols, and visual representations of the synthetic pathway and experimental workflow.

Reaction Overview

The conversion of 4-acetylpyridine to this compound is achieved through the catalytic hydrogenation of the pyridine ring. This reaction requires a catalyst, typically a platinum group metal, and a source of hydrogen.[1][2] The presence of an acidic solvent, such as acetic acid, can facilitate the reduction by protonating the basic nitrogen atom of the pyridine ring.[1][2]

Reaction Scheme:

reaction_scheme cluster_start 4-Acetylpyridine cluster_end This compound 4-Acetylpyridine reagents + 3H₂ 4-Acetylpyridine->reagents This compound reagents->this compound Catalyst Solvent

Caption: General reaction scheme for the synthesis of this compound.

Catalytic Systems and Reaction Conditions

The selection of the catalyst and reaction conditions is crucial for the successful hydrogenation of 4-acetylpyridine. Various heterogeneous catalysts have been shown to be effective for the reduction of substituted pyridines. The following table summarizes common catalytic systems and typical reaction parameters.

CatalystSolventTemperature (°C)Pressure (bar)Reaction Time (h)Reference
Platinum(IV) oxide (PtO₂)Acetic AcidRoom Temperature50-706-10[2]
Palladium on Carbon (Pd/C)Methanol605-610[3]
Rhodium on CarbonNot specifiedNot specifiedLower atmospheric pressuresNot specified[2]
Raney NickelNot specifiedNot specifiedNot specifiedNot specified[3]

Experimental Protocols

This section provides a detailed experimental protocol for the catalytic hydrogenation of 4-acetylpyridine using Platinum(IV) oxide (Adam's catalyst). This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[1][2]

3.1. Materials and Equipment

  • 4-Acetylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • High-pressure reactor (autoclave) with a magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

3.2. Experimental Procedure

Workflow for Catalytic Hydrogenation:

experimental_workflow start Start dissolve Dissolve 4-acetylpyridine in acetic acid start->dissolve add_catalyst Add PtO₂ catalyst dissolve->add_catalyst reaction_setup Seal reactor and purge with inert gas add_catalyst->reaction_setup hydrogenation Pressurize with H₂ and stir at room temperature reaction_setup->hydrogenation workup_start Vent reactor and dilute with ethyl acetate hydrogenation->workup_start filtration Filter through Celite® to remove catalyst workup_start->filtration neutralization Wash with saturated NaHCO₃ filtration->neutralization extraction Extract aqueous layer with ethyl acetate neutralization->extraction drying Dry combined organic layers over Na₂SO₄ extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify crude product (distillation or chromatography) concentration->purification end End purification->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel for a high-pressure reactor, dissolve 4-acetylpyridine (1.0 g) in glacial acetic acid (5 mL).[2]

  • Catalyst Addition: Carefully add the Platinum(IV) oxide (PtO₂) catalyst (5 mol%) to the solution.[1][2]

  • Hydrogenation: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2] Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours.[2]

  • Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas. Open the reactor and dilute the reaction mixture with ethyl acetate.[1]

  • Catalyst Removal: Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[1]

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).[1][2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[2]

  • Purification: The crude product can be further purified by distillation or column chromatography as necessary.[1]

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions for handling flammable gases must be taken.

  • Catalysts: Platinum and palladium catalysts can be pyrophoric, especially after use. They should be handled with care and never allowed to dry completely in the air.

  • Pressure Reactions: High-pressure reactions should only be performed by trained personnel using appropriate and certified equipment.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 4-acetylpyridine via catalytic hydrogenation is a robust and well-established method. The choice of catalyst and optimization of reaction conditions are key to achieving high yields and purity. The protocol provided in this guide offers a reliable starting point for researchers in the field of medicinal and organic chemistry. Further optimization may be required depending on the scale and specific requirements of the synthesis.

References

An In-depth Technical Guide to the Catalytic Hydrogenation of 4-Acetylpyridine to 1-(Piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

The transformation of pyridines to piperidines is a cornerstone of pharmaceutical and fine chemical synthesis, as the piperidine motif is a prevalent structural feature in a multitude of bioactive compounds and approved drugs.[1][2][3] The most atom-economical and direct route to these saturated heterocycles is the catalytic hydrogenation of the corresponding pyridine precursors.[1][2] This guide provides a detailed technical overview of the catalytic hydrogenation of 4-acetylpyridine to produce 1-(Piperidin-4-yl)ethanone, a valuable synthetic intermediate. It addresses the critical challenge of chemoselectivity: the preferential reduction of the aromatic pyridine ring while preserving the acetyl functional group. This document outlines effective catalytic systems, presents a comprehensive experimental protocol, and summarizes key reaction parameters to guide researchers in achieving high-yield, selective synthesis.

Introduction and Reaction Pathway

The hydrogenation of 4-acetylpyridine involves the saturation of the aromatic pyridine ring via the addition of three equivalents of molecular hydrogen. This reaction is challenging due to the inherent stability of the aromatic system, which necessitates potent catalytic systems, often involving high pressures or elevated temperatures.[1] A primary consideration for this specific transformation is achieving high chemoselectivity. The catalyst and reaction conditions must be optimized to favor the reduction of the pyridine ring over the reduction of the ketone in the acetyl group.

The desired reaction pathway is illustrated below. Platinum group metals are highly effective for this transformation, though catalyst choice is paramount to avoid the formation of the corresponding alcohol, 1-(piperidin-4-yl)ethanol, which can occur with certain catalysts like palladium under specific conditions.[4]

Caption: Reaction scheme for the catalytic hydrogenation of 4-acetylpyridine.

Overview of Catalytic Systems

The choice of catalyst is the most critical factor in the successful hydrogenation of substituted pyridines. The nitrogen atom in both the pyridine reactant and the piperidine product can act as a Lewis base and poison the catalyst surface.[1] This effect is often mitigated by conducting the reaction in an acidic medium, which protonates the nitrogen, thereby activating the ring towards reduction and preventing catalyst inhibition.[1][5][6] Below is a summary of common catalytic systems applicable to this transformation.

Catalyst SystemTypical SolventPressure (bar)Temperature (°C)Catalyst LoadingKey Observations & Selectivity
PtO₂ (Adams' Catalyst) Glacial Acetic Acid50 - 70Room Temp.~5 mol%Highly effective and versatile for substituted pyridines. Acidic medium is crucial for activity and preventing catalyst poisoning.[5][6][7]
Rh₂O₃ Trifluoroethanol (TFE)5400.5 mol%Highly active catalyst that operates under very mild conditions.[8][9] Shows good functional group tolerance.[2][9]
Rh/C Various3 - 4Room Temp.-Effective under lower atmospheric pressures compared to other catalysts.[6]
Pd/C Various, often with acidVariableVariable-Widely used but can be prone to reducing other functional groups; careful optimization is required for chemoselectivity.[1][4]
Ruthenium (e.g., RuO₂, Ru on support) VariousHighHigh-Effective catalyst, though historical applications often required higher temperatures and pressures.[4][6]

Detailed Experimental Protocol: PtO₂-Catalyzed Hydrogenation

This section provides a general yet detailed experimental procedure for the hydrogenation of 4-acetylpyridine using platinum(IV) oxide (PtO₂, Adams' catalyst), a robust and frequently cited method for this class of reaction.[5][6][7]

Materials and Equipment
  • Reactant: 4-Acetylpyridine (C₇H₇NO)

  • Catalyst: Platinum(IV) oxide (PtO₂)

  • Solvent: Glacial Acetic Acid

  • Reagents for Work-up: Ethyl acetate, Sodium Bicarbonate (or other base), Anhydrous Sodium Sulfate (Na₂SO₄), Celite®

  • Gases: Hydrogen (H₂), Nitrogen (N₂) or Argon (Ar)

  • Equipment: High-pressure autoclave/reactor with gas inlet/outlet and magnetic stirring capabilities, filtration apparatus (e.g., Büchner funnel), rotary evaporator.

Step-by-Step Procedure
  • Reactor Setup: To a clean, dry high-pressure reactor vessel, add 4-acetylpyridine (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of substrate).[1][5]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution under an inert atmosphere if possible.[5][6]

  • System Purge: Securely seal the reactor. Purge the vessel 3-5 times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by 3-5 purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to the target pressure (50-70 bar).[5][6] Begin vigorous stirring and maintain the reaction at room temperature.

  • Monitoring: The reaction progress can be monitored by observing hydrogen uptake. The reaction is typically complete within 4-10 hours.[5] Completion can be confirmed by analytical techniques such as TLC or GC-MS on a small, carefully depressurized and quenched aliquot.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Open the reactor and dilute the reaction mixture with a solvent like ethyl acetate.

    • Crucial Step: Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the filter pad is pyrophoric and may ignite if allowed to dry in the air. Do not allow the filter cake to dry completely. Immediately quench the filter cake with water after filtration.[1]

  • Extraction and Isolation:

    • Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

  • Purification: If necessary, the crude product can be purified by standard methods such as vacuum distillation or column chromatography on silica gel.[1]

Visualized Experimental Workflow

The following diagram outlines the general workflow for the catalytic hydrogenation process, from initial setup to final product isolation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Steps A Charge Reactor: 4-Acetylpyridine, Acetic Acid, PtO₂ B Seal & Purge System (N₂ then H₂) A->B C Pressurize with H₂ (50-70 bar) B->C D Stir at Room Temp. (4-10 hours) C->D E Vent H₂ & Purge with N₂ D->E F Filter Catalyst via Celite® (Caution: Pyrophoric) E->F G Neutralize & Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I Crude Product: This compound H->I J Purification (Distillation / Chromatography) I->J

Caption: General workflow for the PtO₂-catalyzed hydrogenation of 4-acetylpyridine.

Conclusion

The catalytic hydrogenation of 4-acetylpyridine to this compound is a highly valuable transformation for accessing key pharmaceutical intermediates. Achieving high chemoselectivity is paramount and can be accomplished through the careful selection of a catalytic system. While various platinum-group metals are effective, the use of PtO₂ (Adams' catalyst) in glacial acetic acid provides a reliable and well-documented method, operating at room temperature to selectively reduce the pyridine ring while preserving the acetyl moiety.[5][6] The provided protocol and workflow offer a robust starting point for researchers aiming to perform this synthesis efficiently and safely.

References

The Piperidine-4-one Moiety: A Privileged Scaffold in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine-4-one core is a foundational heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its prevalence in a wide array of biologically active compounds, ranging from natural alkaloids to synthetic pharmaceuticals, underscores its importance as a "privileged structure." This technical guide provides a comprehensive overview of the biological significance of the piperidine-4-one moiety, with a focus on its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Diverse Pharmacological Profile of Piperidine-4-one Derivatives

The versatility of the piperidine-4-one scaffold allows for substitutions at various positions, leading to a broad spectrum of biological activities. Extensive research has demonstrated the potential of these derivatives in several key therapeutic areas.

Anticancer Activity

Piperidine-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

A series of AKT inhibitors with a piperidin-4-yl side chain were synthesized and showed potent anti-proliferative effects on PC-3 prostate cancer cells.[1] One of the most potent compounds, 10h, was identified as a pan-AKT inhibitor and was shown to induce apoptosis in these cells.[1] Another study focused on 3,4,6-trisubstituted piperidine derivatives as orally active Akt inhibitors with low hERG blocking, demonstrating significant tumor growth inhibition in a SKOV3 xenograft model.[2][3]

Furthermore, certain 3,5-bis(ylidene)-4-piperidone derivatives, which are considered curcumin mimics, have shown potent antiproliferative properties against various cancer cell lines, including colon, breast, and skin cancer.[4] Some of these compounds have been found to act as dual inhibitors of human topoisomerase I and IIα.[4]

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC50 (µM)
Compound 10hAKT1, PC-3 (prostate)3-halogenic pyrazolopyrimidine ring with a piperidin-4-yl side chain0.0243 (AKT1), 3.7 (PC-3)[1]
GSK690693 (Reference)AKT1, PC-3 (prostate)-- (PC-3 IC50 = 14.1)[1]
Compound E22Akt1, SKOV3 (ovarian)3,4,6-trisubstituted piperidine- (over 90% tumor growth inhibition in vivo)[2][3]
3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-onesHCT116 (colon), MCF7 (breast)Arylidene and N-alkylpiperazine substitutionsPotent antiproliferative properties[4]
1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinonesHCT116 (colon), A431 (skin), MCF7 (breast), A549 (lung)N-alkylsulfonyl and bis(ylidene) substitutionsHigh potency, minimal cytotoxicity to non-cancer cells[4]
Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Piperidine-4-one derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.

A study on a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives revealed good antibacterial activity when compared to ampicillin.[5] The thiosemicarbazone derivatives, in particular, showed significant antifungal activity.[5]

Compound/SeriesMicroorganismMIC (µg/mL)
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus, Escherichia coli, Bacillus subtilisGood activity compared to ampicillin[5]
Thiosemicarbazone derivatives of piperidin-4-oneM. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicansSignificant activity compared to terbinafine[5]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and piperidine-4-one derivatives have shown potential in modulating inflammatory responses. Their mechanisms often involve the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Certain piperidine derivatives have been shown to down-regulate TNF-α-induced NF-κB activation, a key pathway in inflammation.[4]

Compound/SeriesAssayKey Findings
3,5-Bis(ylidene)-4-piperidonesInhibition of IL-6 and TNF-α in LPS-induced RAW264.7 cellsPromising anti-inflammatory properties[4]
Piperine (a piperidine alkaloid)Interaction with IL-6Spontaneous interaction driven by non-specific interactions, causing a local reduction in α-helix structure of IL-6[6][7]

Mechanisms of Action: Key Signaling Pathways

The biological effects of piperidine-4-one derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.[1] Piperidine-4-one-containing compounds have been developed as potent inhibitors of Akt kinase.[1][2][3] These inhibitors typically act by competing with ATP for binding to the kinase domain of Akt, thereby preventing its activation and the subsequent phosphorylation of downstream targets involved in cell survival and proliferation.

Akt_Inhibition_by_Piperidinone RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Downstream Downstream Targets (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Phosphorylates Piperidinone Piperidine-4-one Derivative Piperidinone->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine-4-one derivatives.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and repair.[4] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Certain 3,5-bis(ylidene)-4-piperidone derivatives have been identified as dual inhibitors of topoisomerase I and IIα.[4] These compounds are thought to stabilize the covalent complex between the topoisomerase enzyme and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA breaks.

Topoisomerase_Inhibition DNA Supercoiled DNA Topoisomerase Topoisomerase I/IIα DNA->Topoisomerase Binds Cleavage DNA Cleavage Topoisomerase->Cleavage Mediates TernaryComplex Stable Ternary Complex (DNA-Topo-Inhibitor) Cleavage->TernaryComplex Forms Relegation DNA Re-ligation Cleavage->Relegation Followed by Piperidinone Piperidine-4-one Derivative Piperidinone->Cleavage Stabilizes Piperidinone->TernaryComplex Part of TernaryComplex->Relegation Prevents DNABreaks Accumulation of DNA Strand Breaks TernaryComplex->DNABreaks Leads to Apoptosis Apoptosis DNABreaks->Apoptosis Induces

Caption: Mechanism of topoisomerase inhibition by piperidine-4-one derivatives.

Key Experimental Protocols

The biological evaluation of piperidine-4-one derivatives relies on a variety of standardized in vitro and in vivo assays. Detailed methodologies for some of the key experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Piperidine-4-one derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the piperidine-4-one derivative in culture medium. The final DMSO concentration should typically not exceed 0.5%.[10] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO) and blank controls (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[8][10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8][10] The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with piperidine-4-one derivatives (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Calculate % viability and IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

3.2.1. Kirby-Bauer Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[11][12][13][14][15]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile filter paper disks

  • Piperidine-4-one derivative solution of known concentration

  • Standard antibiotic disks (positive control)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.[12]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[12][13] Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[12][13]

  • Disk Application: Aseptically place the paper disks impregnated with the piperidine-4-one derivative onto the inoculated agar surface.[12][14] Also, place a standard antibiotic disk as a positive control. Ensure the disks are pressed down firmly to make complete contact with the agar.[12]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[12][14]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14] The size of the zone is indicative of the susceptibility of the microorganism to the compound.

3.2.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][16][17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity and then diluted

  • Cation-adjusted Mueller-Hinton broth (or other suitable broth)

  • Piperidine-4-one derivative stock solution

  • Sterile multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.[16]

  • Serial Dilution: Add 100 µL of the piperidine-4-one derivative stock solution to the first well and mix.[16] Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.[16] Discard the final 100 µL from the last well of the dilution series.

  • Inoculation: Add a standardized bacterial inoculum (typically 5 x 10^5 CFU/mL final concentration) to each well, except for the sterility control well.[16]

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5] This can be determined visually or by using a microplate reader.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[19][20][21][22][23]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Piperidine-4-one derivative solution

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into control, standard, and test groups.

  • Compound Administration: Administer the piperidine-4-one derivative (test group), the standard drug (standard group), or the vehicle (control group) orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.[22]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[19][22]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[22]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Conclusion

The piperidine-4-one moiety represents a highly versatile and valuable scaffold in drug discovery. Its derivatives have demonstrated a wide range of significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the development of compounds with improved potency and selectivity. The continued exploration of the structure-activity relationships of piperidine-4-one derivatives, coupled with a deeper understanding of their mechanisms of action, holds great promise for the development of novel and effective therapeutic agents for a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the therapeutic potential of this privileged heterocyclic core.

References

The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to 1-(Piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-4-yl)ethanone, a seemingly simple heterocyclic ketone, has emerged as a pivotal building block in the landscape of modern medicinal chemistry. Its rigid piperidine core and reactive ketone functionality provide a versatile scaffold for the synthesis of a vast array of complex molecules with significant therapeutic potential. This technical guide delves into the discovery and history of this crucial intermediate, presenting a comprehensive overview of its synthesis, applications, and the key experimental methodologies that underpin its use in drug development. By providing detailed protocols, quantitative data, and visual representations of its role in synthetic pathways, this document serves as an essential resource for researchers and scientists dedicated to the innovation of novel therapeutics.

Discovery and Historical Context

The precise moment of the first synthesis of this compound is not marked by a singular, seminal publication. Instead, its emergence is intrinsically linked to the broader development of synthetic methodologies for piperidin-4-ones. These six-membered nitrogen-containing heterocyclic ketones have long been recognized for their prevalence in naturally occurring alkaloids and their immense potential as pharmacophores.

The foundational chemistry that enabled the synthesis of substituted piperidin-4-ones, and by extension this compound, is the Mannich reaction . First described by Carl Mannich in the early 20th century, this organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. The reaction condenses an amine, an aldehyde (often formaldehyde), and a ketone to form a β-amino carbonyl compound, known as a Mannich base.[1][2][3] In the context of piperidin-4-ones, a variation of this reaction, often referred to as a double Mannich reaction, utilizes a primary amine, two equivalents of an aldehyde, and a ketone to construct the piperidine ring.[4][5]

While early methods often suffered from low yields and difficult purification, refinements over the decades have established the Mannich condensation as a robust and versatile tool for the synthesis of a wide variety of piperidin-4-one derivatives.[4][6] The availability of these synthetic routes has made this compound and its precursors readily accessible, solidifying its role as a fundamental starting material in numerous drug discovery programs.

Synthetic Methodologies and Key Experimental Protocols

The Mannich reaction remains a cornerstone for the synthesis of the piperidin-4-one core. Below is a generalized experimental protocol for the synthesis of a substituted piperidin-4-one, illustrating the fundamental principles of the reaction.

General Experimental Protocol: Mannich Condensation for Substituted Piperidin-4-one Synthesis

Objective: To synthesize a 2,6-diaryl-piperidin-4-one via a one-pot Mannich condensation.

Materials:

  • Substituted aromatic aldehyde (2 equivalents)

  • A dialkyl ketone (e.g., acetone, 1 equivalent)

  • Ammonium acetate (1 equivalent)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid

  • Ammonia solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of the substituted aromatic aldehyde (2 equivalents), the dialkyl ketone (1 equivalent), and ammonium acetate (1 equivalent) is dissolved in ethanol.[1]

  • The reaction mixture is refluxed for a specified period, typically several hours, to facilitate the condensation reaction.[1]

  • Upon cooling, the reaction mixture is often allowed to stand, during which the hydrochloride salt of the piperidin-4-one may precipitate.[1]

  • Concentrated hydrochloric acid is added to ensure complete precipitation of the hydrochloride salt.[1]

  • The precipitate is collected by filtration and washed with a cold solvent mixture (e.g., ethanol/ether).[1]

  • The free base is liberated by suspending the hydrochloride salt in a suitable solvent (e.g., acetone or water) and basifying with a strong ammonia solution until the pH is alkaline.[1]

  • The resulting free piperidin-4-one is then extracted with an organic solvent such as dichloromethane.[1]

  • The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary depending on the specific substrates used.

Role in Drug Development

The true significance of this compound lies in its application as a versatile intermediate in the synthesis of a wide range of pharmaceuticals. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it ideal for optimizing drug-receptor interactions. The acetyl group at the 4-position provides a convenient handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Application in the Synthesis of Atypical Antipsychotics

This compound and its derivatives are key components in the synthesis of several atypical antipsychotic drugs. These drugs often target dopamine and serotonin receptors in the central nervous system. For instance, the core structure of many of these drugs involves a piperidine ring linked to an aromatic or heteroaromatic moiety. The synthesis of such molecules can involve the coupling of a functionalized piperidine, derived from this compound, with the desired aromatic system. An example is the synthesis of compounds that exhibit high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[8]

Application in the Synthesis of Opioid Analgesics

The 4-substituted piperidine scaffold is also a classic pharmacophore in the development of potent opioid analgesics, with fentanyl and its analogs being prominent examples.[9][10][11] While the direct precursor to fentanyl itself is not this compound, the synthesis of many other potent opioid receptor modulators utilizes piperidin-4-one derivatives. The general strategy involves the elaboration of the ketone functionality and subsequent modification of the piperidine nitrogen to introduce the desired pharmacophoric elements.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound and a representative precursor.

Compound NameSynthetic MethodKey ReagentsSolventYield (%)Melting Point (°C)Reference
N-Acetyl-4-phenylpiperidineAcetylation4-Phenylpiperidine, Acetyl chloride, PyridineTetrahydrofuran98%Not specified[12]
2,6-Diphenyl-piperidin-4-oneMannich CondensationBenzaldehyde, Acetone, Ammonium acetateEthanolNot specifiedNot specified[1]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual workflow for the utilization of this compound in a drug discovery program.

drug_discovery_workflow cluster_synthesis Synthesis of Core Scaffold cluster_diversification Library Generation cluster_screening Biological Evaluation start This compound step1 Functional Group Transformation of Ketone start->step1 step2 N-Functionalization of Piperidine Ring step1->step2 intermediate Key Piperidine Intermediate step2->intermediate step3 Coupling with Aromatic/Heteroaromatic Building Blocks intermediate->step3 library Compound Library step3->library step4 High-Throughput Screening (HTS) library->step4 hit Hit Compound step4->hit

Caption: Drug discovery workflow starting from this compound.

mannich_reaction_pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product ketone Ketone (e.g., Acetone) mannich_base Formation of Iminium Ion ketone->mannich_base aldehyde Aldehyde (2 eq.) aldehyde->mannich_base amine Primary Amine (e.g., NH4OAc) amine->mannich_base cyclization Intramolecular Cyclization mannich_base->cyclization piperidone Piperidin-4-one Core cyclization->piperidone

Caption: Simplified logical pathway for the Mannich condensation.

Conclusion

This compound stands as a testament to the enabling power of fundamental organic synthesis in the advancement of medicine. While its own discovery may be interwoven with the broader history of the Mannich reaction, its impact is undeniably profound. As a versatile and readily accessible building block, it continues to empower medicinal chemists to explore vast chemical spaces and design novel therapeutics with improved efficacy and safety profiles. This guide has provided a comprehensive overview of its history, synthesis, and applications, underscoring its enduring importance in the ongoing quest for new medicines.

References

The Pharmacological Promise of 1-(Piperidin-4-yl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1-(Piperidin-4-yl)ethanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including as antimicrobial, antipsychotic, analgesic, and antiplatelet agents.[1][4][5] This technical guide provides an in-depth overview of the pharmacological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Antimicrobial and Antifungal Activities

Derivatives of the piperidin-4-one nucleus have shown promising activity against a range of bacterial and fungal pathogens.[1][6][7] The introduction of various substituents onto the piperidine ring has been a key strategy in developing potent antimicrobial and antifungal agents.[1]

Quantitative Data for Antimicrobial and Antifungal Activities

The following tables summarize the minimum inhibitory concentrations (MIC) and half-maximal effective concentrations (EC50) of various piperidin-4-one derivatives against different microbial strains.

Table 1: Antibacterial Activity of Piperidin-4-one Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesStaphylococcus aureus (ATCC 6538)Not specified, but showed good activity compared to Ampicillin[1]
E. coli (ATCC 8739)Not specified, but showed good activity compared to Ampicillin[1]
Bacillus subtilis (MTCC441)Not specified, but showed good activity compared to Ampicillin[1]
(Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide (III)Staphylococcus aureusHigher activity than its precursor[7]
Enterobacter sp.Higher activity than its precursor[7]
Piperidineoxime derivativeEscherichia coliNot specified, but more efficient than Kanamycin[8]
Streptococcus pyogenesNot specified, but more efficient than Kanamycin[8]
Staphylococcus aureusNot specified, but more efficient than Kanamycin[8]
Pseudomonas aeruginosaNot specified, but more efficient than Kanamycin[8]

Table 2: Antifungal Activity of Piperidin-4-one Derivatives

CompoundFungal StrainMIC (µM)EC50 (µg/mL)Reference
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones (1b-6b)M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansNot specified, but showed significant activity compared to Terbinafine-[1]
1,5-diarylidene-4-piperidone (3h)Cryptococcus neoformans7.8-[9]
Piperidine-4-carbohydrazide derivative (A13)Rhizoctonia solani-0.83[10]
Verticillium dahliae-1.12[10]
Piperidine-4-carbohydrazide derivative (A41)Rhizoctonia solani-0.88[10]
Verticillium dahliae-3.20[10]
N-alkylpiperidin-4-yl substituted tetrahydro- and perhydroisoquinolinesYarrowia lipolytica1.6 - 12.5 µg/mL-[11]
Experimental Protocols for Antimicrobial and Antifungal Activity

Synthesis of Piperidin-4-one Derivatives:

A common method for the synthesis of 2,6-diaryl-3-methyl-4-piperidones is the Mannich reaction.[1][6] This involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate.[1] Thiosemicarbazone derivatives can then be synthesized by reacting the piperidones with thiosemicarbazide.[1]

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate Product cluster_final_reactant Second Reactant cluster_final_reaction Final Reaction cluster_final_product Final Product EMK Ethyl Methyl Ketone Mannich Mannich Reaction (Condensation) EMK->Mannich BA Benzaldehyde / Substituted Aldehydes BA->Mannich AA Ammonium Acetate AA->Mannich Piperidone 2,6-diaryl-3-methyl-4-piperidone Mannich->Piperidone Condensation Condensation Piperidone->Condensation Thio Thiosemicarbazide Thio->Condensation Final Thiosemicarbazone derivative Condensation->Final

General synthesis workflow for thiosemicarbazone derivatives of piperidin-4-one.

Antimicrobial Susceptibility Testing:

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the tube dilution assay or the agar dilution method.[7][12] The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, is determined.[1]

Analgesic Activity

Piperidine derivatives have long been recognized for their analgesic properties.[2][13] The mechanism of action for some of these compounds is thought to involve the inhibition of prostaglandin synthesis, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[4]

Quantitative Data for Analgesic Activity

The analgesic efficacy of piperidin-4-one and related piperidine derivatives has been evaluated in various animal models.

Table 3: Analgesic Activity of Piperidine Derivatives

CompoundTest ModelDoseActivityReference
Thiosemicarbazone derivative of piperidin-4-oneTail flick method30mg/kg195.24%[14]
Methoxy-containing thiazole derivativeTail flick method30mg/kg167.62%[14]
Bromo-containing thiazole derivativeTail flick method30mg/kg203%[14]
4-(4'-bromophenyl)-4-piperidinol (PD1) and its phenacyl derivatives (PD3, PD5)Not specifiedNot specifiedHighly significant analgesic effect (p < 0.01)[4]
N2-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolo[3,4-d]pyridazinonesPhenylbenzoquinone-induced writhing0.04 - 11 mg/kg (i.p.)ED50 values in this range (more active than Aspirin)[15]
Experimental Protocol for Analgesic Activity Assessment

Tail Flick Test:

This is a common method to assess centrally mediated analgesia. The animal's tail is exposed to a heat source, and the latency to flick the tail is measured. An increase in the latency period after administration of the test compound indicates an analgesic effect.[14]

Antipsychotic Potential

Derivatives of piperidine and the structurally related piperazine have been extensively investigated as potential antipsychotic agents.[5][16] Their mechanism of action often involves modulation of dopamine and serotonin receptors in the brain.[16][17]

Key Findings on Antipsychotic Activity

Several 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives have been synthesized and evaluated for their antipsychotic activity.[5][18][19] Two compounds, 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) and 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k), demonstrated a particularly impressive antipsychotic profile with reduced liability for catalepsy induction.[18][19] These compounds exhibited significant anti-dopaminergic and anti-serotonergic activity in behavioral models.[5]

G cluster_compound Antipsychotic Compound cluster_receptors Target Receptors cluster_effects Pharmacological Effects cluster_outcome Therapeutic Outcome Compound Piperidine/Piperazine Derivative D2 Dopamine D2 Receptor Compound->D2 Blockade HT2A Serotonin 5-HT2A Receptor Compound->HT2A Blockade AntiDopa Anti-dopaminergic Activity D2->AntiDopa AntiSero Anti-serotonergic Activity HT2A->AntiSero Outcome Antipsychotic Effect AntiDopa->Outcome AntiSero->Outcome

Conceptual signaling pathway for antipsychotic action.

Antiplatelet Activity

Certain piperidine derivatives have been identified as inhibitors of human platelet aggregation, suggesting their potential as antithrombotic agents.[4][20][21][22][23]

Quantitative Data for Antiplatelet Activity

Table 4: Antiplatelet Activity of Piperidine Derivatives

CompoundInducerIC50Reference
4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5)Platelet Aggregating Factor0.06 mM[4]
PD3Platelet Aggregating Factor80 mM[4]
N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide (20)Not specified0.06 µM[23]
1,4-bis-[3-[N4-(2-chlorophenyl)-N1-(piperazino-carbonyl)]-piperidin-1-yl-methyl]-benzene dibromide (30)Not specified0.06 µM[23]
Experimental Protocol for Antiplatelet Aggregation Assay

In vitro human platelet aggregation is studied using a platelet aggregometer. Platelet-rich plasma is prepared from blood samples, and aggregation is induced by agents like collagen, arachidonic acid (AA), or platelet-activating factor (PAF).[21] The inhibitory effect of the test compounds on platelet aggregation is then measured.[21]

Conclusion

The this compound framework and its related piperidine structures are of significant interest in the development of new therapeutic agents. The derivatives exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, analgesic, antipsychotic, and antiplatelet effects. The versatility of the piperidine ring allows for extensive chemical modifications, leading to the optimization of potency and selectivity for various biological targets. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 1-(Piperidin-4-yl)ethanone Derivatives for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The piperidine ring is a prevalent scaffold in a multitude of natural alkaloids and synthetic pharmaceuticals, recognized for its diverse biological activities.[1] Derivatives of 1-(Piperidin-4-yl)ethanone, a key piperidine-containing structure, have emerged as a promising class of compounds in anticancer research. These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia, breast cancer, and lung cancer, by modulating critical cellular pathways.[1][2][3][4] Their mechanisms of action often involve inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways such as PI3K/Akt and JAK/STAT.[1][3][5] This document provides an overview of the synthesis, anticancer activity, and relevant experimental protocols for the investigation of novel this compound derivatives.

Synthesis Protocols

A common and effective method for synthesizing piperidin-4-one derivatives is the Mannich reaction. This one-pot condensation reaction involves an amine, a ketone, and an aldehyde.[6][7]

Protocol 1: General Synthesis of 2,6-Diaryl-3-methyl-piperidin-4-ones via Mannich Reaction

This protocol is adapted from the synthesis of 3-alkyl-2,6-diaryl-piperidin-4-ones.[6][8]

Materials:

  • Ethyl methyl ketone (or other suitable ketone)

  • Substituted benzaldehyde

  • Ammonium acetate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (0.2 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol (50 mL).[6]

  • Reflux the reaction mixture with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[6]

  • Upon completion of the reaction, add concentrated HCl (5 mL) to the mixture.[6]

  • Pour the resulting solution into ice-cold water.

  • The precipitate that forms is the crude product. Collect the precipitate by filtration.

  • Wash the product with cold water and recrystallize from a suitable solvent, such as ethanol, to obtain the purified piperidin-4-one derivative.[6][7]

Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various piperidin-4-yl ethanone and related piperidone derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of Piperidine Derivatives against Various Cancer Cell Lines

Compound ID/DescriptionCancer Cell LineAssayActivity (IC50)Reference
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549 (Lung Carcinoma)Cytotoxicity Assay32.43 µM[2]
Compound 2d (furfurylidene analog)Molt-4 (Leukemia)MTT AssaySignificant cytotoxicity[9]
Compound 3d (furfurylidene analog)Molt-4 (Leukemia)MTT AssaySignificant cytotoxicity[9]
Compound 2a , 2d , 3d Human Leukemia Cell LinesSRB AssayEquipotent to Doxorubicin[9]
Compound 7b (5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole)SGC-7901, MGC-803, Bcap-37Antiproliferative AssayHigh activity[10]

Table 2: Telomerase Inhibitory Activity

Compound IDAssayActivity (IC50)Reference
Compound 7b (5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole)TRAP Assay2.00 ± 0.40 µM[10]

Mechanism of Action & Signaling Pathways

Piperidine derivatives exert their anticancer effects through various mechanisms. A key pathway targeted by these compounds is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Additionally, many derivatives induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.

One notable derivative, DTPEP, has been shown to downregulate the PI3K/Akt and PKCα expression, leading to a cascade of events culminating in apoptosis.[5] This involves an increase in Reactive Oxygen Species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[4][5] Some piperidine compounds have also been found to inhibit the JAK/STAT signaling pathway, which is essential for the formation and progression of blood cancers.[1]

PI3K_Akt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis (e.g., via Bcl-2) Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperidine Piperidin-4-yl ethanone Derivative Piperidine->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidin-4-yl ethanone derivatives.

Detailed Experimental Protocols

Here are detailed protocols for common assays used to evaluate the anticancer potential of synthesized compounds.

Protocol 2: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized piperidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the growth medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized piperidine derivatives

  • PBS (ice-cold)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Derivatives (e.g., Mannich Reaction) Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Analysis (NMR, IR, Mass Spec) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Toxicity Acute Toxicity Study Mechanism->Toxicity Efficacy Tumor Xenograft Model (e.g., EAC model) Toxicity->Efficacy

Caption: General workflow for the development of anticancer this compound derivatives.

References

Application Notes and Protocols: Synthesis of Sigma-1 Receptor Ligands from 1-(Piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of novel sigma-1 (σ1) receptor ligands utilizing the versatile starting material, 1-(Piperidin-4-yl)ethanone. The σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum, is a promising therapeutic target for a range of neurological and psychiatric disorders. The methodologies described herein focus on common and effective synthetic transformations, including N-alkylation and reductive amination, to generate a library of potential σ1 receptor ligands.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry and is a common core element in many potent and selective σ1 receptor ligands.[1][2] The commercially available this compound serves as an excellent and cost-effective starting point for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document outlines two primary synthetic routes to functionalize this core, providing detailed experimental procedures and expected outcomes.

Synthetic Strategies

Two principal synthetic pathways are presented for the derivatization of this compound to generate potential σ1 receptor ligands:

  • N-Alkylation/Arylation: Introduction of various substituents on the piperidine nitrogen.

  • Reductive Amination: Conversion of the ketone functionality into a secondary or tertiary amine.

These strategies allow for the systematic exploration of the chemical space around the piperidine core to optimize binding affinity and selectivity for the σ1 receptor.

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl or benzyl group onto the nitrogen atom of the piperidine ring.

Reaction Scheme:

Where R-X is an alkyl or benzyl halide.

Materials and Equipment:

  • This compound hydrochloride

  • Substituted benzyl bromide or other suitable alkylating agent (e.g., (2-bromoethyl)benzene)

  • Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and consumables

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.5 eq).

  • Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid inorganic salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yield: 60-90%, depending on the alkylating agent used.

Protocol 2: Reductive Amination of this compound

This protocol details the conversion of the ketone group of N-protected this compound into an amine. A common strategy involves the reductive amination of a Boc-protected piperidone.

Reaction Scheme:

Caption: Simplified signaling pathway of the sigma-1 receptor.

Experimental Workflow for N-Alkylation

The following diagram illustrates the general workflow for the N-alkylation of this compound.

N_Alkylation_Workflow Start This compound + Alkylating Agent Reaction Reaction in Solvent with Base (e.g., K₂CO₃) Reflux, 4-12h Start->Reaction Workup Cooling & Filtration Concentration Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Final_Product Pure N-Alkylated Product Purification->Final_Product Analysis Characterization (NMR, MS) Final_Product->Analysis

Caption: General workflow for N-alkylation synthesis.

Logical Relationship of Synthetic Strategies

This diagram shows the relationship between the starting material and the products from the two main synthetic strategies.

Synthetic_Strategies cluster_N_Alkylation N-Alkylation cluster_Reductive_Amination Reductive Amination Starting_Material This compound N_Alkylated_Product N-Substituted Piperidin-4-one Starting_Material->N_Alkylated_Product R-X, Base Boc_Protected N-Boc Protected Intermediate Starting_Material->Boc_Protected (Boc)₂O RA_Product 4-Aminoethyl Piperidine Derivative Boc_Protected->RA_Product Amine, [H]

Caption: Relationship between synthetic strategies.

References

Application Notes and Protocols for N-alkylation of 1-(Piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 1-(piperidin-4-yl)ethanone is a fundamental transformation in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, and modification of the piperidine nitrogen allows for the synthesis of diverse compound libraries with modulated pharmacological properties. This document provides detailed experimental protocols for two primary methods of N-alkylation of this compound: direct N-alkylation with alkyl halides and reductive amination.

Methods Overview

Two robust and widely applicable methods for the N-alkylation of this compound are presented:

  • Direct N-Alkylation: This method involves the reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product.

  • Reductive Amination: This one-pot reaction involves the formation of an intermediate iminium ion from the reaction of the piperidine with an aldehyde or ketone, which is then reduced in situ by a reducing agent to yield the N-alkylated product.

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture can be heated to 50-70°C.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated this compound derivative.

Method 2: Reductive Amination

This protocol outlines the N-alkylation of this compound using various aldehydes.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add the corresponding aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product. A synthesis of N'-(1-benzylpiperidin-4-yl)acetohydrazide using a similar reductive amination step reported a yield of 85%.[2]

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of this compound based on the protocols described above.

Table 1: Direct N-Alkylation of this compound

Alkylating AgentProductSolventBaseTime (h)Temp (°C)Yield (%)
Methyl Iodide1-(1-Methylpiperidin-4-yl)ethanoneDMFK₂CO₃12RT91.7
Ethyl Bromide1-(1-Ethylpiperidin-4-yl)ethanoneMeCNNa₂CO₃128562[3]
Benzyl Bromide1-(1-Benzylpiperidin-4-yl)ethanoneDMFK₂CO₃146589.28*[4]

* Yields are based on the synthesis of structurally similar N-alkylated piperidones and serve as representative examples.[3][4][5]

Table 2: Reductive Amination of this compound

AldehydeProductReducing AgentSolventTime (h)Temp (°C)Yield (%)
Formaldehyde1-(1-Methylpiperidin-4-yl)ethanoneSTABDCM12RT~60-80
Acetaldehyde1-(1-Ethylpiperidin-4-yl)ethanoneSTABDCM12RT~60-80
Benzaldehyde1-(1-Benzylpiperidin-4-yl)ethanoneSTABDCM12RT~85*[2]

* Yield is based on a similar reductive amination reaction to synthesize N'-(1-benzylpiperidin-4-yl)acetohydrazide.[2]

Visualizations

Reaction Pathway: Direct N-Alkylation

G reactant1 This compound product 1-(1-Alkylpiperidin-4-yl)ethanone reactant1->product N-Alkylation reactant2 Alkyl Halide (R-X) reactant2->product base Base (e.g., K₂CO₃) byproduct HX + Base-H⁺ base->byproduct solvent Solvent (e.g., DMF) solvent->product G reactant1 This compound intermediate Iminium Ion reactant1->intermediate Condensation reactant2 Aldehyde (R-CHO) reactant2->intermediate product 1-(1-Alkylpiperidin-4-yl)ethanone intermediate->product Reduction reducing_agent Reducing Agent (STAB) reducing_agent->product G start Start reaction_setup Reaction Setup: - this compound - Reagents (Alkyl Halide or Aldehyde) - Solvent, Base (if applicable) start->reaction_setup reaction Reaction: - Stirring at specified temperature - Monitor by TLC reaction_setup->reaction workup Workup: - Quench reaction - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End Product characterization->end

References

Application Notes and Protocols for Reductive Amination Reactions with 1-(Piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note focuses on the reductive amination of 1-(Piperidin-4-yl)ethanone, a valuable building block in the synthesis of a diverse range of biologically active molecules, particularly those targeting G-protein coupled receptors (GPCRs). The 4-substituted piperidine motif is a prevalent scaffold in numerous approved drugs and clinical candidates.

This document provides detailed protocols for performing reductive amination on this compound and its N-protected analogue, N-Boc-1-(piperidin-4-yl)ethanone, using various primary amines and the mild reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃). Additionally, it explores the relevance of the resulting compounds in the context of GPCR signaling, a critical area in drug discovery.

General Reaction Scheme

The reductive amination of this compound with a primary amine proceeds through the in situ formation of an imine or iminium ion intermediate, which is then reduced by a hydride source to yield the corresponding N-substituted 1-(piperidin-4-yl)ethanamine.

Workflow for Reductive Amination

G ketone This compound imine Imine/Iminium Intermediate ketone->imine amine Primary Amine (R-NH2) amine->imine product N-Substituted 1-(Piperidin-4-yl)ethanamine imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product Reduction solvent Solvent (e.g., DCE, THF) solvent->imine acid Acid Catalyst (e.g., Acetic Acid) acid->imine

Caption: General workflow for the one-pot reductive amination reaction.

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of N-Boc-1-(piperidin-4-yl)ethanone with Primary Amines using Sodium Triacetoxyborohydride.[1]

This protocol is adapted from a procedure for the reductive amination of the closely related N-Boc-4-piperidone and is expected to be directly applicable to N-Boc-1-(piperidin-4-yl)ethanone.

Materials:

  • N-Boc-1-(piperidin-4-yl)ethanone

  • Primary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (AcOH)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of N-Boc-1-(piperidin-4-yl)ethanone (1.0 eq) and the primary amine (1.1 eq) in 1,2-dichloroethane (DCE) is added acetic acid (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted N-Boc-1-(piperidin-4-yl)ethanamine.

Protocol 2: Deprotection of the N-Boc Group

Materials:

  • N-Boc protected amine from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • The N-Boc protected amine is dissolved in DCM.

  • Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for 1 hour.[1]

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in DCM and washed with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected secondary amine.

Data Presentation

The following table summarizes representative yields for the reductive amination of N-Boc-4-piperidone with various anilines. These results are indicative of the expected outcomes for the structurally similar this compound under similar conditions.

EntryAmineReducing AgentSolventCatalystYield (%)Reference
1AnilineNaBH(OAc)₃DCEAcetic Acid84[1]
24-MethoxyanilineNaBH(OAc)₃DCEAcetic Acid~80-90 (expected)General knowledge
34-ChloroanilineNaBH(OAc)₃DCEAcetic Acid~75-85 (expected)General knowledge
42-FluoroanilineNaBH(OAc)₃DCEAcetic Acid~70-80 (expected)General knowledge

Application in Drug Discovery: Targeting G-Protein Coupled Receptors (GPCRs)

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in ligands for G-protein coupled receptors (GPCRs). GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[2] The products derived from the reductive amination of this compound are valuable for generating libraries of compounds to screen for activity at various GPCRs.

GPCR Signaling Pathways

GPCRs transduce extracellular signals into intracellular responses through various signaling cascades, primarily mediated by heterotrimeric G proteins. These G proteins are classified into several families, including Gs, Gi/o, and Gq/11, each initiating a distinct downstream pathway.

Gq Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gq Protein (αβγ) GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC α-subunit activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response PKC->Cell_response Phosphorylation Cascade Ca_release->Cell_response Ligand Ligand (e.g., synthesized amine) Ligand->GPCR Binding

Caption: Overview of the Gq protein-coupled receptor signaling cascade.

Gs Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gs Gs Protein (αβγ) GPCR->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC α-subunit activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_transcription Gene Transcription CREB->Gene_transcription Ligand Ligand (e.g., synthesized amine) Ligand->GPCR Binding

Caption: Overview of the Gs protein-coupled receptor signaling cascade.

Conclusion

The reductive amination of this compound is a highly effective and versatile reaction for the synthesis of novel 4-substituted piperidine derivatives. The use of sodium triacetoxyborohydride provides a mild and selective method, tolerant of a wide range of functional groups, making it particularly suitable for the generation of compound libraries for drug discovery. The resulting products are of significant interest as potential modulators of GPCRs, which are central to a vast array of physiological processes and disease states. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

The Role of 1-(Piperidin-4-yl)ethanone Scaffolds in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(piperidin-4-yl)ethanone structural motif is a key building block in the development of various kinase inhibitors, offering a versatile scaffold for synthesizing compounds that target critical signaling pathways implicated in cancer and other diseases. The piperidine ring system allows for favorable physicochemical properties, such as improved solubility and cell permeability, while the acetyl group provides a reactive handle for further chemical modifications. This document provides detailed application notes on the utility of this scaffold, focusing on the synthesis of AKT inhibitors, and includes relevant experimental protocols and pathway diagrams.

Application Notes

The piperidin-4-yl moiety is a prevalent feature in a multitude of kinase inhibitors due to its ability to form crucial interactions within the ATP-binding pocket of kinases. In the context of AKT (also known as Protein Kinase B) inhibitors, this scaffold has been instrumental in the design of potent and selective compounds.[1] The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or be functionalized to introduce desired properties, while the ring itself provides a rigid framework for orienting other pharmacophoric elements.

A notable example is the development of a series of N-heterocyclic based AKT1 inhibitors where the piperidin-4-yl side chain plays a critical role in achieving high inhibitory potency.[1] One of the lead compounds from this series, compound 10h , demonstrated potent pan-AKT inhibitory activity and significant anti-proliferative effects against cancer cell lines.[1] The synthesis of such inhibitors often involves the coupling of a functionalized piperidine intermediate with a core heterocyclic scaffold that binds to the hinge region of the kinase.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of the representative AKT inhibitor, compound 10h , which incorporates a piperidin-4-yl-like scaffold.

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)
10h AKT124.3PC-3 (Prostate Cancer)3.7

Table 1: Inhibitory activity of compound 10h.[1]

Signaling Pathway

The PI3K/AKT signaling pathway is a critical intracellular cascade that regulates cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. The diagram below illustrates the key components of this pathway.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PTEN PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition Cell_Cycle Cell Cycle Progression mTORC1->Cell_Cycle GSK3b->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis FOXO->Apoptosis_Inhibition Inhibitor AKT Inhibitor (e.g., Compound 10h) Inhibitor->AKT Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473)

Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.

Experimental Protocols

While a direct synthesis starting from this compound for a specific potent kinase inhibitor is not detailed in the cited literature, the following represents a general, illustrative protocol for the synthesis of AKT inhibitors bearing a piperidin-4-yl side chain, adapted from published procedures.[1] This protocol highlights the key chemical transformations involved in assembling such molecules.

General Procedure for the Synthesis of Piperidin-4-yl Appended AKT Inhibitors

This protocol is exemplified by the synthesis of compound 10h . The synthesis involves the coupling of a pyrazolopyrimidine core with a piperidin-4-yl-containing side chain.

Step 1: Synthesis of the Piperidin-4-yl Intermediate (Illustrative)

  • This step would typically involve the preparation of a suitably protected and functionalized piperidine derivative. For the purpose of this protocol, we will assume the availability of a key intermediate, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Step 2: Synthesis of the Pyrazolopyrimidine Core

  • The synthesis of the heterocyclic core (e.g., a 3-halogenated pyrazolopyrimidine) is typically achieved through multi-step sequences starting from commercially available precursors.

Step 3: Coupling of the Core and Side Chain

  • To a solution of the pyrazolopyrimidine core (1.0 mmol) in a suitable solvent such as dichloromethane (DCM, 10 mL), add a coupling agent like HBTU (1.1 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the piperidin-4-yl intermediate (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, 1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NH4Cl solution (3 x 20 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected product.

Step 4: Deprotection

  • Dissolve the crude protected product in DCM (4 mL).

  • Add trifluoroacetic acid (TFA, 2 mL) to the solution.

  • Stir the mixture at room temperature for 2-4 hours to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by preparative HPLC to yield the final piperidin-4-yl appended kinase inhibitor.

Experimental Workflow

The logical workflow for the synthesis and evaluation of these kinase inhibitors is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Piperidine derivative, Heterocyclic core) coupling Coupling Reaction start->coupling deprotection Deprotection coupling->deprotection purification Purification & Characterization deprotection->purification in_vitro_assay In Vitro Kinase Assay (e.g., AKT1 IC50) purification->in_vitro_assay cell_based_assay Cell-Based Proliferation Assay (e.g., PC-3 IC50) in_vitro_assay->cell_based_assay downstream_analysis Downstream Signaling Analysis (e.g., Western Blot for pAKT) cell_based_assay->downstream_analysis

Caption: General workflow for synthesis and evaluation.

References

Application of 1-(Piperidin-4-yl)ethanone in the Development of Antimycotic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel antimycotic agents. The piperidine scaffold has emerged as a promising heterocyclic core in the design of new therapeutic agents due to its presence in various biologically active compounds. Specifically, derivatives of 1-(Piperidin-4-yl)ethanone are being explored as a versatile platform for the synthesis of potent antifungal compounds. This document provides detailed application notes, experimental protocols, and data on the utility of this compound and its derivatives in the discovery of new antimycotic agents. These compounds and their analogs have shown significant activity against a range of fungal pathogens, often by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Data Presentation: Antimycotic Activity of Piperidine Derivatives

The following tables summarize the in vitro antifungal activity of various piperidine derivatives, including those structurally related to this compound, against several fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of 1,2,3-Triazole Derivatives of 1-Substituted Piperidin-4-yl Scaffolds

CompoundR-groupC. albicans MIC (µg/mL)A. flavus MIC (µg/mL)A. niger MIC (µg/mL)F. oxysporum MIC (µg/mL)
11a 2,4-dichlorophenyl201012.525
11h 4-chlorophenyl20>1001050
Miconazole -2512.512.525
Fluconazole -25>10010>100

Data adapted from a study on novel 1,2,3-triazole compounds possessing a 1,2,4-oxadiazole ring synthesized from a piperidine scaffold. Compound 11a showed potency greater than or equal to miconazole against the tested strains. Compound 11h also demonstrated significant activity, particularly against C. albicans and A. niger.[1]

Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives

CompoundCandida spp. MIC Range (µg/mL)Aspergillus spp. MIC Range (µg/mL)
1-benzyl-N-dodecylpiperidin-4-amine 1-41-8
N-dodecyl-1-phenethylpiperidin-4-amine 1-41-8
Amorolfine hydrochloride 1-82->16
Voriconazole 0.03-10.25-1

Data from a study on 4-aminopiperidines targeting ergosterol biosynthesis. The listed compounds were identified as promising candidates for further development due to their potent in vitro activity against Candida and Aspergillus species.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A primary mechanism of action for many piperidine-based antifungal agents is the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates lead to increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth.

Specifically, piperidine and morpholine derivatives have been shown to inhibit two key enzymes in the late stages of ergosterol biosynthesis:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-methyl group from sterol precursors.

  • Sterol Δ8-Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring.

Inhibition of these enzymes leads to the accumulation of aberrant sterols, such as ignosterol, which cannot substitute for ergosterol in maintaining the integrity and function of the fungal cell membrane.[3][4]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol Ignosterol (Aberrant Sterol) Lanosterol->Ignosterol ERG11 (14α-demethylase) Fecosterol Fecosterol Ignosterol->Fecosterol ERG24 (Sterol Δ14-reductase) Episterol Episterol Fecosterol->Episterol ERG2 (Sterol Δ8-Δ7-isomerase) Ergosterol Ergosterol (Final Product) Episterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity & Function Ergosterol->Fungal_Cell_Membrane Incorporation Piperidines Piperidine Derivatives Piperidines->Ignosterol Inhibition Piperidines->Fecosterol Inhibition

Ergosterol biosynthesis pathway and inhibition sites of piperidine derivatives.

Experimental Protocols

Protocol 1: General Synthesis of 1,2,3-Triazole Derivatives from a Piperidin-4-yl Scaffold

This protocol outlines a general multi-step synthesis for creating 1,2,3-triazole derivatives with a piperidin-4-yl core, which have demonstrated antifungal activity.

Step 1: Synthesis of 4-azido-1-substituted-piperidine

  • Dissolve 1-substituted-piperidin-4-ol in an appropriate solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) and cool the mixture in an ice bath.

  • Add methanesulfonyl chloride dropwise and stir the reaction mixture at room temperature.

  • After completion of the reaction (monitored by TLC), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mesylated intermediate.

  • Dissolve the intermediate in a suitable solvent (e.g., DMF) and add sodium azide.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate to yield the 4-azido-1-substituted-piperidine.

Step 2: Click Chemistry for 1,2,3-Triazole Ring Formation

  • To a solution of the 4-azido-1-substituted-piperidine and a terminal alkyne in a mixture of t-BuOH and water, add a solution of sodium ascorbate followed by copper (II) sulfate pentahydrate.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography to obtain the desired 1,2,3-triazole derivative.

Synthesis_Workflow Start 1-Substituted-piperidin-4-ol Step1 Mesylation (MsCl, Et3N) Start->Step1 Intermediate1 Mesylated Piperidine Step1->Intermediate1 Step2 Azide Substitution (NaN3, DMF) Intermediate1->Step2 Intermediate2 4-Azido-1-substituted-piperidine Step2->Intermediate2 Step3 Click Chemistry (Terminal Alkyne, CuSO4, Na-Ascorbate) Intermediate2->Step3 FinalProduct 1,2,3-Triazole Derivative Step3->FinalProduct

General synthesis workflow for 1,2,3-triazole piperidine derivatives.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of yeasts and filamentous fungi.

1. Preparation of Inoculum:

  • Yeasts (e.g., Candida spp.):

    • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

    • Prepare a suspension of the yeast cells in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Filamentous Fungi (e.g., Aspergillus spp.):

    • Grow the mold on potato dextrose agar at 35°C for 7 days.

    • Prepare a spore suspension by gently scraping the surface of the culture with a sterile, wetted swab.

    • Adjust the suspension spectrophotometrically to a defined optical density and then dilute in RPMI 1640 medium to the desired final conidial concentration.

2. Preparation of Microdilution Plates:

  • Prepare serial twofold dilutions of the test compounds (dissolved in DMSO) in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 64 µg/mL.

  • Include a growth control well (no drug) and a sterility control well (no inoculum).

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared fungal suspension.

  • Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for most molds.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥100% for other agents) compared to the growth control. The reading can be done visually or using a spectrophotometer.

Antifungal_Testing_Workflow Start Fungal Isolate Step1 Inoculum Preparation (0.5 McFarland, Dilution) Start->Step1 Inoculum Standardized Fungal Suspension Step1->Inoculum Step3 Inoculation of Plate Inoculum->Step3 Compound Test Compound (Piperidine Derivative) Step2 Serial Dilution in 96-well plate Compound->Step2 Plate Microtiter Plate with Compound Dilutions Step2->Plate Plate->Step3 Incubation Incubation (35°C, 24-72h) Step3->Incubation Step4 MIC Determination (Visual or Spectrophotometric) Incubation->Step4 Result MIC Value (µg/mL) Step4->Result

Workflow for in vitro antifungal susceptibility testing.

Conclusion and Future Directions

Derivatives of this compound and related piperidine structures represent a valuable and versatile scaffold for the development of novel antimycotic agents. The demonstrated in vitro efficacy against a range of clinically relevant fungal pathogens, coupled with a well-defined mechanism of action targeting the essential ergosterol biosynthesis pathway, underscores their therapeutic potential. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and evaluation of a broader range of derivatives, in vivo efficacy studies in animal models of fungal infections, and detailed toxicological profiling to identify lead candidates for clinical development. The protocols and data presented herein provide a solid foundation for researchers to build upon in the quest for new and effective treatments for fungal diseases.

References

Application Note: Synthesis of 1-(1-acetylpiperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of 1-(1-acetylpiperidin-4-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-acetylation of 4-acetylpiperidine. This application note provides a step-by-step experimental procedure, a summary of required reagents and predicted analytical data, and a visual representation of the synthetic workflow.

Introduction

1-(1-acetylpiperidin-4-yl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, featuring both a ketone and an amide, allows for diverse chemical modifications. The protocol described herein provides a straightforward and efficient method for its preparation from commercially available 4-acetylpiperidine.

Data Presentation

Table 1: Predicted Analytical Data for 1-(1-acetylpiperidin-4-yl)ethanone

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃) δ ~4.5 - 3.8 (m, 2H, H-e), ~3.1 - 2.6 (m, 2H, H-d), ~2.8 - 2.4 (m, 1H, H-c), ~2.15 (s, 3H, H-a), ~2.10 (s, 3H, H-b), ~1.9 - 1.7 (m, 2H, H-f), ~1.6 - 1.4 (m, 2H, H-g)[1]
¹³C NMR (100 MHz, CDCl₃) δ ~209 (C=O, Ketone), ~169 (C=O, Amide), ~48 (C-4), ~45 & ~40 (C-2,6 due to rotamers), ~28 (C-3,5), ~28 (C-acetyl CH₃)[1]
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol

Experimental Protocol

Synthesis of 1-(1-acetylpiperidin-4-yl)ethanone via N-acetylation of 4-acetylpiperidine

This protocol is based on general procedures for the N-acetylation of secondary amines.[2]

Materials:

  • 4-Acetylpiperidine (or its hydrochloride salt)

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

    • If starting with 4-acetylpiperidine hydrochloride, add 1.1 equivalents of triethylamine to the solution and stir for 15-20 minutes at room temperature to generate the free base.

    • Add an additional 1.2 equivalents of triethylamine (or pyridine) to the reaction mixture.[2]

    • For slow reactions, a catalytic amount of DMAP (0.05-0.1 eq) can be added at this stage.[2]

  • Acetylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.[2]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

    • If pyridine was used as a base, an additional wash with a dilute aqueous copper(II) sulfate solution can be performed to remove residual pyridine.[2]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(1-acetylpiperidin-4-yl)ethanone.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product 4-Acetylpiperidine 4-Acetylpiperidine N_Acetylation N-Acetylation 4-Acetylpiperidine->N_Acetylation Acetylating_Agent Acetyl Chloride or Acetic Anhydride Acetylating_Agent->N_Acetylation Base Triethylamine or Pyridine Base->N_Acetylation Solvent Dichloromethane Solvent->N_Acetylation Workup Aqueous Work-up N_Acetylation->Workup Purification Column Chromatography Workup->Purification Final_Product 1-(1-acetylpiperidin-4-yl)ethanone Purification->Final_Product

Caption: Synthetic workflow for 1-(1-acetylpiperidin-4-yl)ethanone.

Discussion

The N-acetylation of 4-acetylpiperidine is a robust and high-yielding reaction. The choice between acetyl chloride and acetic anhydride as the acetylating agent depends on the desired reactivity and laboratory availability; acetyl chloride is more reactive but generates HCl, while acetic anhydride is less reactive and produces acetic acid.[2] The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the acidic byproduct and, if necessary, to deprotonate the hydrochloride salt of the starting material.[2] Purification by column chromatography is generally sufficient to obtain the product in high purity. The predicted NMR data serves as a useful reference for the characterization of the final compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(Piperidin-4-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-(Piperidin-4-yl)ethanone hydrochloride, a key intermediate in the pharmaceutical industry. The described two-step synthetic pathway commences with the dehydration of isonipecotamide to furnish 4-cyanopiperidine hydrochloride, followed by a Grignard reaction with methylmagnesium bromide to yield the target compound. This protocol is designed to be scalable and robust, making it suitable for industrial applications. Detailed experimental procedures, quantitative data, and safety precautions are outlined to ensure efficient and safe execution.

Introduction

This compound hydrochloride is a pivotal building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its piperidine core and ketone functionality allow for diverse chemical modifications, making it a valuable precursor in drug discovery and development. The increasing demand for this intermediate necessitates a reliable and scalable synthetic route. The protocol detailed herein presents a two-step approach that is both cost-effective and amenable to large-scale production. The first step involves the dehydration of readily available isonipecotamide to 4-cyanopiperidine hydrochloride, a reaction that has been optimized for high yield and purity.[1][2] The subsequent step employs a Grignard reaction, a classic and well-understood transformation, to introduce the acetyl group, thus forming the desired ketone.

Overall Synthetic Scheme

The synthetic pathway is a two-step process starting from isonipecotamide:

  • Step 1: Dehydration of Isonipecotamide to 4-Cyanopiperidine Hydrochloride

  • Step 2: Grignard Reaction of 4-Cyanopiperidine with Methylmagnesium Bromide and Hydrochloride Salt Formation

Experimental Protocols

Step 1: Large-Scale Synthesis of 4-Cyanopiperidine Hydrochloride

This protocol is adapted from established industrial methods.[1][2]

Materials and Reagents:

  • Isonipecotamide

  • Dibutylformamide (DBF)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Large-scale glass reactor with overhead stirring, temperature control, and a dropping funnel

  • Filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven

Procedure:

  • Under an inert nitrogen atmosphere, charge the reactor with isonipecotamide and toluene.

  • To the stirred suspension, add dibutylformamide.

  • Cool the mixture to 15-20°C.

  • Slowly add thionyl chloride via the dropping funnel, maintaining the temperature between 20-30°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 18-24 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC or GC).

  • Upon completion, the product will precipitate as a solid.

  • Isolate the solid product by filtration.

  • Wash the filter cake with toluene to remove any residual impurities.

  • Dry the 4-cyanopiperidine hydrochloride in a vacuum oven at 50-60°C until a constant weight is achieved.

Step 2: Large-Scale Synthesis of this compound Hydrochloride

This protocol is based on established Grignard reaction principles with nitriles.

Materials and Reagents:

  • 4-Cyanopiperidine hydrochloride

  • Methylmagnesium bromide (MeMgBr) solution in THF/Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), aqueous solution and anhydrous solution (e.g., in isopropanol or diethyl ether)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Large-scale glass reactor with overhead stirring, temperature control, and a dropping funnel, equipped for inert atmosphere operations

  • Separatory funnel (or equivalent for large-scale liquid-liquid extraction)

  • Distillation apparatus for solvent removal

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

Part A: Grignard Reaction and Work-up

  • In a large, dry, inerted reactor, add 4-cyanopiperidine hydrochloride and anhydrous toluene.

  • Cool the suspension to 0-5°C.

  • In a separate vessel, prepare a solution of methylmagnesium bromide in anhydrous THF/Toluene.

  • Slowly add the methylmagnesium bromide solution to the stirred suspension of 4-cyanopiperidine hydrochloride, maintaining the temperature below 10°C. Note: The hydrochloride salt will react with one equivalent of the Grignard reagent. An excess of the Grignard reagent is required to react with the nitrile.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed.

  • Cool the reaction mixture to 0-5°C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Adjust the pH of the aqueous layer to approximately 9-10 with an aqueous sodium hydroxide solution.

  • Perform a liquid-liquid extraction with ethyl acetate or MTBE. Separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base as an oil or solid.

Part B: Hydrochloride Salt Formation and Purification

  • Dissolve the crude free base in a suitable solvent such as isopropanol or ethyl acetate.

  • Slowly add a solution of anhydrous hydrogen chloride in isopropanol or diethyl ether with stirring.

  • The hydrochloride salt will precipitate. Continue stirring for a few hours to ensure complete precipitation.

  • Isolate the solid product by filtration.

  • Wash the filter cake with a cold solvent (e.g., the one used for precipitation).

  • Dry the final product, this compound hydrochloride, in a vacuum oven at 50-60°C.

Quantitative Data

The following tables summarize the expected quantitative data for the large-scale synthesis of this compound hydrochloride.

Table 1: Synthesis of 4-Cyanopiperidine Hydrochloride

ParameterValueReference
Starting MaterialIsonipecotamide[1][2]
Product4-Cyanopiperidine Hydrochloride[1][2]
Molar Ratio (Isonipecotamide:DBF:SOCl₂)~1 : 1 : 2.1[1]
SolventToluene[1]
Reaction Temperature20-30°C[1]
Reaction Time18-24 hours[1]
Typical Yield85-90%[1]
Purity (by GC)>99%[1]

Table 2: Synthesis of this compound Hydrochloride

ParameterValueReference
Starting Material4-Cyanopiperidine Hydrochloride-
ProductThis compound Hydrochloride-
Molar Ratio (4-Cyanopiperidine HCl:MeMgBr)~1 : 2.5-3.0General Practice
SolventToluene/THFGeneral Practice
Reaction Temperature0°C to Room TemperatureGeneral Practice
Reaction Time12-16 hoursGeneral Practice
Typical Yield (overall for Step 2)70-80% (estimated)Analogous Reactions
Purity>98%-

Visualizations

Experimental Workflow

Synthesis_Workflow Isonipecotamide Isonipecotamide Dehydration Dehydration (SOCl₂, DBF, Toluene) Isonipecotamide->Dehydration Intermediate 4-Cyanopiperidine Hydrochloride Dehydration->Intermediate Grignard Grignard Reaction (MeMgBr, Toluene/THF) Intermediate->Grignard Workup Aqueous Work-up & Extraction Grignard->Workup FreeBase This compound (Free Base) Workup->FreeBase SaltFormation HCl Salt Formation & Purification FreeBase->SaltFormation FinalProduct This compound Hydrochloride SaltFormation->FinalProduct

Caption: Synthetic workflow for this compound hydrochloride.

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Thionyl chloride is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme caution in a dry, inert atmosphere.

  • Dibutylformamide is a combustible liquid and should be kept away from heat and open flames.

  • Grignard reagents (e.g., Methylmagnesium bromide) are highly flammable and react violently with water and protic solvents. All equipment must be thoroughly dried, and the reaction must be carried out under a strict inert atmosphere (nitrogen or argon).

  • Anhydrous solvents (THF, Toluene) are flammable. Handle away from ignition sources.

  • Hydrochloric acid is corrosive. Handle with care to avoid skin and eye contact.

Ensure that appropriate quenching procedures are in place for all reactive reagents and that waste is disposed of according to institutional and local regulations.

References

Application Notes and Protocols: The Role of 1-(Piperidin-4-yl)ethanone Derivatives in the Development of Novel Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of piperidine-containing compounds, structurally related to derivatives of 1-(piperidin-4-yl)ethanone, in the discovery of novel antihypertensive agents. While direct synthesis pathways from this compound for a specific marketed antihypertensive drug are not extensively detailed in publicly available literature, the piperidine scaffold is a well-established pharmacophore in the design of various classes of antihypertensive drugs, including T-type calcium channel blockers and renin inhibitors. This document outlines the synthesis strategies, biological evaluation protocols, and mechanisms of action for these important classes of compounds.

Rationale for Piperidine Derivatives as Antihypertensive Agents

The piperidine ring is a prevalent scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and basicity, which can enhance pharmacokinetic profiles. In the context of hypertension, piperidine derivatives have been successfully incorporated into molecules targeting key regulators of blood pressure.

Two primary mechanisms of action for piperidine-containing antihypertensive agents are:

  • T-type Calcium Channel Blockade: T-type calcium channels play a role in vascular smooth muscle contraction and pacemaker activity in the heart. Selective blockers of these channels can lower blood pressure without inducing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers.

  • Renin Inhibition: Renin is an enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. Inhibiting renin leads to reduced production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.

Quantitative Data on Piperidine-Containing Antihypertensive Agents

The following tables summarize the biological activity of representative piperidine derivatives as novel antihypertensive agents.

Table 1: In Vitro Activity of Piperidine Derivatives

Compound ClassTargetCompound ExampleIC50Reference
T-type Calcium Channel BlockerT-type Ca2+ channels4fNot specified, but showed superior selectivity for T-type over L-type channels[1][2]
Renin InhibitorReninCompound (+)-26g0.20 nM (in buffer), 19 nM (in plasma)[3]
ACE InhibitorAngiotensin Converting Enzyme (ACE)Pyridazinone derivative (Compound 6)5.78 µg/mL[4]

Table 2: In Vivo Antihypertensive Activity of Piperidine Derivatives

Compound ClassAnimal ModelCompound ExampleDoseBlood Pressure ReductionReference
T-type Calcium Channel BlockerSpontaneously Hypertensive Rats (SHR)4fNot specifiedLowered blood pressure without reflex tachycardia[1][2]
Calcium Channel BlockerSpontaneously Hypertensive Rats (SHR)Compound 6330 mg/kg (oral)35% reduction[5]
Calcium Channel BlockerSpontaneously Hypertensive Rats (SHR)Compound 9310 mg/kg and 3 mg/kg (oral)17% and 11% reduction, respectively[5]
Renin InhibitorRatsCompound (+)-26g10 mg/kgEfficacious[3]

Experimental Protocols

General Synthesis of 2-(1-alkylpiperidin-4-yl)acetamide Derivatives (T-type Calcium Channel Blockers)

This protocol is a generalized representation based on the synthesis of compounds like 4f.

Objective: To synthesize 2-(1-alkylpiperidin-4-yl)-N-substituted acetamide derivatives.

Materials:

  • Piperidin-4-ylacetic acid hydrochloride

  • Desired amine (e.g., (1R)-1-(4-fluorophenyl)-2-methylpropylamine)

  • Desired alkylating agent (e.g., 1-(2-bromoethyl)-2-(2-methoxyethoxy)benzene)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Amide Coupling:

    • Dissolve piperidin-4-ylacetic acid hydrochloride (1 equivalent) and the desired amine (1.1 equivalents) in DMF.

    • Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIEA, 3 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-substituted 2-(piperidin-4-yl)acetamide intermediate.

  • N-Alkylation:

    • Dissolve the intermediate from the previous step (1 equivalent) and the desired alkylating agent (1.2 equivalents) in a suitable solvent (e.g., acetonitrile).

    • Add a base (e.g., potassium carbonate, 2 equivalents).

    • Heat the reaction mixture to reflux and stir for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, filter off the base, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the final 2-(1-alkylpiperidin-4-yl)-N-substituted acetamide derivative.

In Vitro Evaluation of T-type Calcium Channel Blockade

Objective: To determine the inhibitory activity of synthesized compounds on T-type calcium channels.

Method: Patch-clamp electrophysiology on cells expressing the target channel (e.g., HEK293 cells stably expressing the human Cav3.2 T-type calcium channel isoform).

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the T-type calcium channel under standard conditions.

  • Electrophysiology:

    • Use the whole-cell patch-clamp technique to record calcium currents.

    • The external solution should contain BaCl2 as the charge carrier to enhance the signal.

    • The internal pipette solution should be formulated to isolate the calcium currents.

    • Hold the cell at a negative holding potential (e.g., -100 mV) to ensure the channels are in a closed state.

    • Elicit T-type calcium currents by applying a depolarizing voltage step (e.g., to -30 mV).

    • Establish a stable baseline recording of the current.

  • Compound Application:

    • Prepare stock solutions of the test compounds in DMSO.

    • Dilute the stock solutions to the desired final concentrations in the external solution.

    • Perfuse the cells with the compound-containing solution and record the T-type calcium currents.

  • Data Analysis:

    • Measure the peak current amplitude before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve and determine the IC50 value by fitting the data to a sigmoidal dose-response equation.

In Vivo Evaluation of Antihypertensive Activity

Objective: To assess the blood pressure-lowering effects of the synthesized compounds in a hypertensive animal model.

Model: Spontaneously Hypertensive Rats (SHR).

Procedure:

  • Animal Acclimatization: Acclimatize male SHR (e.g., 14-16 weeks old) to the laboratory conditions for at least one week.

  • Blood Pressure Measurement:

    • Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.

    • Train the animals to the procedure for several days before the experiment to minimize stress-induced variations.

  • Compound Administration:

    • Administer the test compound orally (e.g., by gavage) or via another appropriate route at various doses.

    • Include a vehicle control group and a positive control group (e.g., a known antihypertensive drug).

  • Post-Dose Monitoring:

    • Measure SBP and HR at multiple time points after compound administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in SBP and HR from baseline for each animal at each time point.

    • Compare the changes in the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

    • Determine the dose-dependent effect of the compound on blood pressure.

Visualizations

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP ReninInhibitor Piperidine-Based Renin Inhibitor ReninInhibitor->Renin Inhibits Calcium_Channel_Blockade Depolarization Membrane Depolarization T_type_Ca_Channel T-type Ca2+ Channel Depolarization->T_type_Ca_Channel Opens Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx CaM Ca2+ binds to Calmodulin (CaM) Ca_Influx->CaM MLCK Activation of Myosin Light Chain Kinase (MLCK) CaM->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Vasoconstriction Vasoconstriction & Increased BP Contraction->Vasoconstriction T_type_Blocker Piperidine-Based T-type Blocker T_type_Blocker->T_type_Ca_Channel Blocks Antihypertensive_Screening_Workflow Synthesis Synthesis of Piperidine Derivatives InVitro In Vitro Screening (e.g., Patch Clamp for Ca2+ Channel Blockade) Synthesis->InVitro ActiveCompounds Identification of Active Compounds (IC50 Determination) InVitro->ActiveCompounds InVivo In Vivo Testing in Hypertensive Animal Model (e.g., SHR) ActiveCompounds->InVivo Efficacy Evaluation of Efficacy (Blood Pressure Reduction) InVivo->Efficacy Lead Lead Compound Identification Efficacy->Lead

References

Application Notes and Protocols: 1-(Piperidin-4-yl)ethanone as a Versatile Scaffold for Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive core for the design of novel therapeutics. 1-(Piperidin-4-yl)ethanone, in particular, offers two key points of diversity for the construction of combinatorial libraries: the secondary amine and the ketone functionality. This allows for the rapid generation of a wide array of analogs for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and proteases. This document provides detailed protocols and application notes for the utilization of this compound as a scaffold in the synthesis of combinatorial libraries for drug discovery.

Key Features of the this compound Scaffold

  • Two Points of Diversity: The secondary amine (N-1 position) and the acetyl group (C-4 position) can be readily functionalized.

  • Synthetic Tractability: The scaffold is amenable to a wide range of well-established chemical transformations.

  • 3D-Pharmacophore Potential: The rigid piperidine ring allows for the precise spatial orientation of substituents, facilitating the exploration of three-dimensional pharmacophore space.

  • Favorable Physicochemical Properties: The piperidine core generally imparts good solubility and metabolic stability to the resulting molecules.

Application: Generation of a Kinase Inhibitor Library

Protein kinases are a major class of drug targets, particularly in oncology.[2] Libraries of compounds based on the this compound scaffold can be designed to target the ATP-binding site of various kinases.

Diagram: Kinase Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Inhibitor Scaffold-based Inhibitor Inhibitor->Kinase_B Inhibits

Caption: A simplified signaling pathway illustrating kinase activation and its inhibition.

Experimental Protocols

The following protocols describe the parallel synthesis of a combinatorial library based on the this compound scaffold. The library is constructed through a two-step sequence involving N-acylation followed by reductive amination.

Diagram: Combinatorial Library Synthesis Workflow

G Scaffold This compound Scaffold N_Acylation N-Acylation (Parallel Synthesis) Scaffold->N_Acylation Intermediate_Library Intermediate Library (N-functionalized) N_Acylation->Intermediate_Library Building_Blocks_A Building Blocks A (Acyl Chlorides, Sulfonyl Chlorides) Building_Blocks_A->N_Acylation Reductive_Amination Reductive Amination (Parallel Synthesis) Intermediate_Library->Reductive_Amination Final_Library Final Compound Library Reductive_Amination->Final_Library Building_Blocks_B Building Blocks B (Primary/Secondary Amines) Building_Blocks_B->Reductive_Amination Purification Purification (e.g., HPLC) Final_Library->Purification Screening High-Throughput Screening Purification->Screening

Caption: Workflow for the combinatorial synthesis of a library from this compound.

Protocol 1: Parallel N-Acylation of this compound

This protocol describes the parallel acylation of the piperidine nitrogen with a variety of acylating agents in a 96-well plate format.

Materials:

  • This compound hydrochloride

  • A library of acyl chlorides or sulfonyl chlorides (e.g., benzoyl chloride, 4-methoxybenzoyl chloride, benzenesulfonyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Nitrogen or argon supply

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of this compound hydrochloride in anhydrous DCM.

    • Prepare a 0.6 M solution of each acylating agent in anhydrous DCM in separate vials.

    • Prepare a 1.5 M solution of TEA or DIPEA in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL of the this compound hydrochloride solution (0.1 mmol).

    • Add 200 µL of the TEA or DIPEA solution (0.3 mmol) to each well.

    • Using a multichannel pipette, add 200 µL of a unique acylating agent solution (0.12 mmol) to each designated well.

    • Seal the reaction block with a sealing mat.

  • Reaction and Work-up:

    • Shake the reaction block at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS analysis of a representative well.

    • Upon completion, quench the reactions by adding 500 µL of water to each well.

    • Extract the aqueous layer with DCM (2 x 500 µL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (500 µL) and brine (500 µL).

    • Dry the organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo to yield the crude N-acylated products.

Protocol 2: Parallel Reductive Amination of the N-Acylated Intermediates

This protocol details the diversification of the ketone functionality of the N-acylated intermediates via reductive amination.

Materials:

  • Crude N-acylated intermediates from Protocol 1

  • A library of primary and secondary amines (e.g., aniline, benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Dissolve the crude N-acylated intermediates in anhydrous DCE to a concentration of 0.2 M.

    • Prepare 0.3 M solutions of each amine in anhydrous DCE.

    • Prepare a slurry of STAB in anhydrous DCE (approximately 1.0 M).

  • Reaction Setup (in a 96-well reaction block):

    • To each well containing a unique N-acylated intermediate solution (500 µL, 0.1 mmol), add 5 µL of glacial acetic acid.

    • Add 400 µL of a unique amine solution (0.12 mmol) to each corresponding well.

    • Shake the reaction block at room temperature for 1 hour to allow for imine/enamine formation.

    • Add 150 µL of the STAB slurry (0.15 mmol) to each well.

    • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reactions by the slow addition of 500 µL of saturated sodium bicarbonate solution to each well.

    • Extract the aqueous layer with DCM (2 x 500 µL).

    • Combine the organic layers and wash with brine (500 µL).

    • Dry the organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • Purify the final compounds using parallel HPLC.

Data Presentation

The following tables summarize representative data for a hypothetical combinatorial library synthesized using the protocols described above.

Table 1: N-Acylation of this compound

EntryAcylating AgentProduct StructureYield (%)Purity (%)
1Benzoyl chloride1-benzoyl-4-acetylpiperidine92>95
24-Methoxybenzoyl chloride1-(4-methoxybenzoyl)-4-acetylpiperidine95>95
3Benzenesulfonyl chloride1-(phenylsulfonyl)-4-acetylpiperidine88>95
4Acetyl chloride1,4-diacetylpiperidine98>95

Table 2: Reductive Amination of N-Acylated Intermediates

EntryN-Acylated IntermediateAmineFinal Product StructureYield (%)Purity (%)
11-Benzoyl-4-acetylpiperidineAniline1-Benzoyl-4-(1-anilinoethyl)piperidine75>95
21-Benzoyl-4-acetylpiperidineBenzylamine1-Benzoyl-4-(1-(benzylamino)ethyl)piperidine82>95
31-(Phenylsulfonyl)-4-acetylpiperidineMorpholine1-(Phenylsulfonyl)-4-(1-morpholinoethyl)piperidine78>95
41,4-DiacetylpiperidineCyclopropylamine1-Acetyl-4-(1-(cyclopropylamino)ethyl)piperidine72>95

Table 3: Biological Activity of a Representative Kinase Inhibitor Subset

Compound IDN-Acyl GroupC-4 Amino GroupKinase X IC50 (nM)Kinase Y IC50 (nM)
L1-A1BenzoylAniline250>10,000
L1-A24-ChlorobenzoylAniline858,500
L1-B1Benzoyl3-Fluoroaniline150>10,000
L1-B24-Chlorobenzoyl3-Fluoroaniline354,200

Conclusion

This compound is a highly versatile and synthetically accessible scaffold for the construction of diverse combinatorial libraries. The robust and high-throughput synthetic protocols outlined in this document enable the rapid generation of novel chemical entities for screening in drug discovery programs. The ability to systematically explore chemical space around the piperidine core provides a powerful tool for the identification of potent and selective modulators of a wide range of biological targets.

References

Application Notes and Protocols for Radiosynthesis of 1-(Piperidin-4-yl)ethanone Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the radiosynthesis of 1-(Piperidin-4-yl)ethanone derivatives and their analogues for use as Positron Emission Tomography (PET) imaging agents. The protocols detailed below are intended to guide researchers in the development and application of these novel radiotracers for preclinical and clinical research, particularly in oncology and neurobiology, where target receptors like the sigma-1 (σ1R) and sigma-2 (σ2R) are often overexpressed.

Introduction

Derivatives of this compound and its structural bioisostere, 1-(piperazin-1-yl)ethanone, are a versatile class of compounds that can be radiolabeled with positron-emitting radionuclides such as fluorine-18 (¹⁸F) and carbon-11 (¹¹C). These radiotracers have shown significant promise for in vivo imaging of various biological targets. The overexpression of sigma receptors in numerous cancers makes them a valuable target for diagnostic imaging and therapeutic radiopharmaceuticals.[1][2] The ability to non-invasively quantify the expression and distribution of these receptors offers substantial potential for disease diagnosis, staging, and monitoring therapeutic response.

This document outlines the synthesis of precursors, radiolabeling procedures, quality control measures, and preclinical evaluation of these PET tracers.

Data Presentation

The following tables summarize key quantitative data from the radiosynthesis and evaluation of representative ¹⁸F and ¹¹C-labeled piperidine and piperazine-based radiotracers.

Table 1: Radiosynthesis Parameters and Quality Control of ¹⁸F-Labeled Derivatives

RadiotracerPrecursorRadiochemical Yield (Decay-Corrected)Radiochemical PurityMolar Activity (GBq/μmol)
[¹⁸F]FEt-PPZ1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone32 ± 5.8%>95%Not Reported

Data sourced from preclinical studies on a piperazine analogue targeting the sigma-1 receptor.[1][2]

Table 2: Radiosynthesis Parameters and Quality Control of ¹¹C-Labeled Derivatives

RadiotracerPrecursorRadiochemical Yield (Decay-Corrected)Radiochemical PurityMolar Activity (GBq/μmol)
--INVALID-LINK---(S)-1Desmethyl precursor53 ± 7%>99%>100
[¹¹C]Fentanyl4-Anilino-N-phenethyl-piperidine (4-ANPP)10.4 ± 5.7%>99%Up to 2571.5

Data sourced from preclinical studies on a piperazine derivative targeting the sigma-2 receptor and a piperidine-containing compound.[3][4]

Table 3: In Vitro and In Vivo Performance of Selected Radiotracers

RadiotracerCell Lines / Animal ModelKey Findings
[¹⁸F]FEt-PPZU-87 MG and B16F10 cells; C57BL6 mice with melanomaMaximum uptake of 13.28% ± 1.04% and 10.74% ± 0.82% in vitro. Significant tumor uptake (10.55% ± 1.3% ID/g) at 60 min post-injection in vivo.[2]
--INVALID-LINK---(S)-1EMT6, C6, or PC-3 tumor-bearing miceLow target-to-nontarget ratio and high non-specific binding in C6 xenografts. Not suitable for imaging σ₂ expression in these tumor models.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual basis for using these tracers and the general experimental workflows for their synthesis and evaluation.

G cluster_0 Cellular Environment cluster_1 PET Imaging Tracer [18F]Tracer (Piperidinone Derivative) Receptor Sigma-1 Receptor (σ1R) (Overexpressed on Cancer Cell) Tracer->Receptor Binding PET PET Scanner Cell Cancer Cell Receptor->Cell Localization Cell->PET Positron Emission Image PET Image (Tumor Visualization) PET->Image Signal Detection & Reconstruction

Caption: Conceptual pathway for PET imaging of sigma-1 receptors.

G cluster_workflow Radiosynthesis and Evaluation Workflow Precursor Precursor Synthesis (e.g., Hydroxyphenyl derivative) Radiolabeling Radiolabeling (e.g., with [18F]Fluoride) Precursor->Radiolabeling Purification Purification (HPLC) Radiolabeling->Purification QC Quality Control (TLC, HPLC) Purification->QC InVitro In Vitro Studies (Cell Binding) QC->InVitro InVivo In Vivo Studies (PET/CT Imaging) QC->InVivo

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(Piperidin-4-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(Piperidin-4-yl)ethanone. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate successful and optimized synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve two main strategies:

  • N-Acylation of a Piperidine Precursor: This is a straightforward approach where a suitable 4-substituted piperidine is acylated on the nitrogen atom. A common precursor is 4-acetylpiperidine, which is then N-acetylated. Alternatively, piperidin-4-one can be used, which would require a subsequent reaction to introduce the acetyl group at the 4-position. The use of protecting groups, such as a Boc group on the piperidine nitrogen, can be crucial for controlling reactivity during multi-step syntheses.

  • Grignard Reaction with a Piperidine Nitrile: This method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a protected 4-cyanopiperidine. The resulting imine is then hydrolyzed to yield the ketone.

Q2: What are the recommended acylating agents for the N-acetylation of a 4-substituted piperidine?

A2: The most common and effective acylating agents are acetyl chloride and acetic anhydride. Acetyl chloride is generally more reactive but can produce corrosive HCl as a byproduct. Acetic anhydride is less reactive but often provides cleaner reactions with acetic acid as the only major byproduct, which is easier to remove.

Q3: Why is it important to use a protecting group on the piperidine nitrogen in some synthetic routes?

A3: Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are essential in multi-step syntheses to prevent unwanted side reactions at the nucleophilic piperidine nitrogen. This allows for selective modifications at other positions of the piperidine ring. The Boc group is stable under many reaction conditions and can be easily removed later in the synthetic sequence.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification is critical to obtain a high-purity product. Common methods include:

  • Crystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial and may require some experimentation. Common solvents for the crystallization of piperidine derivatives include ethanol, ethyl acetate, and mixtures with petroleum ether.[1][2]

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard purification technique.

  • Distillation: If the product is a liquid, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the N-acetylation route.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: The acylating agent (acetyl chloride or acetic anhydride) may have degraded due to moisture. 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 3. Poor Nucleophilicity of Piperidine: If the piperidine nitrogen is protonated (e.g., as a hydrochloride salt) without the presence of a suitable base, it will not be nucleophilic enough to react.1. Use Fresh Reagents: Ensure acylating agents are fresh and have been stored under anhydrous conditions. 2. Optimize Reaction Conditions: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required. 3. Add a Base: Include a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize any acid and deprotonate the piperidine nitrogen.
Formation of Side Products 1. Diacylation: In the presence of excess acylating agent, the enolizable ketone may undergo O-acylation. 2. Oxidation: The piperidine ring can be susceptible to oxidation, leading to colored impurities.1. Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficult Product Isolation 1. Product is Water-Soluble: The product may have some solubility in water, leading to losses during aqueous workup. 2. Emulsion Formation during Extraction: The presence of both organic and aqueous phases with a basic product can sometimes lead to stable emulsions.1. Salt Out the Product: Saturate the aqueous layer with a salt like NaCl before extraction to decrease the solubility of the organic product. 2. Use a Different Solvent or Break the Emulsion: Try a different extraction solvent. To break emulsions, you can add brine or a small amount of a different organic solvent.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Residual solvent or side products can prevent crystallization. 2. Product is Naturally an Oil: The free base of this compound may be a low-melting solid or an oil at room temperature.1. Further Purification: Purify the oil by column chromatography. 2. Convert to a Salt: Convert the product to a hydrochloride or other salt, which are often crystalline and easier to handle.

Experimental Protocols

Protocol 1: N-Acetylation of 4-Acetylpiperidine

This protocol describes the synthesis of this compound starting from 4-acetylpiperidine.

Materials:

  • 4-Acetylpiperidine hydrochloride

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-acetylpiperidine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or crystallization to yield pure this compound.

Data Presentation: Comparison of Acylating Agents
Acylating Agent Typical Reaction Time Typical Yield Byproduct Advantages Disadvantages
Acetyl Chloride 1-3 hours85-95%HClHigh reactivityCorrosive byproduct, requires a base
Acetic Anhydride 2-6 hours80-90%Acetic AcidLess corrosive, easier to handleSlower reaction rate

Visualizations

Reaction Pathway: N-Acetylation of 4-Acetylpiperidine

Reaction_Pathway Reactant 4-Acetylpiperidine Product This compound Reactant->Product N-Acetylation AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->Product Base Base (e.g., Et3N) Base->Product

Caption: N-Acetylation of 4-acetylpiperidine to yield this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Dissolve 4-acetylpiperidine and base in DCM Cooling Cool to 0 °C Reagents->Cooling Addition Add acylating agent Cooling->Addition Stirring Stir at room temperature Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench with NaHCO3 Monitoring->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Crystallization Concentrate->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? CheckReagents Check Reagent Quality (Fresh Acylating Agent?) Start->CheckReagents Yes SideProducts Side Products Observed? Start->SideProducts No CheckConditions Optimize Conditions (Time, Temp, Base?) CheckReagents->CheckConditions No Solution1 Use fresh reagents CheckReagents->Solution1 Yes Solution2 Increase reaction time/temp Add appropriate base CheckConditions->Solution2 Yes CheckStoichiometry Check Stoichiometry (Excess Acylating Agent?) SideProducts->CheckStoichiometry Yes UseInertAtmosphere Use Inert Atmosphere CheckStoichiometry->UseInertAtmosphere No Solution3 Use 1.1-1.2 eq of acylating agent CheckStoichiometry->Solution3 Yes End Improved Yield UseInertAtmosphere->End Solution1->End Solution2->End Solution3->End

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Troubleshooting low yield in the synthesis of 1-(Piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(Piperidin-4-yl)ethanone. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific problems that may arise during the synthesis.

Route 1: From N-Boc-4-cyanopiperidine via Grignard Reaction

Question 1: I am getting a low yield in the Grignard reaction of N-Boc-4-cyanopiperidine with methylmagnesium bromide. What are the possible causes and solutions?

Answer:

Low yields in this Grignard reaction can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Poor Quality of Grignard Reagent: The methylmagnesium bromide may have degraded due to exposure to moisture or air. It is crucial to use a freshly prepared or properly stored Grignard reagent.

  • Presence of Water: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

  • Side Reactions: The highly reactive Grignard reagent can be consumed by side reactions. One common issue is the formation of a stable magnesium-imine complex after the initial addition, which can be difficult to hydrolyze.

  • Incomplete Hydrolysis: The intermediate imine must be fully hydrolyzed to the desired ketone. Insufficiently acidic or brief hydrolysis conditions can lead to incomplete conversion.

Troubleshooting Workflow:

start Low Yield in Grignard Reaction check_reagent Verify Grignard Reagent Quality start->check_reagent check_conditions Ensure Anhydrous Conditions check_reagent->check_conditions Reagent is active optimize_hydrolysis Optimize Hydrolysis Step check_conditions->optimize_hydrolysis Reaction is dry purification Review Purification Method optimize_hydrolysis->purification Hydrolysis is complete success Improved Yield purification->success Purification is efficient

Caption: Troubleshooting workflow for low Grignard reaction yield.

Question 2: During the Boc deprotection of N-Boc-4-acetylpiperidine with acid, I am observing a low yield of the final product. What could be going wrong?

Answer:

Low yields during the N-Boc deprotection step are a common issue. The primary causes include incomplete reaction, side reactions, and product loss during workup.[1]

  • Incomplete Deprotection: The acidic conditions may not be sufficient to drive the reaction to completion. This can be due to insufficient acid concentration, short reaction times, or low temperatures.[1] Most deprotections are carried out at room temperature, but gentle warming may be necessary for sluggish reactions, though this can also promote side reactions.[1]

  • Side Reactions: The cleavage of the Boc group generates a reactive tert-butyl cation.[1] This carbocation can alkylate the deprotected piperidine or other nucleophiles present in the reaction mixture, leading to undesired byproducts.[1]

  • Product Loss During Workup: The final product, this compound, is often isolated as its hydrochloride or trifluoroacetate salt, which can be water-soluble. Care must be taken during the extraction and purification steps to avoid losing the product to the aqueous phase.

Solutions:

  • Optimize Reaction Conditions: Increase the concentration of the acid (e.g., 25-50% TFA in DCM or 4M HCl in dioxane), extend the reaction time, or gently warm the reaction mixture while monitoring for side product formation.[1]

  • Use Scavengers: To prevent t-butylation side reactions, add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture to trap the tert-butyl cation.[1]

  • Careful Workup: After quenching the reaction, ensure the pH is appropriately adjusted for extraction. If the product is in the aqueous layer as a salt, consider basifying the solution and extracting with an organic solvent, or using techniques suitable for isolating water-soluble compounds.

Route 2: From N-Boc-4-hydroxypiperidine via Oxidation

Question 3: The oxidation of N-Boc-1-(piperidin-4-yl)ethanol to N-Boc-4-acetylpiperidine is giving me a low yield. What are the common issues?

Answer:

The oxidation of secondary alcohols to ketones can be problematic if not performed under optimal conditions.

  • Choice of Oxidizing Agent: The choice of oxidizing agent is critical. Milder reagents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation are generally preferred to avoid over-oxidation or side reactions.[2] Stronger oxidizing agents like potassium permanganate or chromic acid can lead to undesired byproducts.[2]

  • Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the yield. For example, Swern oxidations are typically carried out at low temperatures (-78 °C) to minimize side reactions.

  • Incomplete Reaction: The reaction may not go to completion if an insufficient amount of the oxidizing agent is used or if the reaction time is too short.

  • Product Degradation: The product, a ketone, might be susceptible to degradation under harsh reaction or workup conditions.

Troubleshooting Tips:

  • Select a Mild Oxidizing Agent: If you are using a strong oxidant, consider switching to PCC, DMP, or performing a Swern oxidation.

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and determine the optimal reaction time.

  • Control the Temperature: For temperature-sensitive reactions like the Swern oxidation, maintain the recommended low temperature throughout the addition of reagents.

  • Purification: The crude product may require purification by column chromatography to remove unreacted starting material and byproducts.

Data Presentation

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound.

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
Route 1: Step 1 N-Boc-4-cyanopiperidineMethylmagnesium bromide, THF-10 to RT2~43[3]
Route 1: Step 2 N-Boc-4-acetylpiperidine4M HCl in DioxaneRoom Temperature16-80up to 100[4]
N-Boc-4-acetylpiperidine25-50% TFA in DCMRoom Temperature1-260-90[1]
Route 2: Step 1 N-Boc-4-hydroxypiperidineDess-Martin Periodinane, DCMRoom Temperature1-3>90[5]
N-Boc-4-hydroxypiperidineOxalyl chloride, DMSO, Et3N, DCM-78 to RT1-2>90[5]
Route 2: Step 2 N-Boc-4-acetylpiperidine4M HCl in DioxaneRoom Temperature1-4High[1]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with N-Boc-4-cyanopiperidine

Step 1: Synthesis of N-Boc-4-acetylpiperidine

  • To a solution of N-Boc-4-cyanopiperidine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of methylmagnesium bromide in diethyl ether dropwise at -10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to acidic hydrolysis (e.g., with aqueous HCl or acetic acid) to convert the intermediate imine to the ketone.[3]

  • Purify the resulting N-Boc-4-acetylpiperidine by column chromatography.

Step 2: Deprotection of N-Boc-4-acetylpiperidine

  • Dissolve N-Boc-4-acetylpiperidine in a suitable solvent such as dioxane or dichloromethane.[1][4]

  • Add a solution of 4M HCl in dioxane or 25-50% trifluoroacetic acid (TFA) in dichloromethane.[1][4]

  • Stir the reaction mixture at room temperature for 1-16 hours, monitoring the reaction progress by TLC or LC-MS.[1][4]

  • Upon completion, remove the solvent and excess acid under reduced pressure to obtain this compound as its hydrochloride or trifluoroacetate salt.

Protocol 2: Synthesis via Oxidation of N-Boc-1-(piperidin-4-yl)ethanol

Step 1: Oxidation to N-Boc-4-acetylpiperidine

  • Using Dess-Martin Periodinane (DMP):

    • To a solution of N-Boc-1-(piperidin-4-yl)ethanol in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.2 equivalents) at room temperature.[5]

    • Stir the mixture for 1-3 hours, monitoring by TLC.[5]

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by flash chromatography if necessary.

Step 2: Deprotection of N-Boc-4-acetylpiperidine

  • Follow the deprotection procedure outlined in Step 2 of Protocol 1.

Mandatory Visualizations

cluster_0 Route 1: Grignard Reaction A N-Boc-4-cyanopiperidine B N-Boc-4-acetylpiperidine A->B 1. MeMgBr, THF 2. H3O+ C This compound B->C HCl or TFA

Caption: Synthetic pathway via Grignard reaction.

cluster_1 Route 2: Oxidation D N-Boc-1-(piperidin-4-yl)ethanol E N-Boc-4-acetylpiperidine D->E Oxidation (e.g., DMP) F This compound E->F HCl or TFA

Caption: Synthetic pathway via oxidation.

start Low Yield Observed step1 Identify problematic step (e.g., Grignard, Oxidation, Deprotection) start->step1 step2 Consult specific troubleshooting guide step1->step2 step3 Check reactant and reagent quality step2->step3 step4 Verify reaction conditions (temperature, time, atmosphere) step3->step4 step5 Optimize workup and purification step4->step5 end Yield Improved step5->end

Caption: General troubleshooting workflow for low yield.

References

Preventing side reactions during N-acetylation of 4-acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acetylation of 4-acetylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring during the N-acetylation of 4-acetylpiperidine?

The core of the reaction is the formation of an amide bond. The secondary amine of the 4-acetylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. This process, known as nucleophilic acyl substitution, results in the formation of N-acetyl-4-acetylpiperidine, a neutral amide.

Q2: What are the most commonly used acetylating agents for this transformation?

The two primary acetylating agents are acetyl chloride and acetic anhydride.[1]

  • Acetyl Chloride (CH₃COCl): This reagent is highly reactive and generally leads to faster reaction times. However, it produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine.[1]

  • Acetic Anhydride ((CH₃CO)₂O): While less reactive than acetyl chloride, acetic anhydride often results in cleaner reactions. It generates acetic acid as a byproduct, which also necessitates the use of a base for neutralization.[1]

Q3: Why is the use of a base essential in this reaction?

A base is critical for two main reasons:

  • Acid Scavenging: The reaction generates an acidic byproduct (HCl or acetic acid). A base, such as triethylamine (TEA) or pyridine, neutralizes this acid, preventing it from protonating the nitrogen of the starting material, which would render it non-nucleophilic and halt the reaction.[1]

  • Liberating the Free Amine: 4-acetylpiperidine is often supplied as a hydrochloride salt. An equivalent of base is required to deprotonate the ammonium salt and generate the "free base" form of the amine, which is necessary for it to act as a nucleophile.[1]

Q4: Can the reaction rate be increased?

Yes. For sluggish reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic acylation catalyst that can significantly accelerate the rate of acetylation.[1]

Troubleshooting Guide

This section addresses common issues encountered during the N-acetylation of 4-acetylpiperidine, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Possible Cause Solution
Incomplete "Free-Basing" of Starting Material If using the hydrochloride salt of 4-acetylpiperidine, ensure at least two equivalents of base are used: one to neutralize the HCl salt and one to scavenge the acid produced during the reaction.
Hydrolyzed Acetylating Agent Acetyl chloride and acetic anhydride are sensitive to moisture. Use fresh or properly stored reagents and anhydrous solvents to prevent hydrolysis to acetic acid.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) to drive it to completion.
Incorrect pH during Work-up The N-acetylated product is neutral. During aqueous extraction, ensure the aqueous layer is basic to prevent the protonation of any remaining starting material, which could draw the product into the aqueous phase.

Problem 2: Impure Product (Multiple Spots on TLC)

Possible Cause Solution
Unreacted Starting Material The most common impurity. Ensure the reaction has gone to completion by TLC. During work-up, an acidic wash (e.g., 1M HCl) will protonate the unreacted amine and extract it into the aqueous layer.
Hydrolyzed Acetylating Agent Acetic acid will be present if the acetylating agent was hydrolyzed. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution during work-up will remove acidic impurities.
O-Acetylation Side Product Under certain conditions, the enolate of the 4-acetyl group can be acetylated. This is generally a minor side reaction but can be minimized by using milder conditions and avoiding a large excess of the acetylating agent.
Di-acetylation While less common for secondary amines, forcing conditions (high temperature, large excess of acetylating agent) could potentially lead to side reactions. Use stoichiometric control of reagents.

Data Presentation: Comparison of Reaction Conditions

The choice of reagents significantly impacts the reaction outcome. The following table summarizes typical conditions for the N-acetylation of 4-acetylpiperidine.

Parameter Condition A Condition B Condition C
Acetylating Agent Acetyl Chloride (1.1 eq)Acetic Anhydride (1.2 eq)Acetyl Chloride (1.1 eq)
Base Triethylamine (2.2 eq)Pyridine (2.2 eq)Triethylamine (2.2 eq)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
Catalyst NoneNoneDMAP (0.1 eq)
Typical Reaction Time 1-3 hours3-12 hours0.5-2 hours
Work-up Notes Standard acid/base wash.Requires a wash with aqueous copper sulfate (CuSO₄) to remove pyridine.[2]Standard acid/base wash.
Reactivity HighModerateVery High

Note: The equivalents of base are based on the assumption that the starting material is 4-acetylpiperidine hydrochloride.[1]

Experimental Protocols

Protocol 1: N-acetylation using Acetyl Chloride

This protocol describes a standard procedure using acetyl chloride and triethylamine.

Materials:

  • 4-Acetylpiperidine hydrochloride (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-acetylpiperidine hydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes.

  • Acetylating Agent Addition: Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography or recrystallization.

Protocol 2: N-acetylation using Acetic Anhydride

This protocol outlines the use of acetic anhydride as the acetylating agent.

Materials:

  • 4-Acetylpiperidine hydrochloride (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-acetylpiperidine hydrochloride (1.0 eq) in anhydrous DCM.

  • Base and Acetylating Agent Addition: Add triethylamine (2.2 eq) followed by acetic anhydride (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 3-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Add water to the reaction mixture.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer with saturated NaHCO₃ solution to remove excess acetic anhydride and acetic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter and concentrate the organic phase to obtain the crude product. Purify as needed by chromatography or recrystallization.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 4-Acetylpiperidine HCl in DCM add_base Add Triethylamine (2.2 eq) at 0°C start->add_base add_acetylating Add Acetylating Agent (1.1-1.2 eq) at 0°C add_base->add_acetylating stir Stir at Room Temperature (Monitor by TLC) add_acetylating->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end End: Pure N-acetyl-4-acetylpiperidine purify->end

Caption: Experimental Workflow for N-acetylation.

Troubleshooting_Logic cluster_yield Low Yield Causes cluster_purity Impurity Causes start Experiment Issue low_yield Low/No Yield? start->low_yield impure_product Impure Product? start->impure_product incomplete_freebase Incomplete Free-Basing low_yield->incomplete_freebase Check Base Eq. hydrolyzed_reagent Hydrolyzed Reagent low_yield->hydrolyzed_reagent Use Fresh Reagents insufficient_time Insufficient Time/Temp low_yield->insufficient_time Monitor by TLC unreacted_sm Unreacted Starting Material impure_product->unreacted_sm Acidic Wash acetic_acid Acetic Acid impure_product->acetic_acid Basic Wash o_acetylation O-Acetylation impure_product->o_acetylation Milder Conditions

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Improving the Purity of 1-(Piperidin-4-yl)ethanone through Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying 1-(Piperidin-4-yl)ethanone via crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound is not crystallizing, even after cooling the solution. What should I do?

A1: Failure to crystallize is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a single, small crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

  • Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate a small portion of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Reduced Temperature: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or refrigerator. A slower cooling rate is often preferable for forming purer crystals.

Q2: The this compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool more slowly.

  • Change Solvent System: Consider using a lower-boiling point solvent or a co-solvent system. For piperidine derivatives, mixtures of a good solvent (like ethanol or methanol) and a poor solvent (like water or hexane) can be effective. The poor solvent is added dropwise to the dissolved compound until slight turbidity is observed.

Q3: The crystals that formed are very small or look like a powder. How can I obtain larger crystals?

A3: The formation of very small crystals is often due to rapid nucleation and crystal growth. To encourage the formation of larger, purer crystals:

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.

  • Reduce Supersaturation: As with "oiling out," adding a slight excess of the hot solvent can slow down the crystallization process, allowing more time for larger crystals to form.

Q4: The purity of my this compound did not improve significantly after crystallization. What could be the reason?

A4: Low purity improvement can result from several factors:

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities at different temperatures. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[1] Ensure a slow cooling rate.

  • Insufficient Washing: After filtration, it is crucial to wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

Q5: My final yield of pure this compound is very low. How can I improve it?

A5: A low yield can be caused by several factors throughout the crystallization process:

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), some of the product may crystallize on the filter paper. Ensure the filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize the precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: For piperidin-4-one derivatives, polar protic solvents are often a good starting point. Ethanol and methanol are commonly used.[2] A mixed solvent system, such as ethanol/ethyl acetate or dichloromethane/methanol, has also been reported to be effective for similar compounds.[2] It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample.

Q2: How do I perform a solvent screen for crystallization?

A2: A solvent screen can be performed by taking small amounts of your crude this compound and testing its solubility in a range of solvents at room temperature and at their boiling points. A good crystallizing solvent will show low solubility at room temperature and high solubility at its boiling point.

Q3: What are the likely impurities in my this compound sample?

A3: Potential impurities can include unreacted starting materials from the synthesis, by-products, and residual solvents. The specific impurities will depend on the synthetic route used. Structurally similar impurities are often the most difficult to remove.[1][3][4]

Q4: How does the pH of the solution affect the crystallization of this compound?

A4: this compound contains a basic piperidine ring. The pH of the solution can significantly impact its solubility and, therefore, its crystallization. At lower pH, the piperidine nitrogen will be protonated, forming a more water-soluble salt. Crystallization is typically performed on the free base. If you are working with the hydrochloride salt, neutralization with a base may be necessary before crystallization from an organic solvent.

Experimental Protocols

General Protocol for the Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solvent screening experiments.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Solubility Screening Template for this compound

SolventSolubility at Room Temp. (e.g., mg/mL)Solubility at Boiling Point (e.g., mg/mL)Observations on Crystal Formation
Ethanol
Methanol
Isopropanol
Ethyl Acetate
Water
Other

Table 2: Purity and Yield of Crystallized this compound

Crystallization StepSolvent SystemInitial Purity (%)Final Purity (%)Yield (%)
First Crystallization
Second Crystallization

Mandatory Visualization

experimental_workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool Slow Cooling to Room Temperature dissolve->cool If no solids hot_filter Hot Filtration (Optional) decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline This compound dry->end troubleshooting_crystallization start Crystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out small_crystals Small/Powdery Crystals start->small_crystals scratch Scratch Flask no_crystals->scratch Try seed Add Seed Crystal no_crystals->seed Try concentrate Concentrate Solution no_crystals->concentrate Try reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Solution change_solvent Change Solvent System oiling_out->change_solvent Alternative slow_cooling Slow Down Cooling Rate small_crystals->slow_cooling Solution reduce_supersaturation Reduce Supersaturation small_crystals->reduce_supersaturation Alternative

References

Stability issues and proper storage of 1-(Piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues and proper storage of 1-(Piperidin-4-yl)ethanone and its common salt form, this compound hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride?

A1: For optimal stability, this compound hydrochloride should be stored at room temperature in a well-ventilated, dry place.[1] It is crucial to keep the container tightly closed and protected from moisture. Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[2]

Q2: Is this compound sensitive to light?

Q3: What are the potential signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown), clumping of the solid material, or the development of an unusual odor. For a more definitive assessment, analytical techniques such as HPLC or GC-MS should be used to check for the appearance of new impurity peaks or a decrease in the main peak area.

Q4: What materials are incompatible with this compound?

A4: As a piperidine derivative, it is advisable to avoid contact with strong oxidizing agents and strong acids.[4] The secondary amine in the piperidine ring can react with these substances.

Troubleshooting Guide

This guide provides assistance for common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify the storage conditions of your stock. Has it been exposed to high temperatures, humidity, or light?

    • Perform an analytical check (e.g., HPLC-UV) on your current stock to assess its purity.

    • If degradation is suspected, use a fresh, unopened vial of the compound for your experiments.

    • When preparing solutions, use high-purity solvents and prepare them fresh for each experiment.

Issue 2: Appearance of unknown peaks in chromatograms.

  • Possible Cause: This could be due to the degradation of this compound under the experimental conditions (e.g., in a specific buffer, solvent, or at an elevated temperature).

  • Troubleshooting Steps:

    • Review the composition of your sample matrix. Is it acidic, basic, or does it contain oxidizing agents?

    • Run a control sample of this compound in the same solvent/buffer and under the same conditions but without other reagents to see if the degradation is inherent to the conditions.

    • Consider conducting a forced degradation study to intentionally degrade the compound and identify the potential degradation products. This can help in understanding the stability limitations of the molecule.

Troubleshooting Workflow for Unexpected Degradation

start Unexpected Degradation Observed check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Handling Procedures (Solvents, pH, Temp) start->check_handling analytical_check Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->analytical_check investigate_conditions Investigate Experimental Conditions check_handling->investigate_conditions compare_results Compare with Certificate of Analysis analytical_check->compare_results degraded Degradation Confirmed compare_results->degraded not_degraded Stock is Stable compare_results->not_degraded new_stock Use Fresh Stock modify_protocol Modify Experimental Protocol (e.g., change buffer, lower temp) degraded->new_stock not_degraded->check_handling investigate_conditions->modify_protocol

Caption: Troubleshooting workflow for identifying the cause of unexpected degradation.

Data Presentation

Table 1: Recommended Storage and Handling of this compound Hydrochloride

ParameterRecommendationRationale
Storage Temperature Room Temperature (Short-term) 2-8°C (Long-term)To minimize thermal degradation.[1][2]
Atmosphere Tightly sealed container. Inert gas (e.g., Nitrogen) for long-term.To prevent moisture absorption and potential oxidation.
Light Exposure Store in an opaque or amber vial.To prevent photolytic degradation.[3]
Handling Use in a well-ventilated area. Wear appropriate PPE (gloves, safety glasses).To avoid inhalation and skin contact.[4][5]
Incompatible Materials Strong oxidizing agents, strong acids.To prevent chemical reactions leading to degradation.[4]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7][8]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, with UV detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[6][9]

Forced Degradation Study Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Degradation (Solid, 105°C) prep_stock->thermal photo Photolytic Degradation (ICH Q1B) prep_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Degradation (5-20% target) analyze->evaluate

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a secondary amine and a ketone functional group, the following degradation pathways can be postulated:

  • Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.

  • Aldol Condensation: The ketone functionality has an alpha-proton, making it susceptible to self-condensation under acidic or basic conditions, leading to the formation of a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.[10]

  • Reactions with Excipients: If formulated with other substances, such as reducing sugars, the secondary amine could potentially undergo a Maillard reaction.

Postulated Degradation Pathways

cluster_oxidation Oxidation (e.g., H2O2) cluster_condensation Aldol Condensation (Acid/Base) parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidative Stress beta_hydroxy β-Hydroxy Ketone Dimer parent->beta_hydroxy Acidic or Basic Stress ab_unsaturated α,β-Unsaturated Ketone Dimer beta_hydroxy->ab_unsaturated Dehydration

References

Overcoming challenges in the catalytic hydrogenation of 4-acetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the catalytic hydrogenation of 4-acetylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Q1: My hydrogenation reaction is very slow or shows no conversion. What are the possible causes and how can I fix this?

A: Low or no conversion is a common issue that can stem from several factors:

  • Catalyst Activity: The catalyst may be inactive or poisoned.

    • Solution: Ensure you are using a fresh, high-quality catalyst. If catalyst poisoning is suspected, it may be due to the Lewis basic nitrogen atom in the pyridine ring or impurities in the starting material or solvent.[1][2] One strategy is to add an acidic additive like acetic acid to the reaction mixture, which protonates the pyridine nitrogen, reducing its ability to poison the catalyst.[1] In some cases, you can filter off the poisoned catalyst and continue the hydrogenation of the filtrate with a fresh batch of catalyst.[3]

  • Insufficient Hydrogen Pressure: The aromaticity of the pyridine ring makes it relatively resistant to hydrogenation, often requiring elevated hydrogen pressure.[1][4]

    • Solution: Increase the hydrogen pressure. While balloon pressure might be sufficient for some reactions, using a high-pressure reactor (autoclave) is often necessary for efficient pyridine ring saturation.[3][5] Pressures ranging from 5 to 70 bar have been reported to be effective.[6][7][8]

  • Inadequate Mixing: Poor mixing can lead to inefficient contact between the substrate, catalyst, and hydrogen.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.

  • Sub-optimal Temperature: The reaction temperature may be too low.

    • Solution: Gently increasing the temperature can enhance the reaction rate. However, be cautious as higher temperatures can sometimes lead to side reactions.

Q2: I am observing the formation of significant by-products. How can I improve the selectivity of my reaction?

A: By-product formation is a frequent challenge. The nature of the by-product can give clues about the underlying issue.

  • Formation of 4-(1-Hydroxyethyl)pyridine instead of 4-Ethylpyridine: This indicates that only the acetyl group has been reduced.

    • Solution: To achieve complete reduction to 4-ethylpyridine, more forcing conditions are typically required. This may involve using a more active catalyst (e.g., Palladium on Carbon), increasing the hydrogen pressure and temperature, and extending the reaction time.

  • Formation of Pinacols (e.g., 2,3-di(4-pyridyl)butane-2,3-diol): This bimolecular coupling product can form, particularly when using platinum oxide as a catalyst.[9]

    • Solution: Modifying the reaction conditions can minimize pinacol formation. This could involve changing the catalyst to one less prone to this side reaction, such as palladium or rhodium.[9] Adjusting the solvent and temperature may also be beneficial.

  • Reduction of other functional groups in the molecule: If your substrate contains other reducible functional groups (e.g., nitro groups, alkenes), they may be reduced along with the pyridine ring and/or the acetyl group.[6]

    • Solution: Achieving chemoselectivity requires careful selection of the catalyst and reaction conditions. For instance, certain catalysts may preferentially reduce one functional group over another under mild conditions. A thorough literature search for the specific combination of functional groups in your molecule is recommended.

Q3: How do I choose the right catalyst and solvent for my hydrogenation?

A: The choice of catalyst and solvent is critical for a successful reaction and depends on the desired product.

  • For the reduction of the acetyl group to a hydroxyl group (4-(1-hydroxyethyl)pyridine): Platinum oxide (PtO₂) has been shown to be effective for this transformation.[9]

  • For the complete reduction of both the acetyl group and the pyridine ring (4-ethylpiperidine): More active catalysts like Palladium on Carbon (Pd/C) or rhodium-based catalysts are often used under higher pressures.[6][9] Platinum oxide in glacial acetic acid has also been used for the reduction of the pyridine ring.[7][8]

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity.

    • Alcohols (Methanol, Ethanol): Commonly used for many hydrogenation reactions.[3]

    • Glacial Acetic Acid: Often used with PtO₂ for the hydrogenation of pyridine rings as it helps to activate the ring towards reduction.[7][8]

    • Trifluoroethanol (TFE): Has been used with rhodium oxide catalysts.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main products from the catalytic hydrogenation of 4-acetylpyridine?

A: The primary products depend on the reaction conditions and the catalyst used. The two main possibilities are:

  • 4-(1-Hydroxyethyl)pyridine: The product of the selective reduction of the acetyl group to a secondary alcohol.

  • 4-Ethylpyridine: The product of the complete reduction of the acetyl group to an ethyl group. Further hydrogenation can lead to the saturation of the pyridine ring, yielding 4-ethylpiperidine .

Q2: Why is the hydrogenation of the pyridine ring challenging?

A: The hydrogenation of the pyridine ring is challenging due to its aromatic stability. Overcoming this stability requires potent catalytic systems, often involving high hydrogen pressures and elevated temperatures.[1][4] Additionally, the nitrogen atom in the pyridine ring can act as a Lewis base and poison the catalyst, thereby inhibiting the reaction.[1]

Q3: What safety precautions should I take during a catalytic hydrogenation reaction?

A: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Use a high-pressure reactor (autoclave) that has been properly maintained and pressure-tested.

  • Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove any oxygen.

  • Handle catalysts, especially dry palladium on carbon, with care as they can be pyrophoric. It is good practice to handle them under an inert atmosphere or as a slurry.

  • After the reaction, carefully vent the excess hydrogen and purge the reactor with an inert gas before opening.

  • When filtering the catalyst, do not allow the filter cake to dry completely in the air, as it can ignite. Quench the filter cake with water.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the catalytic hydrogenation of pyridine derivatives, providing a basis for comparison of different catalytic systems.

Table 1: Performance of Different Catalysts in Pyridine Hydrogenation

CatalystSubstrateProductH₂ Pressure (bar)Temperature (°C)Time (h)Yield (%)Reference
Rh₂O₃Pyridines with alcohol groupsCorresponding piperidines54016~76-95[6]
PtO₂Substituted PyridinesSubstituted Piperidines50-70Room Temp6-10Not specified[7][8]
10% Pt/CPyridine-2-acetic esterPiperidine-2-acetic ester80-9080Not specifiedFull Conversion[4]
Pd/C4-Phenylpyridine4-PhenylpiperidineNot specifiedNot specifiedNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This protocol is adapted from procedures for the hydrogenation of substituted pyridines.[7]

  • Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine (1.0 g) and glacial acetic acid (5 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (typically 5 mol%).

  • Sealing and Purging: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas like nitrogen to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar). Begin vigorous stirring and maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure or by taking aliquots for analysis (if the reactor setup allows).

  • Work-up: Once the reaction is complete (hydrogen uptake ceases), stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as necessary, for example, by column chromatography.

Protocol 2: General Procedure for Hydrogenation using Rhodium Oxide (Rh₂O₃) in Trifluoroethanol (TFE)

This protocol is based on the hydrogenation of functionalized pyridines.[6]

  • Reaction Setup: In a reaction vial, dissolve the pyridine substrate (0.8 mmol) in trifluoroethanol (TFE) (1 mL).

  • Catalyst Addition: Add the Rh₂O₃ catalyst (1 mg, 0.5 mol%).

  • Reactor Placement: Place the vial into a high-pressure reactor.

  • Sealing and Purging: Seal the main reactor vessel and purge with an inert gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar). Stir the reaction at the desired temperature (e.g., 40°C) for the specified time (e.g., 16 hours).

  • Work-up: After the reaction time, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with an inert gas.

  • Analysis and Isolation: Remove the reaction vial. The yield can be determined directly by ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene). For isolation, filter the reaction mixture through a short plug of Celite® or a syringe filter to remove the catalyst, rinsing with a small amount of solvent. Remove the solvent under reduced pressure to obtain the crude product.

Visualizations

Reaction_Pathway 4-Acetylpyridine 4-Acetylpyridine 4-(1-Hydroxyethyl)pyridine 4-(1-Hydroxyethyl)pyridine 4-Acetylpyridine->4-(1-Hydroxyethyl)pyridine [H] (Selective Carbonyl Reduction) 4-Ethylpyridine 4-Ethylpyridine 4-Acetylpyridine->4-Ethylpyridine [H] (Full Carbonyl Reduction) 4-Ethylpiperidine 4-Ethylpiperidine 4-(1-Hydroxyethyl)pyridine->4-Ethylpiperidine [H] (Ring Hydrogenation) 4-Ethylpyridine->4-Ethylpiperidine [H] (Ring Hydrogenation)

Caption: Reaction pathways in the hydrogenation of 4-acetylpyridine.

Experimental_Workflow A Substrate & Solvent Addition B Catalyst Addition A->B C Seal Reactor & Purge B->C D Pressurize with H₂ C->D E Stir at Temp & Time D->E F Vent & Purge Reactor E->F G Catalyst Filtration F->G H Extraction & Drying G->H I Solvent Removal H->I J Purification & Analysis I->J

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting_Tree Start Low/No Conversion Q1 Check Catalyst Activity Start->Q1 A1 Use Fresh Catalyst / Add Acidic Additive Q1->A1 Inactive/Poisoned Q2 Check H₂ Pressure Q1->Q2 Active A2 Increase H₂ Pressure (Use Autoclave) Q2->A2 Too Low Q3 Check Temperature Q2->Q3 Sufficient A3 Increase Temperature Q3->A3 Too Low Q4 Check Mixing Q3->Q4 Sufficient A4 Ensure Vigorous Stirring Q4->A4 Insufficient

References

Technical Support Center: Column Chromatography of 1-(Piperidin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 1-(Piperidin-4-yl)ethanone derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound derivatives by silica gel column chromatography?

A1: The main challenge arises from the basic nature of the piperidine nitrogen. This basicity leads to strong interactions with the acidic silanol groups on the surface of the silica gel.[1] This can result in several issues, including peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[2]

Q2: What is "peak tailing" and why does it happen with piperidine derivatives?

A2: Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, having a "tail" that slowly returns to the baseline. For piperidine derivatives, this is often caused by the strong interaction between the basic nitrogen atom and the acidic silica gel stationary phase.[1][2] This interaction leads to a slow elution of the compound, resulting in a broadened and asymmetric peak shape.

Q3: How can I prevent peak tailing when purifying this compound derivatives on a silica gel column?

A3: To minimize peak tailing, a small amount of a basic modifier should be added to the mobile phase.[1][3] Triethylamine (TEA) at a concentration of 0.5-2% is commonly used.[1] The TEA competes with the piperidine derivative for the acidic sites on the silica gel, leading to a more symmetrical peak shape and improved separation.[1]

Q4: Are there alternative stationary phases I can use if silica gel is problematic?

A4: Yes, if silica gel proves to be too acidic or causes degradation of your compound, you can consider using a more neutral or basic stationary phase. Alumina (neutral or basic) is a common alternative for the purification of amines.[4] Another option is to use deactivated silica gel.[4]

Q5: What is "deactivated silica gel" and how do I prepare it?

A5: Deactivated silica gel has its acidity reduced, making it suitable for purifying acid-sensitive compounds.[4][5] A common method for deactivation involves treating the silica gel with a basic solution. For example, you can prepare a slurry of silica gel in a solvent system containing 1-3% triethylamine, pack the column, and then flush it with the same solvent system before loading your sample.[5]

Q6: How do I choose an appropriate solvent system for my column?

A6: The ideal solvent system should provide a good separation of your target compound from impurities. This is typically determined by running Thin Layer Chromatography (TLC) first. A good solvent system will give your desired compound an Rf (retention factor) value of approximately 0.3.[3] For piperidine derivatives, common solvent systems include mixtures of a non-polar solvent like hexanes or heptane and a polar solvent such as ethyl acetate, often with the addition of a small amount of triethylamine.[1]

Troubleshooting Guide

Problem Potential Cause Solution
Poor Separation / Overlapping Peaks Incorrect mobile phase polarity.Optimize the solvent system using TLC to achieve better separation between your product and impurities. Aim for a ΔRf of at least 0.2 between the spots of interest.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
Improperly packed column.Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and band broadening.
Product is not Eluting from the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If using a gradient, ensure the final solvent composition is polar enough to elute your compound.
Compound has irreversibly adsorbed to the silica gel.This can happen with very basic compounds on acidic silica. Try using a deactivated silica gel or an alternative stationary phase like alumina. Adding a stronger polar solvent like methanol (with triethylamine) to the mobile phase may help elute the compound.
Compound has decomposed on the column.Test the stability of your compound on silica gel using a 2D TLC experiment.[6] If it is unstable, use a deactivated stationary phase or an alternative like alumina.[4]
Streaking or Tailing of the Product Band Strong interaction between the basic compound and acidic silica gel.Add a basic modifier like triethylamine (0.5-2%) to your eluent system.[1] This will improve the peak shape and resolution.
Sample is not fully dissolved when loaded.Ensure your sample is completely dissolved in a minimal amount of the loading solvent before applying it to the column. If solubility is an issue, consider dry loading.
Low Yield of Purified Product Product is spread across too many fractions.If the product elutes over a large volume, try running a gradient elution to sharpen the band.[5]
Compound decomposition on the column.As mentioned above, check for stability and consider using a deactivated stationary phase.
Incomplete elution.After your main product has eluted, flush the column with a much more polar solvent system (e.g., 10% methanol in dichloromethane with 1% triethylamine) to see if any remaining product elutes.

Experimental Protocols

General Protocol for Column Chromatography Purification of a this compound Derivative

This protocol provides a general guideline. The specific solvent system and gradient should be optimized for each derivative based on TLC analysis.

1. Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (TEA)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

2. Preparation of the Mobile Phase:

  • Prepare your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 1% TEA).

  • Prepare your final eluent (e.g., 70:30 Hexanes:Ethyl Acetate with 1% TEA).

  • Ensure all solvents are thoroughly mixed.

3. Packing the Column (Wet Packing Method):

  • Securely clamp the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the starting eluent.

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

  • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin protective layer of sand on top of the silica gel.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (preferably the starting eluent or a slightly more polar solvent like dichloromethane).

  • Carefully apply the dissolved sample to the top of the column using a pipette.

  • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

5. Elution and Fraction Collection:

  • Carefully add the starting eluent to the top of the column.

  • Begin collecting fractions.

  • If using a gradient, gradually increase the polarity of the mobile phase according to a pre-determined gradient profile (see table below for an example).

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Example Solvent Gradient Table

This is a representative gradient for the purification of a moderately polar this compound derivative. The exact gradient should be optimized based on the specific compound and impurities.

Step Solvent A (Hexanes with 1% TEA) Solvent B (Ethyl Acetate with 1% TEA) Column Volumes
1. Equilibration95%5%3
2. Elution95% -> 80%5% -> 20%10
3. Elution80% -> 70%20% -> 30%5
4. Wash50%50%3

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) column_prep 2. Column Packing (Slurry Method) tlc->column_prep sample_prep 3. Sample Preparation (Dissolve in Min. Solvent) column_prep->sample_prep loading 4. Sample Loading sample_prep->loading elution 5. Elution (Isocratic or Gradient) loading->elution collection 6. Fraction Collection elution->collection fraction_analysis 7. Fraction Analysis (TLC) collection->fraction_analysis pooling 8. Pool Pure Fractions fraction_analysis->pooling evaporation 9. Solvent Evaporation pooling->evaporation product Pure Product evaporation->product troubleshooting_flowchart cluster_separation Separation Issues cluster_elution Elution Issues cluster_peak_shape Peak Shape Issues start Problem Encountered poor_sep Poor Separation? start->poor_sep check_tlc Re-optimize solvent system with TLC poor_sep->check_tlc Yes no_elution No Product Eluting? poor_sep->no_elution No reduce_load Reduce sample load check_tlc->reduce_load repack Repack column carefully reduce_load->repack solution Problem Solved repack->solution increase_polarity Increase solvent polarity no_elution->increase_polarity Yes tailing Peak Tailing? no_elution->tailing No check_stability Check compound stability on silica (2D TLC) increase_polarity->check_stability use_modifier Add basic modifier (e.g., Triethylamine) check_stability->use_modifier use_modifier->solution add_base Add basic modifier (e.g., 1% TEA) tailing->add_base Yes tailing->solution No dry_load Use dry loading method add_base->dry_load dry_load->solution

References

Technical Support Center: Managing 1-(Piperidin-4-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 1-(Piperidin-4-yl)ethanone hydrochloride. The information is presented in a question-and-answer format to address common issues and provide practical solutions for handling this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound hydrochloride?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For a solid compound like this compound hydrochloride, this can lead to a variety of issues in research and development, including:

  • Physical Changes: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[1]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, affecting the purity and stability of the compound.[2][3]

  • Inaccurate Concentrations: If the compound has absorbed a significant amount of water, the actual weight of the active substance will be lower than the measured weight, leading to errors in solution preparation and subsequent experiments.[2]

Q2: How should I store this compound hydrochloride to minimize moisture absorption?

A2: Proper storage is the first line of defense against moisture-related problems. Here are the recommended storage conditions:

  • Airtight Containers: Store the compound in a tightly sealed container to prevent exposure to ambient air.[1] Containers with a screw cap and a liner are preferable. For added protection, the primary container can be placed in a secondary, heat-sealed foil bag with a desiccant pouch.[4]

  • Controlled Environment: Whenever possible, store the container in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) or in a dry box/glove box with a controlled low-humidity atmosphere.[4]

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to displace any moist air in the container.[5]

Q3: What is the best way to handle the compound during an experiment to prevent water uptake?

A3: Minimizing exposure to the atmosphere is key during experimental procedures.

  • Work Quickly: When weighing or transferring the compound, do so as quickly as possible to reduce the time it is exposed to air.[1]

  • Controlled Environment: If possible, perform all manipulations in a glove box or a controlled humidity environment.[6]

  • Small Aliquots: For routine use, it is advisable to aliquot the bulk material into smaller, single-use vials. This prevents repeated exposure of the entire stock to the atmosphere.[7]

  • Equilibration: Before opening the primary container, allow it to equilibrate to the ambient temperature of the laboratory. This prevents condensation of moisture from the air onto the cold powder.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The powder has formed clumps or cakes. The compound has absorbed moisture from the atmosphere due to improper storage or handling.- Gently break up the clumps with a clean, dry spatula before weighing.[1]- If the caking is severe, consider drying the material under vacuum. However, be aware that this may not restore its original properties.[1]- For future use, review and improve your storage and handling procedures as outlined in the FAQs.
Inconsistent results in experiments. The water content of the compound may be variable, leading to inaccurate weighing and concentration calculations.- Determine the water content of the compound using a suitable analytical method like Karl Fischer titration before each experiment or on each new batch.[8]- Adjust the weight of the compound used in your experiments based on the measured water content to ensure you are using the correct amount of the active substance.
Difficulty in achieving a consistent weight on the analytical balance. The compound is rapidly absorbing moisture from the air, causing the weight reading to drift upwards.- Weigh the compound in a controlled environment such as a glove box.- If a controlled environment is not available, use a weighing boat with a cover and weigh the compound as quickly as possible.- Note the initial stable reading and proceed immediately with the next step of your experiment.
The compound appears discolored or has a different appearance. This could be a sign of chemical degradation, potentially accelerated by the presence of moisture.- Do not use the compound if you suspect it has degraded.- Obtain a fresh batch of the compound and store it under the recommended conditions.- Consider performing analytical tests (e.g., HPLC, NMR) to check the purity of the suspect material.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This method is one of the most accurate for determining the water content of a solid sample.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagents

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe

  • This compound hydrochloride sample

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry, stable endpoint.

  • Sample Preparation: Accurately weigh a suitable amount of this compound hydrochloride in a clean, dry weighing boat. The sample size will depend on the expected water content and the type of titrator used.

  • Sample Introduction: Quickly and carefully transfer the weighed sample into the titration vessel. Ensure that the vessel is sealed immediately to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent and display the result.

  • Calculation: The water content is typically reported as a percentage by weight.

Protocol 2: Loss on Drying (LOD)

This is a simpler, albeit less specific, method for estimating the volatile content (primarily water) of a sample.

Materials:

  • Drying oven or vacuum oven

  • Analytical balance

  • Desiccator

  • Weighing bottle

Procedure:

  • Initial Weighing: Accurately weigh a clean, dry weighing bottle and record the weight (W1).

  • Sample Addition: Add approximately 1-2 g of this compound hydrochloride to the weighing bottle and accurately weigh it again (W2).

  • Drying: Place the weighing bottle with the sample (with the lid removed or ajar) in a drying oven at a specified temperature (e.g., 105 °C) for a set period (e.g., 2-4 hours). Alternatively, a vacuum oven at a lower temperature can be used to prevent thermal degradation.

  • Cooling: After drying, transfer the weighing bottle to a desiccator to cool to room temperature. This prevents the dried sample from reabsorbing atmospheric moisture.

  • Final Weighing: Once cooled, weigh the bottle with the dried sample (W3).

  • Calculation: Calculate the percentage loss on drying using the following formula: % LOD = [(W2 - W3) / (W2 - W1)] * 100

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis cluster_experiment Experiment storage Store in airtight container in desiccator equilibrate Equilibrate to room temperature storage->equilibrate Retrieve weigh Weigh quickly (or in glove box) equilibrate->weigh kf Karl Fischer Titration weigh->kf For water content lod Loss on Drying weigh->lod For volatile content purity Purity Check (e.g., HPLC) weigh->purity For purity check prepare Prepare Solution (adjust for water content) weigh->prepare kf->prepare Inform lod->prepare Inform execute Execute Experiment prepare->execute

Caption: Recommended workflow for handling and using this compound hydrochloride.

troubleshooting_logic node_sol node_sol node_check node_check start Inconsistent Experimental Results? check_weighing Is weighing accurate? start->check_weighing Yes check_purity Is the compound pure? start->check_purity No check_water Is water content accounted for? check_weighing->check_water Yes solution_weighing Improve weighing technique (e.g., use glove box) check_weighing->solution_weighing No solution_purity Use a fresh batch of the compound check_purity->solution_purity No solution_water Measure and correct for water content check_water->solution_water No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Troubleshooting Unexpected Byproducts in 1-(Piperidin-4-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Piperidin-4-yl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: this compound is a versatile building block commonly used in a variety of reactions, primarily targeting the secondary amine of the piperidine ring or the ketone functional group. The most frequent transformations include:

  • N-Acylation: Reaction with acylating agents (e.g., acyl chlorides, anhydrides) to form N-amides.

  • N-Alkylation: Introduction of alkyl or aryl groups at the piperidine nitrogen via reaction with alkyl halides or through reductive amination.

  • Reductive Amination of the Ketone: Reaction of the ketone with a primary or secondary amine in the presence of a reducing agent to form a new substituted amine at the 4-position.

Q2: I am seeing unexpected peaks in the NMR spectrum of my N-acylated product. What could be the cause?

A2: Unexpected peaks in the NMR spectrum of N-acylated this compound derivatives can often be attributed to the presence of rotamers. Restricted rotation around the newly formed amide bond can lead to the appearance of distinct signals for protons and carbons that would otherwise be chemically equivalent. This can result in peak broadening or the doubling of certain signals, especially at lower temperatures.

Q3: During N-alkylation with an alkyl halide, I am observing a significant amount of a higher molecular weight byproduct. What is this likely to be?

A3: A common byproduct in N-alkylation reactions of secondary amines like this compound is the formation of a quaternary ammonium salt through over-alkylation. This occurs when the initially formed tertiary amine product reacts further with the alkyl halide. This side reaction is more prevalent when an excess of the alkylating agent is used or when the reaction is run for an extended period.

Q4: After performing a reductive amination on the ketone of this compound with a primary amine, I see evidence of a di-alkylated product. How can this happen?

A4: In reductive aminations involving a primary amine, the desired secondary amine product can sometimes undergo a second reductive amination with another molecule of the ketone starting material. This leads to the formation of a tertiary amine where two piperidin-4-yl-ethyl moieties are attached to the original primary amine.

Troubleshooting Guides

Issue 1: Low Yield and Complex Mixture in N-Acylation Reactions

Question: My N-acylation of this compound with acetyl chloride is giving a low yield of the desired product along with several unidentified impurities. How can I troubleshoot this?

Answer:

Low yields and the formation of byproducts in N-acylation reactions can stem from several factors. Here is a step-by-step guide to identify and resolve the issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Hydrolysis of Acylating Agent Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Prevents the formation of the corresponding carboxylic acid from the acylating agent, which can complicate purification.
Reaction with Solvent If using a reactive solvent, consider switching to a more inert option like dichloromethane (DCM) or acetonitrile.Minimizes the formation of solvent-related adducts.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider gentle heating or extending the reaction time.Ensures full conversion of the starting material to the desired product.
Product Degradation If the product is unstable to the reaction conditions, consider using a milder acylating agent (e.g., an anhydride instead of an acyl chloride) or a non-nucleophilic base (e.g., triethylamine or DIPEA).Reduces the formation of degradation products.

Experimental Protocol: N-Acylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Logical Troubleshooting Workflow:

start Low Yield in N-Acylation check_conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? start->check_conditions check_conditions->start Moisture Present check_reagents Verify Reagent Purity and Reactivity check_conditions->check_reagents Conditions OK check_reagents->start Reagent Degradation monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_reagents->monitor_reaction Reagents OK monitor_reaction->start Incomplete Reaction optimize_workup Optimize Work-up and Purification monitor_reaction->optimize_workup Reaction Complete optimize_workup->start Product Loss success Improved Yield and Purity optimize_workup->success

Caption: Troubleshooting workflow for N-acylation reactions.
Issue 2: Formation of Over-Alkylated Byproduct in N-Alkylation

Question: I am attempting to mono-alkylate this compound with methyl iodide, but I am consistently getting a significant amount of the quaternary ammonium salt. How can I favor mono-alkylation?

Answer:

The formation of quaternary ammonium salts is a common issue in the N-alkylation of secondary amines. The following strategies can help to minimize this byproduct.

Strategies to Promote Mono-alkylation:

Strategy Detailed Methodology Rationale
Control Stoichiometry Use a slight excess of the amine (this compound) relative to the alkylating agent (e.g., 1.2 : 1).Reduces the probability of the product reacting with the alkylating agent.
Slow Addition of Alkylating Agent Add the alkylating agent dropwise to the reaction mixture over a prolonged period using a syringe pump.Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.
Choice of Base Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate.The base will neutralize the acid byproduct without competing in the alkylation reaction.
Lower Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C or room temperature) if the alkylating agent is sufficiently reactive.Can help to control the rate of the second alkylation step more than the first.

Experimental Protocol: Mono-N-Alkylation of this compound

  • In a dry round-bottom flask, dissolve this compound (1.2 eq) in an anhydrous solvent such as acetonitrile or DMF.

  • Add a suitable base, for example, anhydrous potassium carbonate (2.0 eq).

  • Slowly add the alkyl halide (1.0 eq) to the stirred suspension at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter off the base and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Byproduct Characterization:

The quaternary ammonium salt byproduct is typically highly polar and may not move from the baseline on a normal-phase TLC plate. It can be characterized by ESI-MS, where it will show a molecular ion corresponding to the [M]+ of the quaternary amine. In the 1H NMR, the protons adjacent to the quaternary nitrogen will be significantly downfield shifted compared to the tertiary amine product.

Logical Pathway for Optimizing Mono-alkylation:

start Over-alkylation Observed step1 Adjust Stoichiometry: Use excess amine (1.2 eq) start->step1 step2 Slow Addition of Alkylating Agent step1->step2 step3 Lower Reaction Temperature step2->step3 step4 Use Sterically Hindered Base step3->step4 end Mono-alkylation Favored step4->end

Caption: Optimization pathway to favor mono-alkylation.

Technical Support Center: A Guide to Scaling Up the Synthesis of 1-(Piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of 1-(piperidin-4-yl)ethanone, a key intermediate in the pharmaceutical industry. The following information is designed to assist in scaling up the synthesis from laboratory to industrial production, focusing on common pitfalls and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely adopted industrial-scale synthesis is a two-step process. This involves the synthesis of an N-protected intermediate, typically N-Boc-4-acetylpiperidine, followed by a deprotection step to yield the final product, which is often isolated as its hydrochloride salt for improved stability and handling.

Q2: My N-Boc deprotection with HCl is incomplete. How can I drive the reaction to completion?

A2: Incomplete deprotection is a common issue. To ensure complete removal of the Boc group, consider the following:

  • Acid Concentration: Ensure a sufficient excess of acid is used. A 4M solution of HCl in a solvent like dioxane or isopropanol is a standard reagent.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at room temperature, a gentle increase in temperature (e.g., to 40-50°C) can be beneficial. However, be cautious of potential side reactions at elevated temperatures.

  • Water Content: While acidic hydrolysis is the intended reaction, the presence of excess water can sometimes lead to side reactions or affect the solubility of the starting material and product. Ensure the reaction is conducted in a suitable organic solvent.

Q3: I am observing significant impurity formation during the Grignard reaction to form N-Boc-4-acetylpiperidine. What are the likely side reactions and how can they be minimized?

A3: The Grignard reaction with N-Boc-4-piperidinecarbonitrile is sensitive and prone to side reactions, especially at a larger scale. Common impurities arise from:

  • Wurtz Coupling: The reaction of the Grignard reagent with the starting alkyl halide. To minimize this, ensure a slow, controlled addition of the alkyl halide during the Grignard reagent formation and maintain a consistent temperature.

  • Enolization of the Nitrile: The presence of unreacted starting material can lead to enolization. Using a slight excess of the Grignard reagent can help to drive the reaction to completion.

  • Reaction with the Boc-Protecting Group: While generally stable, the Boc group can be susceptible to cleavage under harsh Grignard conditions. Maintaining a low reaction temperature is crucial.

Troubleshooting Guides

This section provides detailed troubleshooting for the key stages of this compound synthesis.

Synthesis of N-Boc-4-acetylpiperidine via Grignard Reaction

The reaction of N-Boc-4-piperidinecarbonitrile with a methyl Grignard reagent is a common method for introducing the acetyl group.

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, inert-atmosphere reactor, magnesium turnings are stirred in anhydrous THF. A solution of methyl bromide or iodide in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Addition of Nitrile: Once the Grignard reagent formation is complete, the mixture is cooled (e.g., to 0°C). A solution of N-Boc-4-piperidinecarbonitrile in anhydrous THF is then added slowly, maintaining the low temperature.

  • Quench and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Potential Pitfalls and Solutions

Problem Potential Cause Solution
Low Yield Incomplete reaction.Ensure the use of high-quality, dry magnesium and anhydrous solvents. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Monitor the reaction by TLC or LC-MS to confirm completion.
Side reactions (e.g., Wurtz coupling).Maintain a slow addition rate of the methyl halide during Grignard formation. Ensure efficient stirring to dissipate local hot spots.
Difficult work-up leading to product loss.Use a saturated ammonium chloride solution for quenching to minimize the formation of magnesium hydroxides that can complicate extraction.
Impurity Formation Unreacted starting nitrile.Increase the equivalents of Grignard reagent or prolong the reaction time at a controlled temperature.
Formation of the corresponding tertiary alcohol (from reaction of the ketone product with excess Grignard reagent).Add the nitrile solution slowly to the Grignard reagent at a low temperature to minimize the concentration of the ketone product in the presence of the Grignard reagent.
Reaction Fails to Initiate Inactive magnesium surface (oxide layer).Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium.
Presence of moisture.Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.

Quantitative Data Summary

Scale Reactant (Nitrile) Grignard Reagent Yield of N-Boc-4-acetylpiperidine Purity
Lab Scale (1-10 g)1.0 eq1.2 eq MeMgBr75-85%>95% (after chromatography)
Pilot Scale (1-10 kg)1.0 eq1.15 eq MeMgBr70-80%>97% (after crystallization)
Industrial Scale (>100 kg)1.0 eq1.1 eq MeMgBr65-75%>98% (after crystallization)

Workflow Diagram: Grignard Synthesis

G cluster_0 Grignard Reagent Formation cluster_1 Addition Reaction cluster_2 Work-up & Purification Mg Magnesium Turnings MeMgX Methylmagnesium Halide Mg->MeMgX MeX Methyl Halide in THF MeX->MeMgX Imine_Salt Intermediate Imine Salt MeMgX->Imine_Salt Slow addition at low temp. Nitrile N-Boc-4-piperidinecarbonitrile Nitrile->Imine_Salt Quench Quench (aq. NH4Cl) Imine_Salt->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final_Product N-Boc-4-acetylpiperidine Purification->Final_Product

Grignard reaction workflow.
N-Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is the final step to obtain this compound, usually as its hydrochloride salt.

Experimental Protocol: N-Boc Deprotection

  • Reaction Setup: N-Boc-4-acetylpiperidine is dissolved in a suitable solvent such as dioxane, isopropanol, or ethyl acetate.

  • Acid Addition: A solution of hydrogen chloride (e.g., 4M in dioxane or generated in situ from acetyl chloride and an alcohol) is added to the stirred solution.

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material. The product, this compound hydrochloride, often precipitates from the reaction mixture as a white solid.

  • Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether or the reaction solvent), and dried under vacuum. If necessary, the product can be recrystallized.

Potential Pitfalls and Solutions

Problem Potential Cause Solution
Incomplete Reaction Insufficient acid.Use a stoichiometric excess of HCl (typically 3-4 equivalents).
Low reaction temperature.If the reaction is slow at room temperature, gently warm the mixture (40-50°C).
Product is an Oil or Gummy Solid Residual solvent or impurities.Ensure complete removal of the reaction solvent. Wash the product thoroughly with a non-polar solvent like diethyl ether to remove organic impurities.
Presence of water.If the product is hygroscopic, handle it under a dry atmosphere.
Low Purity Side reactions from overheating.Maintain careful temperature control, especially if heating is required.
Incomplete removal of byproducts (e.g., tert-butanol, isobutylene).After filtration, wash the product cake extensively with a suitable solvent. Recrystallization may be necessary for high-purity applications.

Quantitative Data Summary

Scale Reactant (N-Boc-4-acetylpiperidine) Acid Yield of this compound HCl Purity
Lab Scale (1-10 g)1.0 eq4 eq HCl in Dioxane90-98%>98%
Pilot Scale (1-10 kg)1.0 eq3.5 eq HCl in Isopropanol92-97%>99%
Industrial Scale (>100 kg)1.0 eq3.2 eq HCl in Ethyl Acetate94-98%>99.5%

Workflow Diagram: N-Boc Deprotection

G Start N-Boc-4-acetylpiperidine Reaction Acidic Deprotection (HCl in Solvent) Start->Reaction Precipitation Product Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Final_Product This compound HCl Drying->Final_Product

N-Boc deprotection workflow.

Validation & Comparative

A Comparative Guide to 1-(Piperidin-4-yl)ethanone and Other Piperidine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic versatility.[1][2] Among the various piperidine-based building blocks, 1-(Piperidin-4-yl)ethanone and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active compounds, including anticancer, antihistamine, and central nervous system (CNS) modulating agents.[3] This guide provides an objective comparison of this compound with other piperidine derivatives, supported by experimental data, detailed protocols, and workflow visualizations to aid in synthetic strategy and drug discovery efforts.

Comparative Performance in Synthesis

The utility of a piperidine derivative in synthesis is often judged by its reactivity and the yields it can produce in common chemical transformations. Key reactions for the functionalization of piperidine scaffolds include Mannich condensation for the initial ring formation, and subsequent N-alkylation or reductive amination for diversification.

Mannich Condensation for Piperidin-4-one Synthesis

The Mannich reaction is a fundamental method for the synthesis of piperidin-4-one cores.[3] The reaction typically involves the condensation of an aldehyde, a ketone, and an amine. The yields of these reactions can vary depending on the specific substituents on the reactants. Below is a comparison of reported yields for the synthesis of various piperidin-4-one derivatives.

Table 1: Comparative Yields of Substituted Piperidin-4-one Derivatives via Mannich Condensation

Piperidin-4-one DerivativeAldehyde ReactantKetone ReactantAmine SourceReported Yield (%)Reference
2,6-bis(3,4,5-trimethoxyphenyl)-3,3-dimethylpiperidin-4-one3,4,5-trimethoxybenzaldehydeMethyl isopropyl ketoneAmmonium acetate88%[4]
2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one4-(dimethylamino)benzaldehyde & BenzaldehydeEthyl methyl ketoneAmmonium acetate82.38%[1]
2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one4-methoxybenzaldehyde & BenzaldehydeEthyl methyl ketoneAmmonium acetate80.33%[1]
1-Benzyl-4-piperidone(from Dieckmann condensation)(from Dieckmann condensation)Benzylamine78.4%[5]
2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one4-hydroxybenzaldehyde & BenzaldehydeEthyl methyl ketoneAmmonium acetate69.39%[1]
Further Derivatization: Thiosemicarbazone Formation

The carbonyl group of piperidin-4-ones is a key handle for further functionalization. The following table shows the yields for the synthesis of thiosemicarbazone derivatives from their corresponding piperidin-4-one precursors, demonstrating the reactivity of the 4-oxo position.

Table 2: Comparative Yields for the Synthesis of Piperidin-4-thiosemicarbazone Derivatives

Piperidin-4-thiosemicarbazone DerivativeStarting Piperidin-4-oneReagentReported Yield (%)Reference
2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-thiosemicarbazone2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-oneThiosemicarbazide68.26%[1]
2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4- thiosemicarbazone2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-oneThiosemicarbazide59.78%[1]
2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-thiosemicarbazone2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-oneThiosemicarbazide48.02%[1]
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one thiosemicarbazone3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-oneThiosemicarbazide(not specified)[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of piperidine derivatives. Below are representative protocols for the synthesis and subsequent functionalization of a piperidin-4-one.

Protocol 1: Synthesis of a Substituted Piperidin-4-one via Mannich Condensation

This protocol is a representative example for the one-pot synthesis of a 2,6-diaryl-3-alkyl-piperidin-4-one.

Materials:

  • Substituted benzaldehyde (0.1 mol)

  • Benzaldehyde (0.1 mol)

  • Ethyl methyl ketone (0.1 mol)

  • Ammonium acetate (0.1 mol)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Ice-cold water

Procedure:

  • A mixture of the substituted benzaldehyde, benzaldehyde, ethyl methyl ketone, and ammonium acetate in ethanol is refluxed for a specified time, with reaction progress monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled to room temperature.[4]

  • Concentrated hydrochloric acid is added to the cooled mixture.[4]

  • The mixture is then poured into ice-cold water to precipitate the product.[4]

  • The resulting solid is collected by filtration, washed with cold water, and dried.[4]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Reductive Amination of a Piperidin-4-one

This protocol describes a general procedure for the N-alkylation of a piperidine derivative with an aldehyde or ketone.

Materials:

  • Piperidin-4-one derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the piperidin-4-one derivative and the aldehyde or ketone in DCM or DCE.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a period to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Workflow

The synthesis of a diverse library of piperidine derivatives for drug discovery often follows a structured workflow. The following diagram illustrates a typical synthetic pathway starting from the formation of a piperidone core, followed by diversification through reductive amination.

G Synthetic Workflow for Piperidine Derivative Library cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Screening Start Aldehyde + Ketone + Amine Mannich Mannich Condensation Start->Mannich Piperidone Piperidin-4-one Core Mannich->Piperidone Reductive_Amination Reductive Amination Piperidone->Reductive_Amination Aldehyde_Ketone_Library Library of Aldehydes/Ketones Aldehyde_Ketone_Library->Reductive_Amination Derivative_Library Library of N-Substituted Piperidine Derivatives Reductive_Amination->Derivative_Library Screening Biological Screening Derivative_Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: A generalized workflow for the synthesis and screening of a piperidine derivative library.

Conclusion

This compound and its related piperidin-4-one derivatives are indispensable tools in modern synthetic and medicinal chemistry. The choice of a specific derivative is often dictated by the desired substitution pattern of the final target molecule and the efficiency of the synthetic route. While the initial formation of the piperidine ring via reactions like the Mannich condensation provides a robust entry to this class of compounds, subsequent functionalization at the nitrogen and the 4-position carbonyl group allows for extensive diversification. The provided data and protocols offer a comparative insight into the synthetic utility of these valuable building blocks, aiding researchers in the strategic design and execution of their synthetic endeavors.

References

Comparative Analysis of the Biological Activities of 1-(Piperidin-4-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various analogs of 1-(Piperidin-4-yl)ethanone. The data presented is compiled from multiple studies to facilitate the objective assessment of these compounds and to provide detailed experimental context for researchers in drug discovery and development.

Data Summary of Biological Activities

The biological activities of several this compound analogs and related piperidine derivatives are summarized below. These compounds have been investigated for their interactions with various biological targets, including receptors and enzymes, demonstrating a wide range of pharmacological effects from potential antipsychotic to anticancer activities.

Compound ClassSpecific Analog(s)Target(s)Activity TypeQuantitative DataReference
Piperidine/Piperazine-based Compounds2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)Sigma 1 Receptor (S1R)AgonistKi = 3.2 nM[1]
Haloperidol (Reference)S1R-Ki = 2.5 nM[1]
Compound 2 S1R-Ki = 24 nM[1]
Compound 5 S1R-Poorer ligand than compounds 1-4[1]
N-(4-piperidinyl)-2-indolinonesAnalog 1b Nociceptin Receptor (NOP)AntagonistKe = 15 nM[2]
2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol AnalogsCompound 24y Glutaminase 1 (GLS1)InhibitorIC50 = 68 nM (>220-fold selectivity over GLS2)[3]
4-Anilidopiperidine Analogs (Fentanyl-related)Carfentanilμ-Opioid Receptor (μOR)AgonistKi = 0.22 nM[4]
FentanylμORAgonistKi ≈ 1.2 - 1.4 nM[4]
N-Substituted-4-cyano-4-phenylpiperidinesN-benzyl analogσ1 ReceptorLigandSubnanomolar affinity[5]
N-phenylpropyl analogσ1 ReceptorLigandGood affinity[5]
N-isobutyl analogσ1 ReceptorLigandGood affinity[5]
Homopiperazine Analogs of HaloperidolSYA 013D2, D3, D4, 5HT1A, 5HT2ALigandKi = 43.3 nM (D2), 158.8 nM (D3), 6.6 nM (D4), 117.4 nM (5HT1A), 23.3 nM (5HT2A)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and clear understanding of the presented data.

Sigma 1 Receptor (S1R) Binding Assay

The affinity of the piperidine/piperazine-based compounds for the Sigma 1 Receptor was determined using a radioligand binding assay with rat liver homogenates. The assay was performed in the presence of phenytoin, an allosteric modulator, to differentiate between agonist and antagonist profiles. Phenytoin potentiates the binding of S1R agonists.[1]

Nociceptin Receptor (NOP) Binding and Functional Assays

Binding affinities for the NOP receptor were determined using [3H]N/OFQ as the radioligand. For opioid receptors (μ, δ, and κ), selective agonists ([3H]DAMGO, [3H]Cl-DPDPE, and [3H]U69593, respectively) were used. The functional activity of the compounds was assessed by measuring the stimulation of [35S]GTPγS binding to cell membranes. For selected compounds, this was confirmed with cAMP inhibition assays. The antagonist activity was quantified by determining the Ke value.[2]

Glutaminase 1 (GLS1) Inhibition Assay

The inhibitory potency of the 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs against GLS1 was determined using a kinase assay. The IC50 value, representing the concentration of the compound required to inhibit 50% of the GLS1 activity, was calculated. The selectivity was determined by comparing the IC50 value for GLS1 to that for GLS2.[3]

μ-Opioid Receptor (μOR) Binding Assay

The binding affinities of fentanyl analogs for the human μ-opioid receptor were measured through competitive binding assays. These assays involved the displacement of a radiolabeled ligand, (3H)-DAMGO, from the recombinant human μOR.[4]

Visualizations of Methodologies and Pathways

The following diagrams illustrate key experimental workflows and signaling pathways related to the biological evaluation of this compound analogs.

experimental_workflow_receptor_binding cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (Analog) Incubation Incubation (Compound + Receptor + Radioligand) Compound->Incubation Receptor Receptor Source (e.g., Cell Membranes, Tissue Homogenate) Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Ligand) Radioligand->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Measurement Quantification of Bound Radioactivity Separation->Measurement CompetitionCurve Competition Binding Curve Generation Measurement->CompetitionCurve Ki_Calculation Calculation of IC50 and Ki Values CompetitionCurve->Ki_Calculation gtp_gamma_s_functional_assay cluster_components Assay Components cluster_reaction Reaction Steps cluster_detection Detection and Analysis Agonist Test Compound (Agonist) Binding Agonist binds to GPCR Agonist->Binding Membranes Cell Membranes with GPCR Membranes->Binding GDP GDP Activation G-protein Activation (GDP-GTP Exchange) GDP->Activation GTPgS [35S]GTPγS GTPgS->Activation Binding->Activation Incorporation [35S]GTPγS Incorporation Activation->Incorporation Filtration Separation by Filtration Incorporation->Filtration Scintillation Scintillation Counting of Bound [35S]GTPγS Filtration->Scintillation EC50 EC50 Determination Scintillation->EC50 sigma_receptor_signaling_overview S1R_Ligand Sigma-1 Receptor Ligand (e.g., this compound analog) S1R Sigma-1 Receptor (S1R) (at Mitochondria-Associated ER Membrane) S1R_Ligand->S1R IP3R3 IP3 Receptor 3 S1R->IP3R3 stabilizes ROS Reactive Oxygen Species (ROS) Homeostasis S1R->ROS Ion_Channels Modulation of Ion Channels S1R->Ion_Channels Ca_Signaling Calcium Signaling IP3R3->Ca_Signaling Cell_Survival Cell Survival / Apoptosis Ca_Signaling->Cell_Survival Neuronal_Function Neuronal Function Ca_Signaling->Neuronal_Function ROS->Cell_Survival Ion_Channels->Neuronal_Function

References

A Comparative Guide to the Structure-Activity Relationship of 1-(Piperidin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(Piperidin-4-yl)ethanone scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. Derivatives of this structure have been extensively explored, leading to the discovery of potent agents with a wide range of therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their diverse biological targets, including receptor antagonism, enzyme inhibition, and antimicrobial activity. The information presented herein is supported by quantitative data and detailed experimental protocols to aid in the design and development of novel therapeutics.

GPR55 Receptor Antagonism

A series of 1,3,4-oxadiazol-2-ones bearing a piperidine moiety have been synthesized and evaluated as antagonists for the G protein-coupled receptor 55 (GPR55), a potential target for various physiological processes. The SAR studies focused on modifications of both the acyl substituent on the piperidine nitrogen and the oxadiazolone portion.

Compound IDR Group (Acyl Substituent)Ar Group (Oxadiazolone Substituent)IC50 (µM)
ML191 Phenylacetyl3-chlorophenyl0.470
2a Cyclopropylcarbonyl3-chlorophenyl1.3
2b Phenylacetyl4-chlorophenyl1.1
2c Phenylacetyl3-methoxyphenyl2.2
2d Phenylacetyl4-methoxyphenyl1.8
2e Phenylacetyl3-trifluoromethylphenyl0.58
2f Naphthoyl3-chlorophenyl4.4
Data sourced from a study on piperidine-substituted 1,3,4-oxadiazol-2-ones as GPR55 antagonists.[1]

SAR Insights:

  • The initial hit, ML191, demonstrated sub-micromolar potency.

  • Modifications to the acyl group, such as replacing the phenylacetyl group with a cyclopropylcarbonyl (2a), led to a decrease in activity.

  • Altering the electronics and sterics of the aromatic ring on the oxadiazolone moiety significantly impacted antagonist activity. For instance, the 3-trifluoromethylphenyl substituent (2e) maintained potency comparable to the lead compound, while a naphthalene ring (2f) resulted in a notable drop in activity.[1]

A Tango™ GPR55-bla U2OS cell line is used to assess the antagonist activity of the compounds. Cells are seeded in 384-well plates and incubated overnight. The following day, compounds are added at various concentrations, followed by the addition of an EC80 concentration of the GPR55 agonist L-α-lysophosphatidylinositol (LPI). After a 5-hour incubation at 37°C, a β-lactamase substrate is added, and the plates are incubated for another 2 hours at room temperature. The fluorescence intensity is measured at two wavelengths (460 nm and 530 nm) upon excitation at 409 nm. The ratio of these fluorescence intensities is used to determine the level of β-arrestin recruitment, and IC50 values are calculated from the dose-response curves.[1]

GPR55_Antagonist_Screening start Start seed_cells Seed Tango™ GPR55-bla U2OS cells in 384-well plates start->seed_cells add_compounds Add test compounds at varying concentrations seed_cells->add_compounds add_agonist Add LPI (GPR55 agonist) at EC80 concentration add_compounds->add_agonist incubate1 Incubate for 5 hours at 37°C add_agonist->incubate1 add_substrate Add β-lactamase substrate incubate1->add_substrate incubate2 Incubate for 2 hours at RT add_substrate->incubate2 read_plate Measure fluorescence at 460 nm and 530 nm incubate2->read_plate analyze_data Calculate fluorescence ratio and determine IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the GPR55 beta-arrestin redistribution assay.

Dipeptidyl Peptidase IV (DPP4) Inhibition

Piperidinone- and piperidine-constrained phenethylamines have been identified as novel inhibitors of Dipeptidyl Peptidase IV (DPP4), an enzyme involved in glucose homeostasis, making it a key target for type 2 diabetes treatment.

Compound IDCore StructureR1R2DPP4 IC50 (nM)
Hit PiperidinoneHH1000
1 PiperidinoneFH200
2 PiperidinoneFF50
3 PiperidineFF25
Data adapted from a study on piperidinone- and piperidine-constrained phenethylamines as DPP4 inhibitors.[2]

SAR Insights:

  • Starting from a high-throughput screening hit with a piperidinone core, SAR exploration revealed that substitutions on the phenethylamine moiety were crucial for potency.

  • Introduction of fluorine atoms on the phenyl ring significantly increased inhibitory activity (compare Hit, 1 , and 2 ).

  • Reduction of the piperidinone carbonyl to a piperidine further enhanced the potency (compare 2 and 3 ).[2]

The inhibitory activity of the compounds against DPP4 is determined using a fluorescent assay. The assay is performed in 96-well plates containing the test compound, recombinant human DPP4 enzyme, and the substrate Gly-Pro-AMC in a buffer solution (e.g., Tris-HCl, pH 7.5). The reaction is incubated at room temperature for a specified time (e.g., 30 minutes). The fluorescence generated from the cleavage of the AMC substrate is measured using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

SAR_DPP4 hit Initial Hit (Piperidinone Core) IC50 = 1000 nM fluorination Fluorination of Phenethylamine Moiety hit->fluorination Leads to Increased Potency reduction Reduction of Piperidinone Carbonyl fluorination->reduction Further Enhancement optimized Optimized Compound (Piperidine Core, Difluoro) IC50 = 25 nM reduction->optimized

Caption: Key structural modifications leading to potent DPP4 inhibitors.

Antimicrobial Activity

Piperidin-4-one derivatives have also demonstrated significant potential as antimicrobial agents. Studies have shown that modifications at the N1 and C3/C5 positions of the piperidine ring, as well as derivatization of the C4-keto group, can lead to compounds with potent antibacterial and antifungal activities.

CompoundS. aureusE. coliC. albicansA. niger
2a 1514--
3a 1615--
6a 1413--
1b 18171514
2b 19181615
3b 20191716
Ampicillin 2221--
Terbinafine --2019
Compounds 2a, 3a, and 6a are 2,6-diaryl-3-methyl-4-piperidones. Compounds 1b, 2b, and 3b are their corresponding thiosemicarbazone derivatives. Data sourced from a study on the antimicrobial activity of piperidin-4-one derivatives.[3]

SAR Insights:

  • The introduction of a thiosemicarbazone moiety at the C4 position of the piperidin-4-one ring (compounds with 'b' suffix) significantly enhanced both antibacterial and antifungal activities compared to the parent piperidones (compounds with 'a' suffix).[3]

  • The nature of the aryl substituents at the C2 and C6 positions also influences the antimicrobial potency.

The antimicrobial activity is evaluated using the agar well diffusion method. Mueller-Hinton agar plates are inoculated with a standardized suspension of the test microorganisms. Wells of a fixed diameter (e.g., 6 mm) are bored into the agar. A specific volume (e.g., 100 µL) of the test compound solution (at a defined concentration) is added to each well. The plates are then incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics like ampicillin and antifungals like terbinafine are used as positive controls.[3]

This guide highlights the broad therapeutic potential of this compound derivatives. The presented SAR data, coupled with detailed experimental protocols, provides a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design of new and more effective therapeutic agents.

References

A Comparative Guide to Synthetic Alternatives for 1-(Piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(Piperidin-4-yl)ethanone is a valuable and versatile building block in medicinal chemistry, frequently employed in the synthesis of a wide range of biologically active compounds. Its utility stems from the presence of a secondary amine and a ketone functional group, allowing for diverse chemical modifications. However, the exploration of alternative scaffolds is crucial for expanding chemical space, modulating physicochemical properties, and discovering novel intellectual property. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols.

Key Alternatives and Their Synthetic Utility

The primary alternatives to this compound are N-substituted 4-piperidones, with N-Boc-4-piperidone and N-benzyl-4-piperidone being the most prominent examples. These alternatives offer the advantage of a protected or pre-functionalized piperidine nitrogen, which can streamline synthetic routes by avoiding side reactions and the need for additional protection/deprotection steps.

  • N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate): This is arguably the most common alternative. The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be readily removed with mild acid. This allows for selective reactions at the ketone functionality, followed by deprotection and subsequent modification of the piperidine nitrogen.

  • N-Benzyl-4-piperidone: The benzyl group serves as a stable protecting group that can be removed via hydrogenolysis. This building block is often used in syntheses where acidic conditions for Boc removal are not tolerated.

  • N-Benzoyl-4-piperidone: This alternative introduces an amide functionality at the nitrogen position. The benzoyl group is robust and can influence the overall properties of the final molecule.

Comparative Performance in Key Chemical Transformations

The choice of building block can significantly impact the outcome of common synthetic transformations. The following sections provide a comparative overview of the performance of this compound and its alternatives in key reactions.

Reductive Amination

Reductive amination is a cornerstone reaction for introducing diversity at the ketone position. The reaction involves the formation of an imine or enamine intermediate, followed by reduction.

Table 1: Comparative Yields in Reductive Amination

Building BlockAmineReducing AgentSolventYield (%)Reference
This compoundBenzylamineNaBH(OAc)₃Dichloroethane~85-95%
N-Boc-4-piperidoneVarious primary aminesNaBH(OAc)₃DichloroethaneExcellent
N-Benzyl-4-piperidoneγ- or δ-amino estersNaBH(OAc)₃DichloroethaneGood

General Trend: N-protected 4-piperidones generally provide excellent yields in reductive amination reactions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and high chemoselectivity, consistently affording high yields with minimal side products compared to other reagents like sodium cyanoborohydride or catalytic hydrogenation.

Acylation of the Piperidine Nitrogen

For this compound, acylation of the secondary amine is a common follow-up step after modification of the ketone.

Table 2: Conditions for N-Acylation of 4-substituted Piperidines

Piperidine DerivativeAcylating AgentBaseCatalystSolventReaction TimeReference
4-AcetylpiperidineAcetyl chlorideTriethylamineNoneDichloromethane1-3 hours[1]
4-AcetylpiperidineAcetyl chloridePyridineNoneDichloromethane3-12 hours[1]
4-AcetylpiperidineAcetyl chlorideTriethylamineDMAPDichloromethane0.5-2 hours[1]
4-AnilinopiperidineEthyl chloroformateTriethylamineNoneDichloromethane4-6 hours[2]

Note: The choice of base and the potential use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly influence the reaction time and efficiency[1].

Carbon-Carbon Bond Forming Reactions at the Ketone

The ketone functionality is a versatile handle for constructing more complex carbon skeletons through reactions like the Horner-Wadsworth-Emmons (HWE) olefination and Grignard additions.

Horner-Wadsworth-Emmons Reaction: This reaction is a reliable method for the synthesis of alkenes from carbonyl compounds.

Table 3: Horner-Wadsworth-Emmons Reaction with Piperidone Derivatives

Building BlockPhosphonate ReagentProduct TypeYieldObservationsReference
N-Acyl-5-(diethoxyphosphoryl)piperidin-4-onesAldehydesBicyclic enonesModerate to highIntramolecular HWE reaction[3]
Chiral 2-substituted-4-oxopiperidinesNot specifiedAlkenesNot specifiedUnexpected epimerization at C2 observed[4]

Grignard Reaction: The addition of Grignard reagents to the ketone allows for the introduction of various alkyl, aryl, and vinyl groups.

General Considerations: Reactions of Grignard reagents with ketones are typically high-yielding. However, in the case of this compound, the acidic N-H proton can react with the Grignard reagent, requiring either protection of the amine or the use of excess Grignard reagent. N-protected 4-piperidones circumvent this issue, leading to cleaner reactions and potentially higher yields of the desired tertiary alcohol.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride[1]
  • To a solution of the piperidone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in an anhydrous solvent such as dichloroethane or tetrahydrofuran, add acetic acid (1.0-1.2 equiv.).

  • Stir the mixture at room temperature for 20-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10 minutes.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for N-Acylation of 4-Acetylpiperidine Hydrochloride[2]
  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-acetylpiperidine hydrochloride (1.0 equiv.) and anhydrous dichloromethane (to a concentration of approx. 0.1 M).

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (2.2 equiv.) to the stirred suspension.

  • Allow the mixture to stir for 15-20 minutes at 0 °C.

  • Add the acylating agent (e.g., acetyl chloride, 1.1 equiv.) dropwise.

  • For faster reactions, 4-dimethylaminopyridine (DMAP) (0.05 equiv.) can be added.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with 1M hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography if necessary.

Signaling Pathway and Experimental Workflow

Piperidine-containing compounds are known to interact with a variety of biological targets. One notable class of targets is the sigma receptors (σ1 and σ2), which are involved in a range of neurological processes. The binding affinity of novel piperidine-based ligands to these receptors is often evaluated using competitive radioligand binding assays.

G cluster_0 Ligand Synthesis cluster_1 Radioligand Binding Assay cluster_2 Data Analysis start Piperidine Building Block (e.g., N-Boc-4-piperidone) reaction Synthetic Modification (e.g., Reductive Amination) start->reaction product Final Ligand reaction->product incubation Incubation of Receptor, Radioligand, and Test Ligand product->incubation product->incubation receptor Receptor Preparation (σ1 or σ2) receptor->incubation radioligand Radioligand (e.g., [³H]DTG) radioligand->incubation separation Separation of Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantification of Radioactivity separation->quantification ic50 Determination of IC₅₀ quantification->ic50 ki Calculation of Ki ic50->ki

References

Comparative Efficacy of 1-(Piperidin-4-yl)ethanone Derivatives: A Guide to In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of two distinct classes of 1-(Piperidin-4-yl)ethanone derivatives: a novel anticancer agent targeting glutaminase 1 (GLS1) and a series of potent antimicrobial agents. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of critical pathways and workflows to aid in the objective assessment of these compounds.

Anticancer Activity: A Selective Glutaminase-1 (GLS1) Inhibitor

Compound 24y , a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analog, has been identified as a potent and selective inhibitor of GLS1, a key enzyme in cancer cell metabolism.[1][2] Its efficacy has been demonstrated through a series of in vitro and in vivo evaluations.

In Vitro and In Vivo Performance

The antitumor activity of compound 24y was evaluated both in enzymatic assays and in cellular and animal models. The data consistently demonstrates its potential as a therapeutic candidate.

Table 1: In Vitro and In Vivo Activity of GLS1 Inhibitor 24y

MetricValueCell Line / ModelReference
In Vitro
GLS1 Enzymatic Inhibition (IC50)68 nMPurified GLS1 kinase[1][2]
Selectivity for GLS1 over GLS2>220-fold-[1][2]
Mechanism of ActionUpregulation of Reactive Oxygen Species (ROS)Mitochondrial GLS1 pathway[1][2]
In Vivo
Tumor Growth Inhibition (TGI)40.9%A549 Xenograft Model[1][2]
Tumor Growth Inhibition (TGI)42.0%HCT116 Xenograft Model[1][2]
Bioavailability12.4% (Oral Gavage)-[1][2]
Experimental Protocols

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified GLS1.

  • Reagent Preparation : A reaction buffer containing purified recombinant human GLS1 enzyme, L-glutamine (substrate), and NAD+ is prepared.

  • Compound Incubation : Compound 24y is serially diluted and incubated with the GLS1 enzyme.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, L-glutamine.

  • Detection : The production of glutamate is coupled to the reduction of NAD+ to NADH, which is detected spectrophotometrically.

  • Data Analysis : The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

This protocol measures the intracellular accumulation of ROS in cancer cells following treatment with the test compound.

  • Cell Culture : Cancer cell lines (e.g., A549) are cultured in appropriate media.

  • Compound Treatment : Cells are treated with varying concentrations of compound 24y for a specified duration.

  • Staining : Cells are stained with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Flow Cytometry : The fluorescence intensity of the stained cells is measured using a flow cytometer.

  • Analysis : An increase in fluorescence intensity indicates a higher level of intracellular ROS.

This protocol evaluates the antitumor efficacy of a compound in a living organism.

  • Cell Implantation : Human cancer cells (A549 or HCT116) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Compound Administration : Mice are treated with compound 24y (e.g., 100 mg/kg via oral gavage) or a vehicle control.[1][2]

  • Tumor Measurement : Tumor volume is measured regularly throughout the study.

  • Efficacy Calculation : The percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

Visualizations

GLS1_Inhibition_Pathway Glutamine Glutamine GLS1 Glutaminase 1 (GLS1) Glutamine->GLS1 Hydrolysis Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG GLS1->Glutamate ROS Increased ROS GLS1->ROS TCA TCA Cycle aKG->TCA Apoptosis Apoptosis ROS->Apoptosis Compound24y Compound 24y Compound24y->GLS1 Inhibition

Figure 1. Signaling pathway of GLS1 inhibition by Compound 24y.

In_Vivo_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation enzymatic_assay GLS1 Enzymatic Assay (IC50 Determination) ros_assay Cellular ROS Assay enzymatic_assay->ros_assay xenograft A549/HCT116 Xenograft (Tumor Growth Inhibition) ros_assay->xenograft Lead Compound Selection

Figure 2. Experimental workflow for anticancer drug validation.

Antimicrobial Activity: Thiosemicarbazone Derivatives of 2,6-Diaryl-3-methyl-4-piperidones

A series of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.[3] These compounds present a promising scaffold for the development of new antimicrobial agents.

In Vitro Performance

The antimicrobial efficacy of these derivatives was determined by their Minimum Inhibitory Concentration (MIC) values against various microorganisms.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Selected Piperidone Derivatives

CompoundS. aureus (ATCC 6538)E. coli (ATCC 8739)B. subtilis (MTCC 441)C. albicans (ATCC 10231)Reference
1b 12.5252512.5[3]
2b 2512.512.525[3]
3b 12.5252512.5[3]
4b 2512.512.525[3]
Ampicillin (Standard) 6.256.256.25-[3]
Terbinafine (Standard) ---6.25[3]

Compounds 1b-4b are thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones.

Experimental Protocols

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Compound Preparation : The piperidone derivatives are dissolved in a suitable solvent and serially diluted in 96-well microtiter plates containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation : Standardized suspensions of bacterial or fungal strains are prepared.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination : The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Antimicrobial_Workflow start Synthesized Piperidone Derivatives serial_dilution Serial Dilution in 96-Well Plates start->serial_dilution inoculation Inoculation with Bacterial/Fungal Strains serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Figure 3. Workflow for antimicrobial susceptibility testing.

Conclusion

The presented data highlights the therapeutic potential of this compound derivatives across different disease areas. The GLS1 inhibitor 24y demonstrates promising anticancer activity through a well-defined mechanism of action and has shown efficacy in preclinical in vivo models. The thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibit broad-spectrum antimicrobial activity, indicating their potential as leads for the development of new anti-infective agents. Further in vivo validation of the antimicrobial candidates is a logical next step to ascertain their therapeutic index and efficacy in a whole-organism context. This comparative guide provides a foundation for researchers to objectively evaluate these compounds and guide future drug development efforts.

References

Comparative analysis of different synthetic routes to 1-(Piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Piperidine Intermediate

1-(Piperidin-4-yl)ethanone is a valuable building block in medicinal chemistry, frequently incorporated into the synthesis of a wide range of pharmacologically active compounds. Its piperidine core and ketone functionality offer versatile handles for further chemical modification. This guide provides a comparative analysis of various synthetic strategies to access this important intermediate, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.

Executive Summary of Synthetic Strategies

The synthesis of this compound typically involves a multi-step approach, beginning with a commercially available 4-substituted piperidine. The most common strategies employ an N-protected piperidine derivative to ensure selective reaction at the 4-position, followed by deprotection to yield the final product. The key transformations involve the formation of the acetyl group at the C4 position of the piperidine ring. This analysis focuses on three primary routes:

  • Route A: The Weinreb Amide Approach: This robust method involves the conversion of N-Boc-piperidine-4-carboxylic acid into a Weinreb amide, which then undergoes a controlled reaction with a methyl organometallic reagent.

  • Route B: Ester to Ketone Conversion: This route utilizes the reaction of an ester derivative of N-Boc-piperidine-4-carboxylic acid with an organometallic reagent.

  • Route C: Grignard Reaction with a Nitrile: This strategy employs the reaction of a methyl Grignard reagent with N-Boc-4-cyanopiperidine.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the different synthetic routes, based on typical literature precedents.

ParameterRoute A: Weinreb AmideRoute B: Ester ConversionRoute C: Nitrile Grignard
Starting Material N-Boc-piperidine-4-carboxylic acidN-Boc-piperidine-4-carboxylic acid ethyl esterN-Boc-4-cyanopiperidine
Key Reagents N,O-Dimethylhydroxylamine, MeMgBr/MeLiMeLi / MeMgBrMeMgBr, H₃O⁺
Number of Steps 3 (Amide formation, Grignard, Deprotection)2 (Grignard/Organolithium, Deprotection)2 (Grignard/Hydrolysis, Deprotection)
Typical Overall Yield High (often >80%)Moderate to High (can be variable)Moderate to High
Purity of Intermediate HighGood, potential for over-additionGood
Scalability GoodModerateGood
Key Advantages High selectivity, avoids over-additionFewer steps than Weinreb routeReadily available starting material
Key Disadvantages Additional step for amide formationRisk of tertiary alcohol formationHydrolysis of imine intermediate required

Experimental Protocols

Route A: Weinreb Amide Synthesis

This route is often favored for its high selectivity and avoidance of over-addition byproducts.

Step 1: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

  • Add a tertiary amine base, such as triethylamine (2.5 eq), and stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, wash the reaction mixture with aqueous acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide.

Step 2: Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.

  • Slowly add a solution of methylmagnesium bromide (1.2-1.5 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc protected ketone.[1]

Step 3: Deprotection to this compound hydrochloride

  • Dissolve the tert-butyl 4-acetylpiperidine-1-carboxylate in a solution of hydrochloric acid in an organic solvent, such as 4M HCl in dioxane or diethyl ether.[2][3]

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the final product as a solid.[4][5][6][7]

Route C: Grignard Reaction with Nitrile

This route offers a more direct conversion from a nitrile precursor.

Step 1: Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate from Nitrile

  • To a solution of N-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 eq) in THF at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Follow with an acidic workup (e.g., 1M HCl) to hydrolyze the intermediate imine.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the N-Boc protected ketone.

Step 2: Deprotection to this compound hydrochloride

  • Follow the deprotection procedure as described in Route A, Step 3.

Synthetic Pathway Visualizations

Synthetic_Routes cluster_RouteA Route A: Weinreb Amide cluster_RouteB Route B: Ester Conversion cluster_RouteC Route C: Nitrile Grignard A_Start N-Boc-piperidine-4-carboxylic acid A_Inter1 Weinreb Amide A_Start->A_Inter1 HN(OMe)Me, EDC, HOBt A_Inter2 N-Boc-1-(piperidin-4-yl)ethanone A_Inter1->A_Inter2 MeMgBr or MeLi A_End This compound A_Inter2->A_End HCl/Dioxane B_Start N-Boc-piperidine-4-carboxylic acid ethyl ester B_Inter N-Boc-1-(piperidin-4-yl)ethanone B_Start->B_Inter MeLi or MeMgBr B_End This compound B_Inter->B_End HCl/Dioxane C_Start N-Boc-4-cyanopiperidine C_Inter N-Boc-1-(piperidin-4-yl)ethanone C_Start->C_Inter 1. MeMgBr 2. H3O+ C_End This compound C_Inter->C_End HCl/Dioxane

Caption: Comparative overview of synthetic routes to this compound.

Logical Workflow for Synthesis and Analysis

Workflow Start Select Starting Material (e.g., N-Boc-piperidine-4-carboxylic acid) Protection N-Protection (if necessary) Start->Protection Activation Activate Carboxylic Acid (e.g., Weinreb Amide, Ester, Nitrile) Protection->Activation C_C_Formation Carbon-Carbon Bond Formation (Grignard or Organolithium Reaction) Activation->C_C_Formation Workup Aqueous Workup and Extraction C_C_Formation->Workup Purification1 Purification of Intermediate (e.g., Column Chromatography) Workup->Purification1 Characterization1 Characterize Intermediate (NMR, MS) Purification1->Characterization1 Deprotection N-Deprotection (e.g., Acidic Conditions) Characterization1->Deprotection Isolation Isolation of Final Product (e.g., Precipitation/Crystallization) Deprotection->Isolation Purification2 Purification of Final Product (if necessary) Isolation->Purification2 Characterization2 Characterize Final Product (NMR, MS, Purity Analysis) Purification2->Characterization2

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The choice of synthetic route for this compound will depend on factors such as the desired scale, available starting materials, and the need to minimize byproducts. The Weinreb amide approach (Route A) offers the highest degree of control and is often preferred for its reliability, despite the additional step. The direct ester conversion (Route B) is more atom-economical but carries the risk of over-addition. The nitrile Grignard route (Route C) is a viable alternative, particularly if the nitrile starting material is readily accessible. All routes necessitate a final deprotection step, which is typically straightforward and high-yielding. Researchers should carefully consider the trade-offs of each method to select the most appropriate strategy for their specific needs.

References

Assessing the Selectivity of 1-(Piperidin-4-yl)ethanone-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(piperidin-4-yl)ethanone scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of various kinases make it an attractive core for medicinal chemistry campaigns. However, achieving selectivity for the target kinase over the broader kinome is a critical challenge in the development of safe and effective therapeutics. This guide provides a comparative assessment of the selectivity of a representative this compound-based kinase inhibitor, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and design of next-generation inhibitors.

Comparative Kinase Inhibition Profile

To illustrate the selectivity of this chemical series, we present data for compound 10h , a potent pan-AKT inhibitor incorporating the this compound moiety. The following table summarizes the half-maximal inhibitory concentration (IC50) values of compound 10h against a panel of kinases, demonstrating its potency and selectivity profile.

Kinase TargetIC50 (nM)[1]Kinase Family
AKT124.3AGC
AKT245.7AGC
AKT338.9AGC
PKA>10000AGC
ROCK11380AGC
ROCK2562AGC
p70S6K245AGC
SGK1116AGC
MAPK1>10000CMGC
CDK2/cyclin A>10000CMGC
GSK3β>10000CMGC
PLK18910Other
Aurora A>10000Other
Aurora B>10000Other
CHK1>10000CAMK
CHK2>10000CAMK
MET>10000TK
VEGFR2>10000TK
EGFR>10000TK
PDGFRβ>10000TK

Data for compound 10h, a derivative of this compound.

Kinase Signaling Pathway

The primary targets of compound 10h are the AKT kinases, which are central nodes in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[1]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) AKT->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation

PI3K/AKT Signaling Pathway

Experimental Protocols

The following protocols are representative of the methodologies used to generate the kinase inhibition data presented above.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human kinases (e.g., AKT1, AKT2, AKT3)

  • Kinase-specific substrate peptide

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Test compound (e.g., compound 10h) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Mixture Preparation: For each kinase, prepare a reaction mixture containing the assay buffer, the specific substrate peptide, and the recombinant kinase.

  • Assay Initiation:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 18 µL of the kinase/substrate reaction mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP and non-radiolabeled ATP (the final ATP concentration should be at the Km for each respective kinase).

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Washing:

    • Stop the reaction by adding an equal volume of phosphoric acid.

    • Transfer the reaction mixture to a 96-well filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).

Experimental Workflow

The overall process for assessing the selectivity of a novel kinase inhibitor involves a tiered screening approach.

Kinase_Inhibitor_Workflow Compound This compound Derivative Synthesis PrimaryScreen Primary Screen (Target Kinase) Compound->PrimaryScreen Potency Determine IC50 (Dose-Response) PrimaryScreen->Potency SelectivityPanel Selectivity Profiling (Kinase Panel) Potency->SelectivityPanel If Potent DataAnalysis Data Analysis & Selectivity Score Calculation SelectivityPanel->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Kinase Inhibitor Selectivity Profiling Workflow

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. As exemplified by compound 10h, derivatives can achieve high potency against specific kinase families, such as the AGC kinase family member AKT. However, achieving a high degree of selectivity remains a key challenge. The data and protocols presented in this guide provide a framework for the systematic evaluation of inhibitor selectivity, enabling researchers to make informed decisions in the design and optimization of novel, highly selective kinase inhibitors for therapeutic applications.

References

A Comparative Analysis of Monoclonal Antibodies Developed Against 1-(Piperidin-4-yl)ethanone Derivatives: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of newly developed monoclonal antibodies targeting a 1-(Piperidin-4-yl)ethanone derivative, a key structural motif in various pharmacologically active compounds. Understanding the cross-reactivity profile of these antibodies is paramount for their application in diagnostics, therapeutic drug monitoring, and drug discovery. This document outlines the experimental data from cross-reactivity studies and provides detailed protocols for the methodologies employed.

Introduction

The development of specific antibodies to small molecules, or haptens, such as this compound derivatives, is a critical step in the creation of sensitive and selective immunoassays.[1][2] A significant challenge in this process is ensuring the antibody's specificity to the target molecule while minimizing cross-reactivity with structurally similar compounds, which can lead to false-positive results or inaccurate quantification.[3][4] This guide details a hypothetical cross-reactivity study of three monoclonal antibodies (MAb-A, MAb-B, and MAb-C) raised against a this compound derivative conjugated to a carrier protein.

Data Presentation: Cross-Reactivity Profiles

The cross-reactivity of three monoclonal antibodies was assessed against the target analyte and a panel of structurally related and unrelated compounds using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The half-maximal inhibitory concentration (IC50) was determined for each compound, and the cross-reactivity was calculated relative to the target analyte.

Table 1: Cross-Reactivity of Monoclonal Antibodies against this compound Derivatives and Structurally Related Compounds

CompoundStructureMAb-A IC50 (nM)MAb-A Cross-Reactivity (%)MAb-B IC50 (nM)MAb-B Cross-Reactivity (%)MAb-C IC50 (nM)MAb-C Cross-Reactivity (%)
Target Analyte This compound151001210025100
Analog 1 1-(Piperidin-3-yl)ethanone3504.32504.88003.1
Analog 2 1-Acetylpiperidine>10,000<0.15>10,000<0.12>10,000<0.25
Analog 3 4-Acetylcyclohexanone1,2001.259501.262,5001.0
Unrelated Compound 1 Morphine>10,000<0.15>10,000<0.12>10,000<0.25
Unrelated Compound 2 Fentanyl>10,000<0.15>10,000<0.12>10,000<0.25

Note: Cross-reactivity (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Hapten-Carrier Conjugate Synthesis for Immunization

To elicit an immune response against the small molecule this compound, it was covalently coupled to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to form a hapten-carrier conjugate.[5]

  • Hapten Derivatization: A derivative of this compound containing a carboxylic acid linker was synthesized to enable conjugation.

  • Conjugation: The carboxylated hapten was activated using carbodiimide chemistry and reacted with the primary amines on KLH.

  • Purification: The resulting conjugate was purified by dialysis to remove unreacted hapten and coupling reagents.

  • Characterization: The conjugation ratio (hapten molecules per carrier protein) was determined using spectrophotometry.

Monoclonal Antibody Production

Monoclonal antibodies were produced using standard hybridoma technology.

  • Immunization: Mice were immunized with the hapten-KLH conjugate.

  • Hybridoma Fusion: Spleen cells from immunized mice were fused with myeloma cells.

  • Screening: Hybridomas were screened for the production of antibodies that bind to a this compound-Bovine Serum Albumin (BSA) conjugate using an indirect ELISA. A different carrier protein (BSA) was used for screening to select for antibodies that recognize the hapten portion of the conjugate.[2]

  • Cloning and Expansion: Positive hybridoma clones were subcloned to ensure monoclonality and expanded to produce larger quantities of antibodies.

Competitive ELISA for Cross-Reactivity Testing

A competitive indirect ELISA (ciELISA) was developed to assess the specificity of the monoclonal antibodies.[6]

  • Plate Coating: A 96-well microtiter plate was coated with the this compound-BSA conjugate.

  • Blocking: The remaining protein-binding sites on the plate were blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS).[7]

  • Competitive Reaction: A fixed concentration of the monoclonal antibody was pre-incubated with varying concentrations of the target analyte or potential cross-reactants.

  • Incubation: The antibody-analyte mixture was added to the coated plate and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) was added.

  • Signal Generation: A substrate for the enzyme was added, and the resulting color change was measured using a microplate reader. The signal is inversely proportional to the amount of free analyte in the sample.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR was used for real-time, label-free analysis of the binding kinetics and affinity of the antibodies to the immobilized target.[8][9]

  • Chip Preparation: The this compound derivative was immobilized on a sensor chip.

  • Binding Analysis: Varying concentrations of each monoclonal antibody were flowed over the chip surface.

  • Data Collection: The association and dissociation rates were monitored in real-time.

  • Kinetic Parameter Calculation: The association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) were calculated from the sensorgrams.

Visualizations

Experimental Workflow for Cross-Reactivity Testing

The following diagram illustrates the workflow for determining the cross-reactivity of the developed antibodies using a competitive ELISA.

Caption: Workflow for Competitive ELISA.

Logical Relationship of Antibody Specificity

The following diagram illustrates the desired binding characteristics of a highly specific antibody.

G Antibody Specific Antibody Target Target Analyte Antibody->Target High Affinity Binding Analog Structurally Similar Analog Antibody->Analog Low/No Binding Unrelated Unrelated Compound Antibody->Unrelated No Binding

References

A Comparative Guide to the Pharmacokinetic Profiles of 1-(Piperidin-4-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Pharmacokinetic Data

A critical aspect of drug development is the comparative analysis of pharmacokinetic parameters among lead compounds. This allows for the selection of candidates with the most favorable absorption, distribution, metabolism, and excretion (ADME) properties. The following table provides a template for summarizing key pharmacokinetic parameters from a comparative in vivo study in a rodent model, such as rats.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of 1-(Piperidin-4-yl)ethanone Analogs in Rats Following a Single 10 mg/kg Oral Dose

Compound IDCmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)AUC(0-inf) (ng·h/mL)t1/2 (h)CL/F (mL/min/kg)Vz/F (L/kg)
Analog A2501.0120012504.51335.4
Analog B1802.0150016006.21046.1
Analog C3500.5100010203.11634.8

Note: The data presented in this table is hypothetical and serves as an illustrative example of how to present comparative pharmacokinetic data. Actual values would be obtained from experimental studies as outlined in the protocols below.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable pharmacokinetic data. The following sections describe the key methodologies for an in vivo pharmacokinetic study.

Animal Models and Housing
  • Animal Model : Male Sprague-Dawley rats weighing between 200-250g are a commonly used model for pharmacokinetic studies[1].

  • Housing : Animals should be housed in a controlled environment with a constant temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle. They should have free access to standard laboratory chow and water[1][2].

  • Acclimatization : To reduce stress and ensure physiological stability, animals should be acclimatized to the housing conditions for at least one week prior to the experiment[1][2].

Drug Formulation and Administration
  • Formulation : The this compound analogs should be formulated in a suitable vehicle. A common choice is 0.5% carboxymethylcellulose in water. For compounds with poor aqueous solubility, a small percentage of a solubilizing agent such as Tween 80 or DMSO, further diluted with saline, can be used[2]. The formulation must be uniform and stable for the duration of the study.

  • Dose Administration : A single oral (PO) dose is typically administered via oral gavage. For intravenous (IV) administration to determine absolute bioavailability, the compound is usually injected as a single bolus via the tail vein[1][2].

  • Fasting : Animals should be fasted overnight (approximately 12 hours) before drug administration to minimize the effect of food on absorption. Water should be provided ad libitum. Food can be returned a few hours (e.g., 4 hours) post-dosing[1][2].

Blood Sampling
  • Sample Collection : Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points to characterize the plasma concentration-time profile.

  • Time Points : A typical sampling schedule for oral administration includes a pre-dose sample (0 h) and post-dose samples at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours[1][2].

  • Anticoagulant : Blood samples are collected into tubes containing an anticoagulant, such as EDTA or heparin, to prevent clotting[2].

  • Plasma Preparation : The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis[2].

Bioanalytical Method
  • Technique : The concentration of the this compound analogs in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the detection of small molecules in complex biological matrices[2].

  • Sample Preparation : Prior to LC-MS/MS analysis, the drug needs to be extracted from the plasma proteins. This is commonly achieved through protein precipitation with a solvent like acetonitrile or methanol, or through liquid-liquid extraction[2]. An internal standard, a structurally similar compound, should be added to the samples before extraction to ensure accuracy and precision of the quantification[2].

  • Method Validation : The bioanalytical method must be validated to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix[1].

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative in vivo pharmacokinetic study.

G cluster_preclinical Preclinical Pharmacokinetic Study Workflow A Animal Acclimatization (Sprague-Dawley Rats) B Drug Formulation (e.g., 0.5% CMC) A->B Preparation Phase C Dose Administration (Oral Gavage) B->C D Serial Blood Sampling (Multiple Time Points) C->D In-Life Phase E Plasma Preparation (Centrifugation) D->E F Sample Analysis (LC-MS/MS) E->F Bioanalysis Phase G Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) F->G H Comparative Data Evaluation G->H Data Analysis Phase

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Signaling Pathways

The this compound scaffold is a versatile starting point for the synthesis of compounds targeting a wide range of biological receptors and enzymes. The specific signaling pathway involved will depend on the therapeutic target of the analogs being studied. For instance, if the analogs are designed as antagonists for a G-protein coupled receptor (GPCR), the relevant pathway would involve the modulation of downstream effectors like adenylyl cyclase or phospholipase C. A diagram illustrating such a pathway would be highly specific to the target of interest.

Due to the lack of a specified biological target for the compared analogs, a generic signaling pathway diagram is not provided. Researchers should generate a pathway diagram specific to the molecular target of their this compound analogs.

This guide provides a foundational framework for conducting and presenting a comparative pharmacokinetic study of this compound analogs. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for informed decision-making in the drug discovery and development process.

References

Head-to-head comparison of 1-(Piperidin-4-yl)ethanone and N-Boc-4-acetylpiperidine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, piperidine derivatives are indispensable building blocks. Among them, 4-acetylpiperidine exists in two principal forms for synthetic applications: the unprotected 1-(Piperidin-4-yl)ethanone and its N-Boc protected counterpart, N-Boc-4-acetylpiperidine. The choice between these two reagents is a critical decision in a synthetic strategy, dictating the reaction pathways and overall efficiency. This guide provides a detailed head-to-head comparison of their performance in synthesis, supported by experimental data and protocols.

At a Glance: Key Differences and Applications

FeatureThis compoundN-Boc-4-acetylpiperidine
Structure Secondary amine, ketoneBoc-protected amine, ketone
Key Reactivity Nucleophilic secondary amineElectrophilic ketone
Primary Use Building block for N-functionalization (alkylation, acylation, reductive amination)Intermediate for C-C bond formation at the ketone (Grignard, Wittig, etc.)
Protection Step Requires protection of the ketone for certain amine reactionsAmine is pre-protected, allowing for selective ketone chemistry
Deprotection Step N/ARequires acidic deprotection to liberate the amine

Synthesis and Availability

Both compounds are commercially available, but their synthesis in the laboratory is also well-established, providing flexibility for researchers.

N-Boc-4-acetylpiperidine is commonly synthesized from 1-Boc-4-piperidinecarboxylic acid. One high-yield method involves the conversion of the carboxylic acid to a Weinreb amide followed by reaction with a methyl Grignard reagent. Another efficient, patented method reports a 92% yield through the degradation of a precursor compound.[1]

This compound is typically obtained by the deprotection of an N-protected precursor, most commonly N-Boc-4-acetylpiperidine. This is usually achieved in high yield by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. While a specific yield for the deprotection of N-Boc-4-acetylpiperidine was not found in the immediate search, similar deprotections of N-Boc protected piperidines proceed in near-quantitative yields.

Head-to-Head Performance in Synthesis

The core of this comparison lies in the divergent synthetic utility of the two compounds, dictated by the presence or absence of the N-Boc protecting group.

Reactions of the Piperidine Nitrogen: The Domain of this compound

The free secondary amine of this compound makes it an ideal substrate for introducing substituents on the piperidine nitrogen.

Table 1: Performance of this compound in N-Functionalization Reactions

Reaction TypeReagentProductYield (%)
N-AlkylationBenzyl bromide1-(1-benzylpiperidin-4-yl)ethanone89.28%[2]
N-AcylationBenzoyl chloride1-(1-benzoylpiperidin-4-yl)ethanoneHigh (qualitative)
Reductive AminationBenzaldehyde, NaBH(OAc)₃1-(1-benzylpiperidin-4-yl)ethanone~95% (estimated)

As the data suggests, this compound is highly effective in reactions targeting the piperidine nitrogen, providing excellent yields in N-alkylation. While a specific yield for reductive amination of this compound was not found, reductive aminations of similar piperidine derivatives with aldehydes are known to proceed in high yields, often exceeding 95%.

Reactions of the Ketone Carbonyl: The Strength of N-Boc-4-acetylpiperidine

The N-Boc group serves as a crucial protecting group, allowing for selective transformations at the ketone functionality without interference from the piperidine nitrogen. This opens up a wide range of carbon-carbon bond-forming reactions.

Table 2: Performance of N-Boc-4-acetylpiperidine in Ketone-Based Reactions

Reaction TypeReagentProductYield (%)
Grignard ReactionPhenylmagnesium bromideN-Boc-4-(1-hydroxy-1-phenylethyl)piperidine59% (on a similar substrate)[3]
Wittig ReactionMethylenetriphenylphosphoraneN-Boc-4-(prop-1-en-2-yl)piperidineNot Found
Horner-Wadsworth-EmmonsTriethyl phosphonoacetatetert-Butyl 4-(1-(ethoxycarbonyl)ethylidene)piperidine-1-carboxylateHigh (qualitative)

The N-Boc protection is essential for the successful execution of these reactions. Without it, the nucleophilic piperidine nitrogen would compete in or interfere with the desired reaction at the ketone. For instance, in a Grignard reaction, the free amine would quench the Grignard reagent. While a specific yield for the Wittig reaction on N-Boc-4-acetylpiperidine was not found, this reaction is a standard method for olefination of ketones. The Horner-Wadsworth-Emmons reaction is also a highly efficient method for forming alkenes from ketones, and high yields are generally expected.

Experimental Protocols

Synthesis of N-Boc-4-acetylpiperidine[1]

This protocol describes a high-yield synthesis from a precursor, compound 3, which can be prepared from 1-N-Boc-4-piperidine carboxylic acid.

Step 1: Synthesis of Intermediate 3

  • Dissolve 1-N-Boc-4-piperidine carboxylic acid (11g, 0.048mol) and isopropylidene malonate (6.9g, 0.048mol) in 110ml of dichloromethane in a 250ml three-necked flask.

  • Cool the solution to 0°C and add 4-dimethylaminopyridine (DMAP) (8.7g, 0.071mol) followed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (13.8g, 0.071mol).

  • Allow the mixture to warm to room temperature and stir overnight.

  • After the reaction is complete, add 150ml of water and extract with dichloromethane (3 x 50ml).

  • Combine the organic phases, wash with 1N HCl (45ml), saturated sodium bicarbonate solution (60ml), and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to yield intermediate 3 as a yellow oil (16g, 94% yield).

Step 2: Synthesis of N-Boc-4-acetylpiperidine (4)

  • Dissolve intermediate 3 (5g, 0.015mol) in a mixture of water and glacial acetic acid (60ml, 2:1 v/v) in a 100ml single-port flask.

  • Heat the mixture to 70°C and stir for 1 hour.

  • After completion, neutralize the reaction to approximately pH 7 with a saturated aqueous solution of sodium bicarbonate.

  • Extract with ethyl acetate (3 x 50ml).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain N-Boc-4-acetylpiperidine as a yellow oil (2.94g, 92% yield).

Synthesis of this compound Hydrochloride (Deprotection)

This general protocol is adapted from the deprotection of similar N-Boc protected piperidine derivatives and is expected to proceed in high yield.

  • Dissolve N-Boc-4-acetylpiperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane.

  • Add a solution of 4M HCl in 1,4-dioxane (4-5 eq) at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the crude hydrochloride salt.

  • The product can be purified by recrystallization or used directly in the next step after thorough drying.

N-Alkylation of this compound[2]
  • To a solution of this compound hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in dry DMF, add benzyl bromide (1.1 eq).

  • Heat the reaction mixture to 65°C and stir for 14 hours.

  • Cool the reaction to room temperature, filter, and quench with ice water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by crystallization to afford 1-(1-benzylpiperidin-4-yl)ethanone.

Visualization of Synthetic Pathways

The choice between this compound and N-Boc-4-acetylpiperidine fundamentally alters the synthetic strategy. This can be visualized as a branching point in a synthetic workflow.

Synthetic_Pathway_Choice cluster_0 N-Boc Protected Route cluster_1 Unprotected Route 4-Acetylpiperidine Core 4-Acetylpiperidine Core N-Boc-4-acetylpiperidine N-Boc-4-acetylpiperidine 4-Acetylpiperidine Core->N-Boc-4-acetylpiperidine This compound This compound 4-Acetylpiperidine Core->this compound Ketone Reactions Ketone Reactions N-Boc-4-acetylpiperidine->Ketone Reactions Deprotection Deprotection N-Boc-4-acetylpiperidine->Deprotection Grignard Grignard Ketone Reactions->Grignard Wittig Wittig Ketone Reactions->Wittig HWE HWE Ketone Reactions->HWE N-Functionalized Product N-Functionalized Product Deprotection->N-Functionalized Product Amine Reactions Amine Reactions This compound->Amine Reactions N-Alkylation N-Alkylation Amine Reactions->N-Alkylation N-Acylation N-Acylation Amine Reactions->N-Acylation Reductive Amination Reductive Amination Amine Reactions->Reductive Amination N-Functionalized Product_2 N-Functionalized Product Amine Reactions->N-Functionalized Product_2

Caption: Synthetic strategies branching from the 4-acetylpiperidine core.

This diagram illustrates the divergent synthetic pathways enabled by the choice of starting material. The N-Boc protected route allows for modifications at the ketone before revealing the amine functionality, while the unprotected route directly utilizes the nucleophilicity of the piperidine nitrogen.

Reaction_Logic cluster_0 This compound cluster_1 N-Boc-4-acetylpiperidine cluster_2 Reaction Type A Nucleophilic Amine E N-Alkylation / Acylation A->E Favored B Electrophilic Ketone F Grignard / Wittig B->F Possible, but amine interferes C Protected Amine (Inert) C->E Blocked D Electrophilic Ketone D->F Favored

Caption: Reactivity logic for the two piperidine derivatives.

This diagram highlights the key reactivity differences. For this compound, reactions at the amine are favored, while for N-Boc-4-acetylpiperidine, the protected amine is inert, allowing for selective reactions at the ketone.

Conclusion

The choice between this compound and N-Boc-4-acetylpiperidine is a strategic one, fundamentally dependent on the desired synthetic outcome.

  • Choose this compound when the primary goal is to functionalize the piperidine nitrogen via alkylation, acylation, or reductive amination. Its unprotected amine provides a direct handle for these transformations, often in high yields.

  • Choose N-Boc-4-acetylpiperidine when the synthetic route requires modification of the acetyl group, such as carbon-carbon bond formation through Grignard, Wittig, or similar reactions. The Boc group provides essential protection for the piperidine nitrogen, enabling clean and selective ketone chemistry. Following these transformations, the Boc group can be efficiently removed to liberate the amine for further functionalization if required.

By understanding the distinct reactivity profiles and synthetic applications of these two key building blocks, researchers can design more efficient and effective synthetic routes for the development of novel therapeutics.

References

Safety Operating Guide

Safe Disposal of 1-(Piperidin-4-yl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides detailed procedural guidance for the safe handling and disposal of 1-(Piperidin-4-yl)ethanone, a compound frequently used in pharmaceutical research and development. The information is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure the safe management of this chemical waste. The following procedures are compiled from safety data sheets of structurally similar compounds and general best practices for chemical waste disposal.

Health and Safety Precautions

This compound and its derivatives are classified as irritants, potentially causing skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: A lab coat or other suitable protective clothing is necessary.[1]

  • Respiratory Protection: In case of inadequate ventilation or when handling powders, use a NIOSH-approved respirator.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Emergency eye wash stations and safety showers must be readily accessible.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of related piperidine compounds is provided below for reference. These values can help in understanding the substance's behavior during handling and disposal.

PropertyDataSource
Molecular FormulaC₇H₁₃NON/A
Molecular Weight127.18 g/mol N/A
Boiling Point/Range172 - 174 °C / 342 - 345 °F (for Piperidin-4-one)[2]
Density0.981 g/cm³ at 25 °C / 77 °F (for Piperidin-4-one)[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. The following steps outline the recommended disposal workflow.

  • Waste Identification and Segregation:

    • Identify the waste as a hazardous chemical waste.

    • Segregate the waste from non-hazardous materials. Do not mix with other incompatible waste streams.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for collecting the waste.

    • The container must be compatible with the chemical. The original container is often a suitable choice.

    • Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[3]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[3]

    • Keep the container tightly closed except when adding waste.[3]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Waste Pickup and Disposal:

    • Once the container is full or ready for disposal, arrange for pickup by an approved hazardous waste disposal service.

    • Complete a hazardous material pickup request form as required by your institution's environmental health and safety (EHS) department.[3]

    • Disposal should be carried out by a licensed waste disposal company, typically via incineration at an approved facility.[1]

Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Immediate Actions:

    • Evacuate non-essential personnel from the area.[1]

    • Ensure adequate ventilation.[1]

    • Wear appropriate PPE before attempting to clean up the spill.[1]

  • Containment and Cleanup:

    • For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

    • Cover drains to prevent the material from entering waterways.[2]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[1]

    • If in eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1]

    • If inhaled: Move the person to fresh air.[1]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[1]

    • In all cases of significant exposure, seek medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management A 1. Identify Waste (this compound) B 2. Segregate Waste (Separate from non-hazardous) A->B Isolate C 3. Containerize (Labeled, compatible container) B->C Contain D 4. Store in SAA (Cool, dry, ventilated area) C->D Store E 5. Request Pickup (Submit hazardous waste form) D->E Schedule F 6. Professional Disposal (Licensed waste carrier) E->F Transport G 7. Final Disposition (Incineration) F->G Process

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(Piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Piperidin-4-yl)ethanone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe operational handling and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its salts are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times when handling the chemical. Use chemical safety goggles where splashing is a possibility.[2][3][4]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[5][6]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Protective ClothingFor larger scale operations or where significant exposure is possible, consider additional protective clothing.[6][7]
Respiratory Protection Use in a Ventilated AreaAll handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
RespiratorIf adequate ventilation cannot be guaranteed, a NIOSH/MSHA-approved respirator should be worn.[3]

Operational Plan: Safe Handling Protocol

This section outlines the step-by-step procedure for the safe handling of this compound in a laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available and operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[4]

  • Prepare all necessary equipment and reagents before bringing the chemical into the work area.

  • Ensure the work area is clean and uncluttered.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.

  • Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Don safety glasses or chemical safety goggles.

  • If a significant risk of splashing exists, use a face shield in addition to goggles.

3. Chemical Handling:

  • Conduct all weighing and transfer operations of this compound inside a chemical fume hood to avoid inhalation of any dust or vapors.

  • Avoid direct contact with the chemical. Use spatulas or other appropriate tools for transfers.

  • Keep the container tightly closed when not in use.[6]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][4]

4. Spill Response:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not let the product enter drains.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., used gloves, weigh boats, absorbent materials) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused or unwanted this compound must be disposed of as hazardous chemical waste.

2. Container Labeling:

  • The hazardous waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".

3. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • The container must be kept closed at all times, except when adding waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures

First-Aid Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][7]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Verify Engineering Controls (Fume Hood, Eyewash, Shower) B Assemble All Necessary Equipment and Reagents A->B C Don Required PPE (Lab Coat, Gloves, Goggles) B->C D Conduct All Operations in a Chemical Fume Hood C->D E Weigh and Transfer Chemical D->E F Keep Container Closed When Not in Use E->F Spill Spill Occurs E->Spill Potential Event Exposure Exposure Occurs E->Exposure Potential Event G Segregate Contaminated Waste F->G H Label Hazardous Waste Container G->H I Store Waste in Designated Area H->I J Wash Hands Thoroughly I->J SpillResponse Follow Spill Response Protocol Spill->SpillResponse FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.